molecular formula C10H16 B192506 gamma-Terpinene CAS No. 99-85-4

gamma-Terpinene

货号: B192506
CAS 编号: 99-85-4
分子量: 136.23 g/mol
InChI 键: YKFLAYDHMOASIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

γ-Terpinene is a monoterpene that has been found in various plants, including C. sativa, with diverse biological activities. It scavenges 2,2'-diphenyl-1-picrylhydrazyl (DPPH; ) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS+) free radicals (IC50s = 2.8 and 30 mM, respectively) and reduces hemolysis induced by AAPH in isolated human erythrocytes. γ-Terpinene reduces the growth of T. evansi in a concentration-dependent manner. It increases membrane permeability and decreases growth of X. oryzae bacteria. In vivo, γ-terpinene (100 mg/kg) reduces Triton WR1339-induced increases in serum cholesterol and triglyceride levels in rats. It reduces paw edema induced by histamine, bradykinin, carrageenan, and prostaglandin E2 (PGE2; ) in mice. It also inhibits fluid extravasation in a mouse model of acetic acid microvascular permeability and reduces neutrophil migration in lung in a mouse model of acute lung injury.>gamma-Terpinene analytical standard provided with w/w absolute assay, to be used for quantitative titration.>γ -Terpinene, volatile essential oil derived from Melaleuca alternifolia, shows antimicrobial properties against various human pathogens. It is also extracted from Lippia multiflora. The antioxidant, anti-inflammatory and anti-proliferative activities of γ -terpinene is studied.>γ -Terpinene is a monoterpene hydrocarbon present in essential oils extracted from Thymus vulgaris L., and exhibits antimicrobial, carminative and expectorant activities.>This compound, also known as 1, 4-p-menthadiene or g-terpinene, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. Thus, this compound is considered to be an isoprenoid lipid molecule. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound is a bitter, gasoline, and herbal tasting compound that can be found in a number of food items such as parsnip, green bell pepper, peppermint, and turmeric. This makes this compound a potential biomarker for the consumption of these food products. This compound is a potentially toxic compound.>This compound is one of three isomeric monoterpenes differing in the positions of their two double bonds (alpha- and beta-terpinene being the others). In this compound the double bonds are at the 1- and 4-positions of the p-menthane skeleton. It has a role as an antioxidant, a plant metabolite, a volatile oil component and a human xenobiotic metabolite. It is a monoterpene and a cyclohexadiene.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLAYDHMOASIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041210
Record name gamma-Terpinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless oily liquid; refreshing, herbaceous-citrusy aroma
Record name 1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name gamma-Terpinene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name gamma-Terpinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Mentha-1,4-diene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

181.00 to 183.00 °C. @ 760.00 mm Hg
Record name gamma-Terpinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00868 mg/mL at 22 °C, Insoluble in water; soluble in most fixed oils, Soluble (in ethanol)
Record name gamma-Terpinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Mentha-1,4-diene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.845
Record name p-Mentha-1,4-diene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.09 [mmHg]
Record name gamma-Terpinene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-85-4
Record name γ-Terpinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Terpinene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crithmene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name gamma-Terpinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-mentha-1,4-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-TERPINENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGF4PQP49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Terpinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-10 °C
Record name gamma-Terpinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Gamma-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene (γ-terpinene) is a monoterpene that has garnered significant interest within the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As a key component of many essential oils, understanding its natural distribution and the methodologies for its efficient isolation are crucial for advancing research and development in pharmaceuticals, nutraceuticals, and fragrance industries. This technical guide provides an in-depth overview of the primary natural sources of this compound, presenting quantitative data on its prevalence. Furthermore, it details the experimental protocols for its extraction and purification, offering a roadmap for obtaining high-purity this compound for laboratory and clinical investigations.

Natural Sources of this compound

This compound is found in a variety of aromatic plants, with its concentration varying significantly depending on the species, geographical origin, and harvesting time.[1] The essential oils of citrus fruits, herbs, and spices are particularly rich sources. The following table summarizes the quantitative analysis of this compound content in the essential oils of several key botanical sources, as determined by gas chromatography-mass spectrometry (GC-MS).

Botanical SourcePlant PartPercentage of γ-Terpinene in Essential Oil (%)Reference(s)
Citrus reticulata (Mandarin)Peel5.1 - 15.5[2][3][4][5]
Citrus limon (Lemon)Peel8.33 - 11.48[6][7][8]
Cuminum cyminum (Cumin)Seeds6.1 - 12.6[9][10][11][12]
Lippia multifloraLeaves3.3[13]
Thymus vulgaris (Thyme)Aerial Parts6.1 - 30.9
Melaleuca alternifolia (Tea Tree)Leavesup to 28
Origanum vulgare (Oregano)Aerial Parts1.83 - 11.2

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is typically a multi-step process involving the initial extraction of the essential oil followed by purification techniques to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[14][15] The process utilizes steam to vaporize the volatile compounds, which are then condensed and collected.

Protocol for Steam Distillation of Citrus Peels:

  • Preparation of Plant Material: Fresh citrus peels (e.g., lemon or mandarin) are grated or minced to increase the surface area for efficient oil extraction.[16][17] For other plant materials like leaves or seeds, they should be crushed or ground.

  • Apparatus Setup: A Clevenger-type apparatus or a standard steam distillation setup is assembled. This consists of a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a collection vessel (separatory funnel or Florentine flask).[16]

  • Distillation Process:

    • The biomass flask is filled with the prepared plant material.

    • The boiling flask is filled with distilled water and heated to produce steam.

    • Steam is passed through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water.

    • The condensed liquid (a mixture of water and essential oil) is collected in the receiving vessel.

  • Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol (the aqueous distillate). The oil can be separated using a separatory funnel.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Typical Parameters:

  • Preheating of peels: Preheating the peels before distillation can enhance the oil yield.[18]

  • Distillation Time: The optimal extraction time for citrus peels is typically around 90 minutes.[19]

  • Temperature: The distillation is carried out at the boiling point of water (100°C at standard pressure).

Step 2: Purification by Fractional Vacuum Distillation

Fractional distillation is employed to separate the components of the essential oil based on their different boiling points.[20] Performing the distillation under vacuum is crucial as it lowers the boiling points of the terpenes, preventing their thermal degradation.[21]

Protocol for Fractional Vacuum Distillation of Terpenes:

  • Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heated round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a manometer.

  • Distillation Process:

    • The crude essential oil is placed in the round-bottom flask with a stir bar.

    • The system is sealed, and the vacuum pump is engaged to reduce the pressure.

    • The flask is gently heated. As the temperature rises, the components with lower boiling points will vaporize first, ascend the fractionating column, condense, and be collected in the receiving flask.

    • The temperature at the top of the column is monitored closely. Fractions are collected over specific temperature ranges. This compound (boiling point ~183°C at atmospheric pressure) will distill at a lower temperature under vacuum.

  • Fraction Collection: Different fractions are collected by changing the receiving flask as the temperature plateaus and then rises again, indicating the distillation of a new component.

Typical Parameters:

  • Vacuum Pressure: Pressures in the range of 5 mmHg to 15 mmHg are commonly used.[21] At 15 mmHg, the boiling point of the components is significantly reduced.[20] A pressure of 7.3 kPa has also been reported.[22]

  • Reflux Ratio: The reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is controlled to optimize separation. Ratios such as 1:3 or 24:1 have been used depending on the desired purity.[19][21]

  • Temperature: The temperature is gradually increased. For a terpene fraction containing this compound, a cube temperature of 67°C to 70°C under a pressure of 2.64 kPa has been used.[19]

Step 3: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)

For obtaining highly pure this compound for pharmaceutical or analytical applications, preparative gas chromatography is an effective final purification step.

Protocol for Preparative Gas Chromatography:

  • Instrument Setup: A gas chromatograph equipped with a preparative-scale column, a splitter to divert a small portion of the effluent to a detector (e.g., FID) and the majority to a collection trap, and a fraction collector is used.

  • Sample Injection: The this compound-rich fraction obtained from fractional distillation is injected into the GC.

  • Separation: The components are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase within the column. The temperature of the column is programmed to increase over time to elute the compounds.

  • Fraction Collection: As the this compound peak is detected, the fraction collector is activated to trap the pure compound as it elutes from the column. The traps are typically cooled to condense the compound.

Typical Parameters:

  • Column: A column with a non-polar stationary phase is often used for terpene separation.

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

  • Temperature Program: The oven temperature is programmed to ramp up, for example, from an initial temperature of around 60°C to a final temperature of 240°C.[1]

  • Injection Volume: The volume injected will depend on the capacity of the preparative column.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a natural source.

Gamma_Terpinene_Isolation cluster_0 Raw Material Preparation cluster_1 Essential Oil Extraction cluster_2 Purification Plant_Material Botanical Source (e.g., Citrus Peels) Preparation Grinding / Mincing Plant_Material->Preparation Steam_Distillation Steam Distillation Preparation->Steam_Distillation Input Crude_Essential_Oil Crude Essential Oil Steam_Distillation->Crude_Essential_Oil Extraction Fractional_Distillation Fractional Vacuum Distillation Crude_Essential_Oil->Fractional_Distillation Input Gamma_Terpinene_Fraction γ-Terpinene Rich Fraction Fractional_Distillation->Gamma_Terpinene_Fraction Separation Prep_GC Preparative Gas Chromatography Gamma_Terpinene_Fraction->Prep_GC Fine Purification Pure_Gamma_Terpinene High-Purity γ-Terpinene Prep_GC->Pure_Gamma_Terpinene Isolation

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide has outlined the significant natural sources of this compound and provided detailed experimental protocols for its isolation and purification. By leveraging techniques such as steam distillation, fractional vacuum distillation, and preparative gas chromatography, researchers and drug development professionals can effectively obtain high-purity this compound. The presented data and methodologies serve as a valuable resource for facilitating further investigation into the therapeutic potential of this promising natural compound. The systematic approach detailed herein ensures a reproducible and efficient pathway from botanical source to purified active ingredient, which is essential for rigorous scientific study and the development of novel applications.

References

The Biosynthesis of Gamma-Terpinene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene, a monocyclic monoterpene, is a significant component of the essential oils of numerous aromatic and medicinal plants, including those from the Lamiaceae and Apiaceae families. It is a key precursor to other important aromatic compounds such as thymol and carvacrol and possesses notable biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for its potential applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic reactions, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These building blocks are produced through two distinct pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like this compound, the MEP pathway is the primary source of precursors.

Geranyl diphosphate (GPP), a C10 intermediate, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS). GPP serves as the direct substrate for the key enzyme in this pathway: This compound synthase (TPS) . This enzyme catalyzes the complex cyclization of the linear GPP molecule to form the cyclic monoterpene, this compound.[1] This enzymatic reaction is a critical control point in the biosynthesis of this compound and other related monoterpenes.

Gamma_Terpinene_Biosynthesis cluster_MEP_MVA Upstream Pathways cluster_core Core Biosynthesis cluster_downstream Downstream Products MEP_Pathway MEP Pathway (Plastid) GPP Geranyl Diphosphate (GPP) MEP_Pathway->GPP IPP, DMAPP MVA_Pathway MVA Pathway (Cytosol) MVA_Pathway->GPP IPP, DMAPP (minor contribution to monoterpenes) gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase (TPS) Other_Monoterpenes Other Monoterpenes (α-pinene, β-pinene, myrcene, etc.) GPP->Other_Monoterpenes Other Terpene Synthases p_Cymene p-Cymene gamma_Terpinene->p_Cymene Thymol_Carvacrol Thymol / Carvacrol p_Cymene->Thymol_Carvacrol Regulatory_Network cluster_signals Signals cluster_regulation Transcriptional Regulation cluster_response Cellular Response Hormonal Phytohormones (e.g., Jasmonic Acid, Salicylic Acid) TFs Transcription Factors (bHLH, bZIP, MYB, WRKY, AP2/ERF) Hormonal->TFs Environmental Abiotic/Biotic Stresses (e.g., Light, Temperature, Salinity, Herbivory) Environmental->TFs Promoter γ-Terpinene Synthase Gene Promoter TFs->Promoter Binds to cis-regulatory elements TPS_Gene γ-Terpinene Synthase Gene Promoter->TPS_Gene Initiates Transcription TPS_Protein γ-Terpinene Synthase (Protein) TPS_Gene->TPS_Protein Translation gamma_Terpinene γ-Terpinene Biosynthesis TPS_Protein->gamma_Terpinene Catalysis Experimental_Workflow cluster_sample Sample Preparation cluster_protein Protein Analysis cluster_gene Gene Expression Analysis cluster_metabolite Metabolite Profiling Plant_Material Plant Material (Leaves, Flowers, etc.) RNA_Extraction_Protein RNA Extraction Plant_Material->RNA_Extraction_Protein RNA_Extraction_Gene RNA Extraction Plant_Material->RNA_Extraction_Gene Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction cDNA_Synthesis_Protein cDNA Synthesis RNA_Extraction_Protein->cDNA_Synthesis_Protein Gene_Cloning Gene Cloning cDNA_Synthesis_Protein->Gene_Cloning Protein_Expression Heterologous Expression Gene_Cloning->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay GC_MS_Protein GC-MS Analysis of Products Enzyme_Assay->GC_MS_Protein cDNA_Synthesis_Gene cDNA Synthesis RNA_Extraction_Gene->cDNA_Synthesis_Gene qRT_PCR qRT-PCR cDNA_Synthesis_Gene->qRT_PCR Data_Analysis_Gene Relative Gene Expression Analysis qRT_PCR->Data_Analysis_Gene GC_MS_Metabolite GC-MS Analysis Metabolite_Extraction->GC_MS_Metabolite Data_Analysis_Metabolite Metabolite Identification & Quantification GC_MS_Metabolite->Data_Analysis_Metabolite

References

An In-depth Technical Guide to the Physicochemical Properties of gamma-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Terpinene, a naturally occurring monoterpene, is a significant constituent of various essential oils, including those from citrus fruits and tea tree. It is recognized for its distinct aromatic properties and is increasingly investigated for its potential therapeutic applications, notably its antioxidant and anti-inflammatory effects. A thorough understanding of its physicochemical properties is fundamental for its application in research, particularly in drug development and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its biosynthetic pathway and a key signaling pathway associated with its anti-inflammatory activity.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for laboratory and research applications.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆[1][2][3]
Molecular Weight 136.23 g/mol [1][2]
Appearance Colorless liquid[2][4]
Odor Herbaceous, citrusy, lemon-like[5]
Boiling Point 181-183 °C at 760 mmHg[1][4][5][6]
Melting Point -10 °C[1][2][5]
Density 0.841 - 0.853 g/cm³ at 20-25 °C[1][2][4]
Refractive Index (n_D²⁰) 1.472 - 1.478[1]
Solubility in Water 8.68 mg/L at 22 °C (practically insoluble)[1][4][5]
Solubility in Organic Solvents Soluble in ethanol and most fixed oils[1][7]
Vapor Pressure ~0.7 - 1.09 mmHg at 20-25 °C[1]
logP (Octanol-Water Partition Coefficient) 4.36 - 4.50[1][2][5]

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are adapted for a volatile liquid and emphasize safety and accuracy.

Safety Precautions

Before conducting any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.[8][9][10][11][12]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8][10]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9][10] It is a flammable liquid.[13]

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[8][11]

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask (50 mL)

  • Condenser

  • Thermometer (calibrated)

  • Boiling chips

  • Distillation head and receiving flask

Procedure:

  • Place a few boiling chips into the round-bottom flask.

  • Add approximately 20 mL of this compound to the flask.

  • Set up the distillation apparatus in a fume hood. Ensure all joints are securely clamped.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Continue to record the temperature until the distillation is complete or a significant temperature change is observed. A stable temperature throughout the distillation indicates a pure substance.

Determination of Melting Point (Freezing Point)

For liquids, the melting point is often referred to as the freezing point.

Apparatus:

  • Test tube

  • Beaker

  • Cooling bath (e.g., ice-salt mixture)

  • Thermometer (calibrated)

  • Stirring rod

Procedure:

  • Place approximately 5 mL of this compound into a test tube.

  • Insert the thermometer into the liquid, ensuring the bulb is fully submerged but not touching the bottom of the test tube.

  • Place the test tube in the cooling bath.

  • Gently stir the this compound with the stirring rod as it cools.

  • Record the temperature at regular intervals.

  • The freezing point is the temperature at which the liquid begins to solidify and the temperature remains constant until all the liquid has frozen.

Measurement of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath set to a constant temperature (e.g., 20 °C)

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on the analytical balance and record the mass (m1).

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

  • Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m2).

  • The mass of the this compound is m2 - m1.

  • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index measures how light propagates through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper

  • Ethanol and lens paper for cleaning

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Allow a few minutes for the sample to reach the desired temperature (e.g., 20 °C).

  • Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a substance.

Apparatus:

  • Separatory funnel or glass-stoppered flasks

  • Mechanical shaker or magnetic stirrer

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a separatory funnel or flask.

  • Shake the mixture vigorously at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand undisturbed to allow for phase separation. Centrifugation can be used to facilitate this process.

  • Carefully collect a sample from the aqueous phase, ensuring no undissolved this compound is included.

  • Quantify the concentration of this compound in the aqueous sample using a calibrated analytical method such as GC-MS.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the standard procedure for determining the octanol-water partition coefficient.

Apparatus:

  • Separatory funnel

  • Mechanical shaker

  • pH meter

  • Analytical instrument for quantification (e.g., GC-MS or UV-Vis spectrophotometer)

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together and allowing them to separate.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add a known volume of the other phase to the separatory funnel.

  • Shake the funnel for a sufficient time to reach partitioning equilibrium.

  • Allow the two phases to separate completely.

  • Determine the concentration of this compound in both the n-octanol and the aqueous phases using a suitable analytical technique.

  • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which produces the precursor geranyl diphosphate (GPP).[14][15] The enzyme this compound synthase then catalyzes the cyclization of GPP to form this compound.[16][17]

This compound Biosynthesis cluster_MEP MEP Pathway cluster_Terpenoid Terpenoid Biosynthesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate DXP DXP Glyceraldehyde-3-Phosphate->DXP DXS MEP MEP DXP->MEP DXR Pyruvate Pyruvate Pyruvate->DXP DXS CDP-ME CDP-ME MEP->CDP-ME MCT CDP-MEP CDP-MEP CDP-ME->CDP-MEP CMK MEcPP MEcPP CDP-MEP->MEcPP MDS HMBPP HMBPP MEcPP->HMBPP HDS IPP IPP HMBPP->IPP HDR DMAPP DMAPP HMBPP->DMAPP HDR GPP GPP IPP->GPP GPPS DMAPP->GPP GPPS This compound This compound GPP->this compound This compound Synthase Anti-inflammatory Signaling Pathway cluster_cell Macrophage gamma_Terpinene gamma_Terpinene COX2 Cyclooxygenase-2 (COX-2) gamma_Terpinene->COX2 Upregulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces IL10 Interleukin-10 (IL-10) PGE2->IL10 Promotes Production Pro_Inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6) IL10->Pro_Inflammatory Inhibits Production GC-MS Workflow Sample_Prep Sample Preparation (e.g., Dilution of essential oil) Injection Injection into GC Sample_Prep->Injection Separation Chromatographic Separation (Based on volatility and column interaction) Injection->Separation Ionization Ionization in Mass Spectrometer Separation->Ionization Detection Mass-to-Charge Ratio Detection Ionization->Detection Data_Analysis Data Analysis (Library matching and quantification) Detection->Data_Analysis Result Identification and Quantification of this compound Data_Analysis->Result

References

The Isomeric Landscape of Gamma-Terpinene: A Technical Guide to Forms and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-terpinene, a naturally occurring monoterpene, is a significant component of various essential oils and a precursor in the biosynthesis of valuable aromatic compounds such as thymol and carvacrol. Its utility in the pharmaceutical, cosmetic, and flavor industries necessitates a thorough understanding of its isomeric forms and their relative stability. This technical guide provides an in-depth analysis of the primary isomers of terpinene—alpha, beta, and gamma—focusing on their structural differences, thermodynamic stability, and the methodologies employed for their characterization. Detailed experimental protocols for gas chromatography-based analysis and visualizations of biosynthetic and isomerization pathways are presented to support further research and development.

Introduction to Terpinene Isomers

Terpinenes are a group of isomeric monoterpenes with the molecular formula C₁₀H₁₆. They share a p-menthane carbon skeleton but differ in the position of their two carbon-carbon double bonds.[1][2] The three primary isomers are alpha-terpinene (α-terpinene), beta-terpinene (β-terpinene), and this compound (γ-terpinene).[2][3] A fourth isomer, delta-terpinene (δ-terpinene), is more commonly known as terpinolene.

  • Alpha-Terpinene (p-Mentha-1,3-diene): The double bonds are located at the 1 and 3 positions of the p-menthane ring.[3]

  • Beta-Terpinene (p-Mentha-1(7),3-diene): This isomer has an exocyclic double bond at the 7-position and an endocyclic double bond at the 3-position. Notably, β-terpinene is not commonly found in nature and is often prepared synthetically from sabinene.[2][4]

  • This compound (p-Mentha-1,4-diene): The double bonds are situated at the 1 and 4 positions of the p-menthane ring.

The distinct placement of these double bonds significantly influences the physical, chemical, and biological properties of each isomer.

Isomeric Stability

The relative stability of the terpinene isomers is a critical factor in their natural abundance, their interconversion under various conditions, and their suitability for specific applications. Thermodynamic stability is typically assessed by comparing the standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°). Lower values for these parameters indicate greater stability.

IsomerAvg. Ideal Gas Standard Enthalpy of Formation (ΔHf°) (kJ/mol)Avg. Ideal Gas Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
α-Terpinene-26.96114.77
γ-Terpinene-17.58124.64
β-TerpineneData not available from the same comparative studyData not available from the same comparative study

Data presented is the average of values calculated using the Joback–Reid, Constantinou–Gani, and Benson group contribution methods as reported in "Thermodynamics of the Isomerization of Monoterpene Epoxides".

The data suggests that α-terpinene is thermodynamically more stable than γ-terpinene, as indicated by its lower enthalpy and Gibbs free energy of formation. The conjugated double bond system in α-terpinene contributes to its enhanced stability compared to the isolated double bonds in γ-terpinene. Studies on the degradation of terpinene isomers have shown that α-terpinene can degrade rapidly, particularly in the presence of UV light and heat, while γ-terpinene exhibits greater stability under light-protected conditions.

Biosynthesis and Isomerization Pathways

In nature, γ-terpinene is synthesized from geranyl diphosphate (GPP) through the methylerythritol 4-phosphate (MEP) or the mevalonate (MVA) pathway. The cyclization of GPP is catalyzed by the enzyme γ-terpinene synthase.

The terpinene isomers can be interconverted, particularly under acidic conditions. This acid-catalyzed isomerization is a key process in both industrial synthesis and natural product chemistry. The generally accepted mechanism involves the protonation of a double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield an isomeric terpene.

Below are diagrams illustrating the biosynthesis of γ-terpinene and the proposed acid-catalyzed isomerization pathway between terpinene isomers.

Biosynthesis_of_Gamma_Terpinene Biosynthesis of this compound GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate (LPP) GPP->LPP Isomerization Terpinyl_Cation Terpinyl Cation LPP->Terpinyl_Cation Cyclization (-OPP) Gamma_Terpinene This compound Terpinyl_Cation->Gamma_Terpinene Deprotonation

Caption: Biosynthesis of γ-Terpinene from Geranyl Diphosphate.

Terpinene_Isomerization Acid-Catalyzed Isomerization of Terpinenes cluster_isomers Terpinene Isomers Gamma_Terpinene γ-Terpinene Carbocation p-Menth-4-yl Cation (Carbocation Intermediate) Gamma_Terpinene->Carbocation + H⁺ Alpha_Terpinene α-Terpinene Alpha_Terpinene->Carbocation + H⁺ Beta_Terpinene β-Terpinene Beta_Terpinene->Carbocation + H⁺ Carbocation->Alpha_Terpinene - H⁺ Carbocation->Beta_Terpinene - H⁺ GC_Analysis_Workflow Workflow for Terpinene Isomer Analysis Sample_Prep Sample Preparation (Extraction/Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Chrom_Separation Chromatographic Separation (Capillary Column) GC_Injection->Chrom_Separation Detection Detection (MS or FID) Chrom_Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Report Report Generation Data_Analysis->Report

References

An In-depth Technical Guide to the Degradation Products and Pathways of Gamma-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of gamma-terpinene, a monoterpene found in numerous essential oils. The document details the primary degradation pathways, identifies the resulting products, and presents available quantitative data. Furthermore, it outlines relevant experimental protocols and explores the impact of this compound and its degradation products on key cellular signaling pathways.

Introduction to this compound

This compound (γ-terpinene) is a cyclic monoterpene with the chemical formula C₁₀H₁₆. It is a key component of the essential oils of various plants, including citrus fruits, tea tree, and thyme. Its antioxidant, anti-inflammatory, and antimicrobial properties have made it a subject of interest in the pharmaceutical and cosmetic industries. However, the reactivity of its two double bonds makes it susceptible to degradation through various mechanisms, leading to a range of transformation products that may have distinct biological activities. Understanding these degradation pathways is crucial for assessing the stability, efficacy, and safety of products containing this compound.

Major Degradation Pathways and Products

This compound degrades through several key pathways, including atmospheric oxidation, autoxidation, thermal degradation, photochemical degradation, and microbial degradation.

Atmospheric (Gas-Phase) Oxidation

In the atmosphere, the degradation of γ-terpinene is primarily initiated by hydroxyl (•OH) radicals, ozone (O₃), and nitrate radicals (NO₃). The reaction with •OH radicals is particularly significant in indoor environments where γ-terpinene is present in consumer products.

The reaction with •OH radicals can proceed via two main routes: H-atom abstraction and •OH addition. The addition of •OH to the double bonds is the dominant pathway, leading to the formation of hydroxy-γ-terpinene radicals. These radicals rapidly react with molecular oxygen to form hydroxy-γ-terpinene peroxy radicals (OH-γ-terp-RO₂•). These peroxy radicals can then undergo a series of unimolecular and bimolecular reactions, including autoxidation, to form highly oxygenated molecules (HOMs), dicarbonyls, and other smaller volatile organic compounds (OVOCs) like formaldehyde. These low-volatility products can contribute to the formation of secondary organic aerosols (SOAs).[1]

A notable product of the reaction between γ-terpinene and •OH radicals via H-atom abstraction is p-cymene .[2]

Key Degradation Products:

  • p-Cymene

  • Formaldehyde

  • Other carbonyls (e.g., dicarbonyls)[1]

  • Highly Oxygenated Molecules (HOMs)

  • Secondary Organic Aerosols (SOAs)[1]

Atmospheric_Oxidation cluster_addition Addition Pathway cluster_abstraction Abstraction Pathway gamma_terpinene γ-Terpinene hydroxy_radical Hydroxy-γ-terpinene Radical gamma_terpinene->hydroxy_radical + •OH p_cymene p-Cymene gamma_terpinene->p_cymene + •OH (H-atom abstraction) oh_radical •OH o2 O₂ peroxy_radical Hydroxy-γ-terpinene Peroxy Radical (OH-γ-terp-RO₂•) hydroxy_radical->peroxy_radical + O₂ autoxidation Autoxidation peroxy_radical->autoxidation hom Highly Oxygenated Molecules (HOMs) autoxidation->hom dicarbonyls Dicarbonyls autoxidation->dicarbonyls soa Secondary Organic Aerosols (SOAs) hom->soa

Figure 1: Atmospheric oxidation pathways of γ-terpinene.
Autoxidation (Lipid Peroxidation)

In the presence of lipids and oxygen, γ-terpinene can undergo autoxidation. This process is particularly relevant in the context of its use as an antioxidant in oils and emulsions. During autoxidation, γ-terpinene can generate hydroperoxyl (HOO•) radicals. The primary organic product of γ-terpinene peroxidation is p-cymene . The mechanism involves a rapid cross-reaction between the hydroperoxyl radicals generated from γ-terpinene and lipid peroxyl radicals (LOO•), which terminates the lipid peroxidation chain reaction.

Key Degradation Products:

  • p-Cymene

  • Hydroperoxyl radicals (HOO•)

Autoxidation_Pathway gamma_terpinene γ-Terpinene hydroperoxyl_radical Hydroperoxyl Radical (HOO•) gamma_terpinene->hydroperoxyl_radical + O₂ o2 O₂ lipid_radical Lipid Radical (L•) lipid_peroxyl_radical Lipid Peroxyl Radical (LOO•) lipid_radical->lipid_peroxyl_radical + O₂ termination_products Termination Products lipid_peroxyl_radical->termination_products p_cymene p-Cymene hydroperoxyl_radical->p_cymene hydroperoxyl_radical->termination_products Microbial_Degradation_Workflow start Start culture Select and Culture Microorganisms start->culture incubate Incubate Microbes with γ-Terpinene culture->incubate control Prepare Abiotic Control culture->control sampling Collect Samples Over Time incubate->sampling control->sampling extraction Solvent Extraction of Analytes sampling->extraction analysis GC-MS Analysis extraction->analysis end End analysis->end Gamma_Terpinene_Signaling gamma_terpinene γ-Terpinene cox2 COX-2 gamma_terpinene->cox2 Upregulates pge2 PGE₂ cox2->pge2 Produces il10 IL-10 (Anti-inflammatory) pge2->il10 Upregulates il1b_il6 IL-1β and IL-6 (Pro-inflammatory) il10->il1b_il6 Inhibits inflammation Inflammation il1b_il6->inflammation Degradation_Product_Signaling cluster_products Degradation Products cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Responses p_cymene p-Cymene nfkb NF-κB Pathway p_cymene->nfkb Inhibits nrf2 Nrf2/HO-1 Pathway p_cymene->nrf2 Activates thymol Thymol thymol->nfkb Inhibits thymol->nrf2 Activates mapk_pi3k MAPK/PI3K-Akt Pathways thymol->mapk_pi3k Modulates inflammation ↓ Inflammation (↓ TNF-α, IL-1β, IL-6) nfkb->inflammation oxidative_stress ↓ Oxidative Stress nrf2->oxidative_stress cell_response Modulation of Cell Proliferation & Survival mapk_pi3k->cell_response

References

The Pharmacological Landscape of γ-Terpinene: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities of gamma-terpinene (γ-terpinene), a naturally occurring monoterpene found in the essential oils of numerous aromatic plants. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, antinociceptive, and acaricidal properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

This compound, a key component of essential oils from plants like Thymus capitatus and Eucalyptus species, has emerged as a promising natural compound with a broad spectrum of pharmacological effects.[1][2] Extensive in vitro and in vivo studies have demonstrated its potential for development into novel therapeutic agents for a variety of clinical conditions.[1] This technical guide synthesizes the current scientific literature, presenting a detailed analysis of its biological activities and underlying mechanisms of action.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its ability to retard lipid peroxidation.[3][4][5] Its mechanism of action is distinct from that of vitamin E, involving a rapid chain termination through a cross-reaction between hydroperoxyl (HOO•) and linoleylperoxyl (LOO•) radicals.[3][5] This unique mechanism makes it a potentially valuable additive to edible lipids to enhance their oxidative stability.[3][4] Furthermore, γ-terpinene demonstrates a synergistic antioxidant effect when combined with phenols and polyphenols, such as α-tocopherol, by regenerating them from their radical forms via the generation of hydroperoxyl radicals.[6][7] Studies have also shown its ability to synergistically inhibit the oxidation of low-density lipoprotein (LDL) when combined with rutin and ascorbic acid, suggesting potential benefits for cardiovascular health.[8][9]

Quantitative Data on Antioxidant Activity
Compound/CombinationModel SystemEndpointResultReference
γ-TerpineneLinoleic acid peroxidationInhibition of peroxidationRetards peroxidation[3]
γ-Terpinene + PMHC/CAPEStripped sunflower oil, squalene, styrene autoxidationInhibition durationIncreased with γ-terpinene concentration[6]
γ-Terpinene + α-tocopherolNot-purified sunflower oil oxidation (130 °C)Induction periodIncreased from ~2 h to 3.4 h[7]
Experimental Protocols

Inhibition of Linoleic Acid Peroxidation: The antioxidant activity of γ-terpinene was evaluated by monitoring the peroxidation of linoleic acid. The reaction is typically initiated by a radical initiator, and the formation of conjugated dienes, a primary product of lipid peroxidation, is measured spectrophotometrically at 234 nm. The ability of γ-terpinene to delay the onset of this absorbance increase indicates its antioxidant capacity.[3]

Synergistic Antioxidant Activity Assessment: The synergistic effect of γ-terpinene with other antioxidants like 2,2,5,7,8-pentamethyl-6-chromanol (PMHC) and caffeic acid phenethyl ester (CAPE) was determined by differential oximetry during the inhibited autoxidation of substrates like stripped sunflower oil. The duration of the inhibition period in the presence of the mixture was compared to the sum of the inhibition periods of the individual compounds.[6]

Signaling Pathway

Mechanism of γ-terpinene in retarding lipid peroxidation.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and antinociceptive properties in various animal models of inflammation.[10][11] It effectively reduces paw edema induced by carrageenan, prostaglandin E2 (PGE2), bradykinin, and histamine.[2] In models of acute joint inflammation, orally administered γ-terpinene decreased leukocyte migration, joint edema, and myeloperoxidase (MPO) activity.[10][11] Furthermore, it has been shown to inhibit fluid extravasation in the acetic acid model of microvascular permeability and reduce neutrophil migration and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in carrageenan-induced peritonitis.[2] The anti-inflammatory effects appear to be mediated, at least in part, through the modulation of the PGE2/IL-10 axis.[12]

Quantitative Data on Anti-inflammatory Activity
ActivityModelDosesEffectReference
Anti-inflammatoryZymosan-induced joint inflammation25, 50, 75, 100 mg/kg (oral)Decreased leukocyte migration, joint edema, and MPO activity[10]
AntinociceptiveCarrageenan-induced paw edema25, 50, 75, 100 mg/kg (oral)Dose-dependent reduction in paw edema and mechanical hyperalgesia[10][11]
Anti-inflammatoryCarrageenan-induced peritonitisNot specifiedReduced neutrophil migration and production of IL-1β and TNF-α[2]
Anti-inflammatoryLPS-stimulated macrophagesNot specifiedReduced IL-1β and IL-6, enhanced IL-10[12]
Experimental Protocols

Zymosan-Induced Joint Inflammation: Male Wistar rats are anesthetized, and zymosan is injected intra-articularly into the right knee joint to induce inflammation. γ-Terpinene is administered orally at various doses (25, 50, 75, and 100 mg/kg) prior to zymosan injection. Joint edema is measured using a plethysmometer. Leukocyte migration into the synovial fluid is quantified by counting cells in a Neubauer chamber. Myeloperoxidase (MPO) activity in the periarticular tissue is determined as an index of neutrophil infiltration.[10]

LPS-Stimulated Macrophage Assay: Murine peritoneal macrophages are harvested and cultured. The cells are then stimulated with lipopolysaccharide (LPS) in the presence or absence of γ-terpinene. The production of cytokines such as IL-1β, IL-6, and IL-10 in the culture supernatant is measured using ELISA. The expression of cyclooxygenase-2 (COX-2) and the production of PGE2 are also quantified to investigate the mechanism of action.[12]

Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS LPS Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) LPS->Pro_inflammatory Induces gT γ-Terpinene COX2 COX-2 gT->COX2 Induces PGE2 PGE2 COX2->PGE2 Produces IL10 IL-10 PGE2->IL10 Enhances IL10->Pro_inflammatory Inhibits Inflammation Inflammation Pro_inflammatory->Inflammation

Proposed anti-inflammatory mechanism of γ-terpinene.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a potential natural alternative to synthetic antimicrobial agents.[13][14] Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including foodborne pathogens like Staphylococcus aureus, Escherichia coli, and Salmonella enterica.[15] The antimicrobial action is often attributed to its ability to disrupt the cell membranes of microorganisms.[16]

Quantitative Data on Antimicrobial Activity
MicroorganismAssayResult (MIC50 mg/mL)Reference
Staphylococcus aureusMicrodilution0.420 - 0.747[15]
Escherichia coliMicrodilution0.421 - 0.747[15]
Salmonella entericaMicrodilution0.420 - 1.598[15]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of γ-terpinene is typically assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method. Serial dilutions of γ-terpinene are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[13][15]

Anticancer Activity

Recent studies have highlighted the anticancer potential of γ-terpinene.[17][18][19] It has been shown to induce apoptosis in cancer cells and modulate key signaling pathways involved in tumor progression.[18] In melanoma cells, γ-terpinene significantly increased Caspase-3 activity, a key executioner of apoptosis.[17] It also caused cell cycle arrest at the G0/G1 phase.[17] Furthermore, in a subcutaneous mouse tumor model, γ-terpinene exhibited remarkable antitumoral activity, significantly reducing tumor diameter compared to the standard chemotherapeutic drug, dacarbazine.[18]

Quantitative Data on Anticancer Activity
Cell Line/ModelParameterResultReference
A-2058 Melanoma CellsCaspase-3 Activity4.91-fold increase compared to dacarbazine[17]
A-2058 Melanoma CellsCell Cycle74% of cells in G0/G1 phase[17]
Subcutaneous Mouse Tumor ModelTumor Diameter1.75-fold reduction compared to dacarbazine[18]
Experimental Protocols

Cell Viability and Apoptosis Assays: The cytotoxic effects of γ-terpinene on cancer cell lines are evaluated using assays such as the MTT assay. To investigate the mechanism of cell death, apoptosis is assessed using techniques like AO/EB staining or flow cytometry for cell cycle analysis and Annexin V/PI staining. The activity of key apoptotic proteins like Caspase-3 is measured using specific activity assays.[17][18]

In Vivo Tumor Model: The antitumor efficacy of γ-terpinene is evaluated in animal models, such as a subcutaneous mouse tumor model. Cancer cells are injected subcutaneously into mice. Once tumors are established, the mice are treated with γ-terpinene, a standard chemotherapeutic agent, or a vehicle control. Tumor growth is monitored by measuring tumor volume over time. At the end of the study, tumors are excised and weighed.[18]

Signaling Pathway

Anticancer_Pathway cluster_cell Cancer Cell gT γ-Terpinene CellCycle Cell Cycle Arrest (G0/G1) gT->CellCycle Induces Bcl2 Bcl-2 (Anti-apoptotic) gT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) gT->Bax Upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified pathway of γ-terpinene-induced apoptosis.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in models of acute cerebral ischemia.[20] Intraperitoneal administration of γ-terpinene during reperfusion significantly reduced neurological deficits and cerebral infarct size in rats subjected to middle cerebral artery occlusion (MCAO).[20] The neuroprotective mechanism involves the suppression of inflammation, apoptosis, and oxidative stress.[20] Specifically, γ-terpinene mitigated the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and pro-apoptotic factors (Bax, caspase-3) in the ischemic brain regions.[20]

Quantitative Data on Neuroprotective Effects
ModelDosesEffectReference
MCAO-induced cerebral ischemia in rats10 and 15 mg/kg (i.p.)Significantly reduced neurological deficits and cerebral infarct size[20]
MCAO-induced cerebral ischemia in rats15 mg/kg (i.p.)Mitigated TNF-α, IL-1β, Bax, and caspase-3 levels[20]
Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: Cerebral ischemia is induced in male Wistar rats by occluding the middle cerebral artery using the intraluminal filament technique. After a period of occlusion, the filament is withdrawn to allow for reperfusion. γ-Terpinene is administered intraperitoneally at the onset of reperfusion. Neurological deficits are scored, and the cerebral infarct size and edema are measured 24 hours after MCAO. Biochemical assays are performed on brain tissue to assess markers of oxidative stress (SOD, GPx, catalase) and inflammation (TNF-α, IL-1β). The expression of apoptotic proteins (Bax, Bcl-2, caspase-3) is evaluated by real-time PCR, ELISA, and immunohistochemistry.[20]

Antinociceptive Activity

This compound possesses significant antinociceptive (pain-relieving) effects, as demonstrated in various models of chemical-induced pain.[21] It has shown efficacy in the formalin, capsaicin, and glutamate-induced nociception tests in mice.[21] The antinociceptive action of γ-terpinene appears to involve the cholinergic and opioid systems, as its effects were inhibited by pretreatment with naloxone (an opioid antagonist) and atropine and mecamylamine (cholinergic antagonists).[21]

Quantitative Data on Antinociceptive Activity
ModelDosesEffectReference
Formalin, capsaicin, and glutamate tests1.562 to 50 mg/kg (p.o.)Showed antinociceptive effect[21]
Capsaicin-induced nociception25 and 50 mg/kg (p.o.)Significant reduction in paw licking time[21]
Experimental Protocols

Glutamate-Induced Nociception Test: Mice are pretreated with γ-terpinene orally. After a set period, a solution of glutamate is injected into the subplantar region of the right hind paw. The amount of time the animals spend licking the injected paw is recorded for 15 minutes following the injection. A reduction in licking time compared to the vehicle-treated group indicates an antinociceptive effect. To investigate the mechanism, animals can be pretreated with various antagonists (e.g., naloxone, atropine) before the administration of γ-terpinene.[21]

Acaricidal Activity

This compound has shown notable acaricidal (tick-killing) activity against various tick species.[22][23] Studies have demonstrated its effectiveness against Hyalomma anatolicum and Hyalomma marginatum.[22][23] The acaricidal effect is dose-dependent, with higher concentrations leading to increased mortality.[22][24]

Quantitative Data on Acaricidal Activity
Tick SpeciesAssayResult (LC50)Reference
Hyalomma anatolicumAdult immersion test4.86 mg/mL[22][25][26]
Experimental Protocols

Adult Immersion Test: Unfed adult ticks are immersed in different concentrations of γ-terpinene solution for a specified period. After immersion, the ticks are dried and placed in a controlled environment. Mortality is assessed at various time points post-treatment. The concentration of γ-terpinene that causes 50% mortality (LC50) is calculated to determine its acaricidal potency.[22][25]

Conclusion

This compound is a multifaceted natural compound with a wide array of pharmacological activities that hold significant promise for therapeutic applications. Its well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, antinociceptive, and acaricidal properties provide a strong foundation for further research and development. The detailed experimental protocols and mechanistic insights presented in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of this versatile monoterpene. Future studies should focus on clinical trials to establish its efficacy and safety in humans, as well as on the development of novel drug delivery systems to enhance its bioavailability and therapeutic index.

References

in vitro cytotoxic effects of gamma-terpinene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Gamma-Terpinene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (γ-terpinene) is a naturally occurring monoterpene found in the essential oils of numerous aromatic plants, including tea tree, thyme, oregano, and eucalyptus.[1][2][3] Traditionally recognized for its antimicrobial, anti-inflammatory, and antioxidant properties, recent scientific investigations have highlighted its potential as a cytotoxic and antitumor agent.[4][5][6] This technical guide provides a comprehensive overview of the , focusing on its mechanisms of action against cancer cells, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanisms of this compound-Induced Cytotoxicity

The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells.

Induction of Apoptosis

This compound has been shown to trigger apoptosis, a controlled and organized process of cell dismantling that is a key target for cancer therapies. In human melanoma A-2058 cells, treatment with this compound leads to a significant increase in the activity of Caspase-3, a critical executioner enzyme in the apoptotic cascade.[7] The induction of apoptosis by phytochemicals often involves the modulation of the Bcl-2 family of proteins.[7] The proposed pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax, which in turn disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[7][8]

G GT This compound p53 p53 Upregulation GT->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mito Mitochondrial Disruption (Cytochrome c Release) Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle. Studies on human melanoma cells (A-2058) demonstrated that this compound causes cell cycle arrest, primarily in the G0/G1 phase.[1][7] This prevents the cells from entering the S phase (DNA synthesis), thereby halting their division and growth.[7] This effect was also observed in plant meristematic cells, where this compound significantly reduced the mitotic index.[1][2][3]

G GT This compound Checkpoint G1 Checkpoint Activation GT->Checkpoint G1 G0/G1 Phase Checkpoint->G1 Block S S Phase (DNA Synthesis) G1->S Normal Cycle Arrest CELL CYCLE ARREST G1->Arrest G2 G2 Phase S->G2 Normal Cycle M M Phase (Mitosis) G2->M Normal Cycle M->G1 Normal Cycle

Caption: Mechanism of G0/G1 cell cycle arrest induced by this compound.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative potential of this compound has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are summarized below. Notably, this compound shows selectivity, with significantly lower efficacy against normal, non-cancerous cell lines.

Cell LineCell TypeOrganismAssayIC50 / CC50 (µM)Key FindingReference
B16-F10 MelanomaMurineProliferation38.19Potent anti-proliferative effect.[1][2][3]
A-2058 MelanomaHumanApoptosisNot specifiedHigh activity; induced G0/G1 arrest and Caspase-3 activation.[7]
L929 Fibroblast (Normal)MurineMTT333.3Moderate cytotoxicity against normal fibroblasts.[9]
SVEC 4-10 Endothelial (Normal)MurineMTT366.7Moderate cytotoxicity against normal endothelial cells.[9]
RAW 264.7 Macrophage (Normal)MurineViabilityNot affectedNo significant effect on the viability of normal macrophages.[1][2]
HSC-3 Oral Squamous CarcinomaHumanMTTNot calculableDid not show significant cytotoxic activity.[10]
SCC-25 Oral Squamous CarcinomaHumanMTTNot calculableDid not show significant cytotoxic activity.[10]

Detailed Experimental Protocols

Standard in vitro assays are employed to characterize the cytotoxic effects of this compound. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

G start Seed cells in 96-well plate treat Treat with This compound (24-72h incubation) start->treat mtt Add MTT Reagent (0.5 mg/mL) treat->mtt incubate Incubate (3-4 hours, 37°C) mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate % Viability and IC50 read->end

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (if applicable). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance (optical density) of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates late apoptotic and necrotic cells with compromised membranes.

G start Harvest treated and control cells wash Wash cells twice with cold PBS start->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Cell Populations: Viable, Apoptotic, Necrotic analyze->end

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for a predetermined time. Harvest both adherent and suspension cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[18]

  • Incubation: Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.[17]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples promptly (within 1 hour) using a flow cytometer.[17] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells/debris

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases (caspase-3 and -7), providing a direct measure of apoptosis induction. The assay utilizes a specific substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well, white-walled plate (for luminescence) or clear plate (for colorimetric) and treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or a similar kit's reagent according to the manufacturer's instructions.[19] This typically involves reconstituting a lyophilized substrate with a buffer.

  • Lysis and Substrate Cleavage: Add a volume of the prepared reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium). Mix gently on a plate shaker. The reagent contains a detergent to lyse the cells and the pro-luminescent caspase substrate.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[20]

  • Data Acquisition: Measure the resulting luminescence or absorbance using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 present in the sample.[21][22]

Conclusion

This compound demonstrates significant in vitro cytotoxic and anti-proliferative effects against specific cancer cell lines, particularly melanoma.[1][7] Its primary mechanisms of action involve the induction of apoptosis through the activation of the caspase cascade and the halting of cell proliferation via G0/G1 cell cycle arrest.[3][7] The compound shows a degree of selectivity, exhibiting lower toxicity towards normal, non-cancerous cells.[9] While these findings are promising, further investigations are necessary to fully elucidate the complex signaling pathways involved and to evaluate its potential as a safe and effective component of future anticancer therapies.[2][3]

References

The Discovery and Synthesis of Gamma-Terpinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-terpinene, a naturally occurring monoterpene, is a significant component of various essential oils and a molecule of increasing interest in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing both historical context and modern synthetic methodologies. This document outlines the initial isolation and characterization of this monoterpene, followed by an in-depth exploration of its chemical and biosynthetic production routes. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers and professionals in relevant fields.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on terpenes and essential oils in the late 19th century. While a singular "discovery" paper for this compound is not readily identifiable, its isolation and characterization were a part of the broader systematic investigation of these natural products.

German chemist Otto Wallach , a key figure in terpene chemistry, laid the foundational groundwork for the field.[1][2][3] His meticulous work on the components of essential oils, for which he was awarded the Nobel Prize in Chemistry in 1910, led to the identification and structural elucidation of numerous terpenes.[1][2][3] The distillation of essential oils, a practice refined over centuries, was the primary method for obtaining these volatile compounds.[4] Wallach and his contemporaries systematically separated the complex mixtures of essential oils, leading to the characterization of isomeric hydrocarbons like the terpinenes.[1][4] this compound, along with its isomers alpha-terpinene and terpinolene, was identified as a constituent of essential oils from sources such as coriander, lemon, and cumin.

The early 20th century saw further advancements in the understanding of terpene biosynthesis, with Leopold Ruzicka's formulation of the "biogenetic isoprene rule," which provided a framework for how these molecules are constructed in nature.[4] This historical progression from the initial extraction of essential oils to the systematic characterization of their components marks the era of this compound's discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.

PropertyValueReference
Molecular Formula C₁₀H₁₆
Molar Mass 136.23 g/mol
Appearance Colorless liquid
Odor Herbaceous, citrusy, lemon-like
Boiling Point 182-183 °C
Melting Point -27 °C
Density 0.849 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in ethanol and ether
Refractive Index 1.474 at 20 °C

Synthesis of this compound

This compound can be obtained through both chemical synthesis and biological processes. Chemical synthesis often involves the isomerization of more abundant terpenes, while biosynthesis details the natural enzymatic pathways.

Chemical Synthesis: Acid-Catalyzed Isomerization

A common and economically viable method for the chemical synthesis of this compound is the acid-catalyzed isomerization of other monoterpenes, such as α-pinene and limonene, which are readily available from turpentine and citrus oils, respectively. These reactions typically yield a mixture of terpene isomers, from which this compound can be isolated.

The acid-catalyzed isomerization of α-pinene can produce a variety of monocyclic and bicyclic terpenes, including this compound. The product distribution is highly dependent on the catalyst and reaction conditions.

Experimental Protocol: Isomerization of α-Pinene using an Acid-Treated Clay Catalyst [5]

  • Materials:

    • α-Pinene (98% purity)

    • Acid-activated montmorillonite clay

    • Anhydrous sodium sulfate

    • Solvent (e.g., toluene)

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

    • Heating mantle

    • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the acid-activated montmorillonite clay catalyst to a solution of α-pinene in toluene. The catalyst loading can be varied (e.g., 5-15 wt%) to optimize the reaction.

    • Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

    • Purify this compound from the product mixture using fractional distillation.

  • Expected Outcome: The reaction will yield a mixture of terpenes, including camphene, limonene, α-terpinene, terpinolene, and this compound. The relative amounts of each product will depend on the specific catalyst and reaction conditions employed.

Limonene, the major component of citrus peel oil, can also be isomerized to a mixture of terpinenes, including this compound, using various acid catalysts.

Experimental Protocol: Isomerization of Limonene using a Zeolite Catalyst [6][7][8]

  • Materials:

    • Limonene (97% purity)

    • Natural zeolite (e.g., clinoptilolite) or a synthetic zeolite (e.g., Ti-SBA-15)

    • Anhydrous sodium sulfate

    • Solvent (optional, the reaction can be run neat)

    • Standard laboratory glassware

    • Heating apparatus

    • GC-MS for analysis

  • Procedure:

    • Activate the zeolite catalyst by heating it at a high temperature (e.g., 500 °C) for several hours.

    • In a reaction vessel, combine limonene and the activated zeolite catalyst (e.g., 5-15 wt%).

    • Heat the mixture to the desired temperature (e.g., 150-175 °C) with stirring.

    • Monitor the reaction by GC-MS to determine the optimal reaction time for maximizing the yield of this compound.

    • After the reaction, cool the mixture and separate the catalyst by filtration.

    • The resulting liquid product is a mixture of terpene isomers.

    • Isolate this compound via fractional distillation.

  • Expected Outcome: The isomerization of limonene will produce a mixture containing terpinolene, α-terpinene, this compound, and p-cymene.[6][7][8] The composition of the mixture can be influenced by the reaction time, temperature, and catalyst choice.

Biosynthesis of this compound

In plants, this compound is synthesized via the action of a specific enzyme, γ-terpinene synthase, on geranyl pyrophosphate (GPP). GPP itself is derived from two primary metabolic pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The biosynthesis begins with the universal precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In the MEP pathway, pyruvate and glyceraldehyde-3-phosphate are converted through a series of enzymatic steps to produce IPP and DMAPP. In the MVA pathway, acetyl-CoA is the starting molecule that is transformed into IPP and DMAPP.

A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase, forms GPP. Finally, γ-terpinene synthase catalyzes the cyclization of GPP to produce this compound.

Biosynthesis_of_Gamma_Terpinene cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) cluster_Central Monoterpene Synthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP MEP_Intermediates ... MEP->MEP_Intermediates IPP_MEP IPP MEP_Intermediates->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP GPP Synthase DMAPP_MEP->GPP AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA_Intermediates ... Mevalonate->MVA_Intermediates IPP_MVA IPP MVA_Intermediates->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase IPP_MVA->GPP DMAPP_MVA->GPP gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase

Biosynthesis of this compound via MEP and MVA Pathways.

Data Presentation: Synthesis Methodologies Comparison

The choice of synthesis method for this compound depends on factors such as the desired purity, scale of production, and the availability of starting materials. The following table summarizes the typical product distributions from the acid-catalyzed isomerization of α-pinene and limonene. It is important to note that these values can vary significantly based on the specific reaction conditions.

Starting MaterialCatalystKey Products and Typical Yields (%)Reference
α-Pinene Acid-treated Montmorillonite ClayCamphene (major), Limonene, γ-Terpinene (variable)[5]
α-Pinene Trichloroacetic Acid / Natural Zeolite (Microwave)Camphene (17%), Terpinenes (variable), Limonene, p-Cymene[9]
Limonene Ti-SBA-15Terpinolene (major), α-Terpinene, γ-Terpinene , p-Cymene[6]
Limonene Natural Zeolite (Clinoptilolite)Terpinolene, α-Terpinene, γ-Terpinene , p-Cymene[7][8]
Limonene Sepiolite (Microwave)α-Terpinene (28%), α-Terpinolene (27%), γ-Terpinene (20%)[6]

Experimental Workflow and Logical Relationships

The general workflow for the chemical synthesis and analysis of this compound from a precursor like limonene can be visualized as a series of sequential steps.

Experimental_Workflow Start Start: Limonene Precursor Reaction_Setup Reaction Setup: - Add Limonene and Catalyst - Set Temperature and Stirring Start->Reaction_Setup Isomerization Isomerization Reaction Reaction_Setup->Isomerization Monitoring Reaction Monitoring (GC-MS) Isomerization->Monitoring Monitoring->Isomerization Continue Reaction Workup Reaction Workup: - Catalyst Filtration - Washing and Drying Monitoring->Workup Reaction Complete Purification Purification (Fractional Distillation) Workup->Purification Analysis Product Analysis: - GC-MS - NMR Purification->Analysis Final_Product Final Product: γ-Terpinene Analysis->Final_Product

General Experimental Workflow for this compound Synthesis.

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of this compound. The historical context of its discovery is rooted in the foundational work on essential oils by pioneering chemists. Modern synthetic approaches primarily rely on the acid-catalyzed isomerization of abundant natural terpenes, offering a cost-effective route to its production, albeit often as part of an isomeric mixture. The biosynthesis of this compound is well-understood, proceeding via the MEP and MVA pathways to form the precursor GPP, which is then cyclized by γ-terpinene synthase. The provided experimental protocols and comparative data offer a practical resource for researchers in the field. As interest in the biological activities of this compound continues to grow, efficient and selective synthesis methods will remain a critical area of research and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of γ-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common techniques for extracting and purifying γ-terpinene from natural sources. Detailed experimental protocols, comparative data, and visual workflows are included to guide researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to γ-Terpinene

Gamma-terpinene (γ-terpinene) is a naturally occurring monoterpene found in a variety of plants, including citrus fruits, herbs, and spices.[1][2][3][4] It is a major component of essential oils such as those from tea tree (Melaleuca alternifolia), cumin (Cuminum cyminum), and grapefruit (Citrus paradisi).[2][3][5][6][7] γ-Terpinene is valued for its aromatic properties and potential therapeutic applications, including its antioxidant and antimicrobial activities.[2][8] The effective extraction and purification of γ-terpinene are crucial for its use in research, pharmaceuticals, and the fragrance and flavor industries.

Biosynthesis of γ-Terpinene

This compound is synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway and the mevalonate (MVA) pathway.[1] Both pathways produce the precursor geranyl diphosphate (GPP), which is then cyclized by the enzyme γ-terpinene synthase to form γ-terpinene.[1][3][4]

G_Terpinene_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_common Common Pathway GAP Glyceraldehyde 3-phosphate DXP 1-deoxy-D-xylulose 5-phosphate GAP->DXP PYR Pyruvate PYR->DXP MEP 2C-methyl-D-erythritol 4-phosphate DXP->MEP HMBPP 1-hydroxy-2-methyl-2(E)-butenyl 4-diphosphate MEP->HMBPP IPP Isopentenyl diphosphate HMBPP->IPP ACoA Acetyl-CoA HMGCoA HMG-CoA ACoA->HMGCoA MevPP Mevalonate 5-diphosphate HMGCoA->MevPP MevPP->IPP DMAPP Dimethylallyl diphosphate IPP->DMAPP GPP Geranyl diphosphate DMAPP->GPP gTerpinene γ-Terpinene GPP->gTerpinene

Biosynthesis pathway of γ-terpinene.

Extraction Techniques

Several methods can be employed to extract γ-terpinene from plant materials. The choice of method depends on factors such as the nature of the plant material, the desired purity of the extract, and the scale of the operation.

Comparative Data on Extraction Methods
Extraction MethodPlant SourceSolventKey ParametersYield of Essential Oil (%)γ-Terpinene Content (%)Reference
Steam DistillationMelaleuca alternifoliaWaterTime: 250 min1.23 (v/wet-wt)~10-28[9]
Cuminum cyminumWaterTime: 3 h1.920.08[10]
Solvent Extraction (Soxhlet)Melaleuca alternifoliaPetroleum EtherReflux Time: Not specified1.06Lower than standard[5]
Melaleuca alternifolian-HexaneReflux Time: Not specified0.96Lower than standard[5]
Supercritical Fluid Extraction (SFE)Citrus junos PeelSupercritical CO₂P: 20 MPa, T: 333 K1.278Not specified[11]
Citrus paradisi PeelSupercritical CO₂P: 120 bar, T: 40 °C, Time: 30 min6.95Not specified[7]
Citrus reticulata PeelSupercritical CO₂P: 120 bar, T: 40 °C, Time: 30 min6.885.1[7]
Citrus limon PeelSupercritical CO₂P: 120 bar, T: 40 °C, Time: 30 min5.569.5[7][12]
Citrus sinensis PeelSupercritical CO₂P: 120 bar, T: 40 °C, Time: 30 min7.51.4[7][12]

Experimental Protocols: Extraction

Protocol 1: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[13][14] It is particularly suitable for volatile compounds like γ-terpinene.

Materials and Equipment:

  • Ground plant material (e.g., Cuminum cyminum seeds)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, condenser, receiver)

  • Heating mantle

  • Separating funnel

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh a known amount of ground plant material (e.g., 100 g of cumin seeds) and place it into the biomass flask of the steam distillation apparatus.

  • Assembly: Fill the boiling flask with distilled water to about two-thirds of its volume and assemble the steam distillation unit.[15]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[15]

  • Condensation: The steam and essential oil vapor will condense in the condenser and be collected in the receiver.[16]

  • Collection: Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.[10]

  • Extraction: Transfer the collected distillate to a separating funnel and extract the essential oil using an organic solvent (e.g., 3 x 50 mL of dichloromethane).[16]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried extract and remove the solvent using a rotary evaporator to obtain the pure essential oil.

Steam_Distillation_Workflow Start Start: Plant Material Grinding Grinding Start->Grinding Distillation Steam Distillation Grinding->Distillation Condensation Condensation Distillation->Condensation Collection Collection of Distillate Condensation->Collection Extraction Solvent Extraction Collection->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal End End: Essential Oil Solvent_Removal->End

Workflow for steam distillation.
Protocol 2: Solvent Extraction

Solvent extraction is a method that uses organic solvents to dissolve and extract the desired compounds from the plant material.[13]

Materials and Equipment:

  • Dried and ground plant material

  • Solvent (e.g., ethanol, hexane)[2][17]

  • Soxhlet apparatus or flask for maceration

  • Heating mantle (for Soxhlet)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure (Maceration):

  • Soaking: Submerge a known amount of dried and ground plant material in a suitable solvent (e.g., ethanol) in a sealed container.[17]

  • Incubation: Allow the mixture to stand for an extended period (e.g., 24-48 hours) at room temperature, with occasional agitation.[2]

  • Filtration: Separate the solid plant material from the solvent extract by filtration.[17]

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.[17]

Solvent_Extraction_Workflow Start Start: Dried Plant Material Grinding Grinding Start->Grinding Maceration Maceration with Solvent Grinding->Maceration Filtration Filtration Maceration->Filtration Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal End End: Crude Extract Solvent_Removal->End

Workflow for solvent extraction (maceration).
Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.[13]

Materials and Equipment:

  • Dried and ground plant material (e.g., citrus peel)

  • Supercritical fluid extraction system

  • CO₂ cylinder

  • Co-solvent (optional, e.g., ethanol)

Procedure:

  • Preparation: Place a known amount of dried and ground plant material into the extraction vessel of the SFE system.[11]

  • Extraction: Pressurize and heat the CO₂ to its supercritical state (e.g., 120 bar and 40 °C).[7][12] Pass the supercritical CO₂ through the extraction vessel. A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid.

  • Separation: Depressurize the fluid in the separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.

  • Collection: Collect the essential oil from the separator.

SFE_Workflow Start Start: Dried Plant Material Grinding Grinding Start->Grinding Loading Loading into Extractor Grinding->Loading Extraction Supercritical CO₂ Extraction Loading->Extraction Separation Depressurization and Separation Extraction->Separation Collection Collection of Essential Oil Separation->Collection End End: Essential Oil Collection->End

Workflow for supercritical fluid extraction.

Purification Techniques

The crude essential oil obtained from extraction is a complex mixture of compounds. Further purification is often necessary to isolate γ-terpinene.

Comparative Data on Purification Methods
Purification MethodStarting MaterialKey ParametersPurity of γ-Terpinene (%)Reference
Fractional Vacuum DistillationRosemary Essential OilVacuum pressureNot specific for γ-terpinene, but separates terpenes from oxygenated compounds[18]
Column ChromatographyCinnamon Leaf OilSilica gel stationary phase>90[19]

Experimental Protocols: Purification

Protocol 1: Fractional Distillation

Fractional distillation separates compounds based on their different boiling points.[20] Vacuum distillation is often used for essential oils to lower the boiling points and prevent thermal degradation of the components.[20]

Materials and Equipment:

  • Crude essential oil

  • Fractional distillation apparatus with a vacuum pump

  • Heating mantle

  • Collection flasks

Procedure:

  • Setup: Assemble the fractional distillation apparatus and connect it to a vacuum pump.

  • Distillation: Place the crude essential oil in the distillation flask and begin heating under reduced pressure.

  • Fraction Collection: Collect the different fractions that distill at different temperature ranges. Monitor the composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Isolation: The fraction enriched with γ-terpinene can be further purified by repeated fractional distillation or by another chromatographic method.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating individual components from a mixture based on their differential adsorption to a stationary phase.

Materials and Equipment:

  • Crude essential oil

  • Chromatography column

  • Stationary phase (e.g., silica gel)

  • Mobile phase (a solvent or mixture of solvents, e.g., hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and pack it into the chromatography column.

  • Sample Loading: Dissolve a known amount of the crude essential oil in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column to elute the components. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure γ-terpinene.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent to obtain purified γ-terpinene.

Purification_Workflow cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography Crude_Oil_D Crude Essential Oil Distillation_P Fractional Vacuum Distillation Crude_Oil_D->Distillation_P Fraction_Collection_D Fraction Collection Distillation_P->Fraction_Collection_D Analysis_D GC-MS Analysis Fraction_Collection_D->Analysis_D Enriched_Fraction_D γ-Terpinene Enriched Fraction Analysis_D->Enriched_Fraction_D Crude_Oil_C Crude Essential Oil Column_Packing_C Column Packing Crude_Oil_C->Column_Packing_C Sample_Loading_C Sample Loading Column_Packing_C->Sample_Loading_C Elution_C Elution Sample_Loading_C->Elution_C Fraction_Collection_C Fraction Collection Elution_C->Fraction_Collection_C Analysis_C TLC/GC-MS Analysis Fraction_Collection_C->Analysis_C Pure_Fractions_C Pooling Pure Fractions Analysis_C->Pure_Fractions_C Solvent_Removal_C Solvent Removal Pure_Fractions_C->Solvent_Removal_C Purified_gTerpinene_C Purified γ-Terpinene Solvent_Removal_C->Purified_gTerpinene_C

General workflows for purification.

Quality Control

The purity and concentration of γ-terpinene in the extracts and purified fractions should be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Ionization Detection (GC-FID).[21][22][23][24] These methods allow for the identification and quantification of the individual components in the essential oil.[21][23]

References

Application Note: Quantitative Analysis of Gamma-Terpinene in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-terpinene (γ-terpinene) is a monoterpene that is a significant constituent of many essential oils, contributing to their characteristic aroma and therapeutic properties. It is found in oils derived from citrus fruits, tea trees, and various herbs. Accurate quantification of γ-terpinene is crucial for the quality control of essential oils, standardization of herbal products, and for research into their pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile compounds like γ-terpinene in complex mixtures such as essential oils.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of γ-terpinene using GC-MS.

Principle of the Method

The GC-MS technique combines two powerful analytical methods.[4] Gas chromatography (GC) separates the volatile components of a sample based on their boiling points and affinity for the stationary phase within a capillary column.[1][4] As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes them, typically using electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.[4] This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries.[4] For quantification, a calibration curve is generated using standards of known concentration, and the concentration of γ-terpinene in the sample is determined by comparing its peak area to this curve.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of γ-terpinene.

Materials and Reagents
  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Standards:

    • γ-Terpinene (purity >97%)

    • Internal Standard (IS), e.g., n-Tridecane or Octadecane[5][6]

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler vials (1.5-2.0 mL, glass, with PTFE-lined caps)[7]

    • Micropipettes

    • Vortex mixer

    • Analytical balance

Preparation of Standard Solutions
  • γ-Terpinene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure γ-terpinene standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the γ-Terpinene Stock Solution with hexane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. A typical series might include 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Final Standard Preparation: To each calibration standard vial, add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add hexane to the mark and mix thoroughly to create a 1 mg/mL (1000 µg/mL) solution. This initial dilution may need to be adjusted depending on the expected concentration of γ-terpinene.

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.[8] The sample is now ready for injection.

GC-MS Instrumentation and Parameters

The following parameters serve as a typical starting point and may require optimization for specific instruments and essential oil matrices.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms or HP-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][9]
Carrier Gas Helium or Hydrogen, constant flow at 1.0-1.4 mL/min[4][10]
Inlet Temperature 250 °C[4]
Injection Mode Split (ratio 50:1 to 100:1 to avoid column overload)[4]
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 3 °C/min to 240 °C. Hold for 5 min.[9][11]
Mass Spectrometer Agilent 5977C MSD or equivalent
Ion Source Electron Impact (EI)
Ionization Energy 70 eV[4]
Source Temperature 230 °C[4]
Quadrupole Temp. 150 °C[4]
Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[5]
Data Analysis and Quantification
  • Identification: Identify the γ-terpinene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be confirmed against a reference library (e.g., NIST, Wiley).[4]

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of γ-terpinene to the peak area of the internal standard against the known concentrations of the calibration standards. The curve should exhibit good linearity (r² > 0.99).[6]

  • Quantification: Calculate the peak area ratio of γ-terpinene to the internal standard in the essential oil sample. Determine the concentration (in µg/mL) of γ-terpinene in the injected sample using the linear regression equation from the calibration curve.

  • Calculate Final Concentration: Convert the concentration from the vial back to the original essential oil sample using the following formula:

    Concentration (mg/g) = (C_vial × V_total) / W_oil

    Where:

    • C_vial = Concentration in the vial (µg/mL)

    • V_total = Total volume of the prepared sample (mL)

    • W_oil = Initial weight of the essential oil (mg)

Quantitative Data Summary

The concentration of γ-terpinene can vary significantly depending on the plant species, geographical origin, and extraction method. The table below summarizes typical quantitative data for γ-terpinene in several common essential oils.

Plant SpeciesCommon Nameγ-Terpinene Content (%)Reference(s)
Melaleuca alternifoliaTea Tree Oil10.0 - 28.0
Citrus limonLemon Oil8.0 - 12.0[9]
Thymus mastichinaSpanish Marjoram0.8[12]
Leucas virgata0.2[13]
Campomanesia sp.0.83[14]
Artemisia dubiaMajor Component[15]
Elsholtzia fruticosaMajor Component[15]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of γ-terpinene in essential oils.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample Essential Oil Sample dilute_sample Weigh & Dilute Sample sample->dilute_sample standard γ-Terpinene Standard dilute_standard Prepare Calibration Curve Standards standard->dilute_standard is Internal Standard (IS) add_is_sample Add IS to Sample is->add_is_sample add_is_standard Add IS to Standards dilute_sample->add_is_sample dilute_standard->add_is_standard vial_sample Transfer to Autosampler Vial add_is_sample->vial_sample injection Inject Sample into GC-MS add_is_standard->injection Inject Standards for Calibration vial_sample->injection gc_sep GC: Chromatographic Separation injection->gc_sep ms_detect MS: Ionization & Detection gc_sep->ms_detect acquisition Data Acquisition (Chromatogram & Spectra) ms_detect->acquisition identification Peak Identification (RT & Mass Spectrum) acquisition->identification integration Peak Area Integration identification->integration quantification Quantification via Calibration Curve integration->quantification report Report Final Concentration quantification->report

Caption: Workflow for the quantitative GC-MS analysis of γ-terpinene.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Gamma-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene (γ-terpinene) is a naturally occurring monoterpene found in the essential oils of various plants, including citrus fruits, tea tree, and herbs like thyme and oregano.[1][2] It is recognized for a range of biological activities, and of significant interest to the scientific community is its potential as an antioxidant. Antioxidants are vital for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases and the aging process.

The antioxidant mechanism of γ-terpinene is distinct from many phenolic antioxidants. It involves the formation of hydroperoxyl radicals (HOO•) during its oxidation.[3][4][5] These hydroperoxyl radicals can then participate in chain termination reactions and regenerate other antioxidants, such as tocopherol (vitamin E), from their radical forms, thus exhibiting a synergistic effect.[5][6][7][8] This unique mechanism makes γ-terpinene a compelling subject for antioxidant research and a potential candidate for applications in the food, pharmaceutical, and cosmetic industries.

This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of γ-terpinene using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation: Antioxidant Capacity of this compound

The antioxidant capacity of γ-terpinene can be expressed using various parameters depending on the assay performed. The following table summarizes quantitative data from the literature. It is important to note that assay conditions, such as solvent and temperature, can significantly influence the results.

AssayCompound/SystemKey FindingsReference
Lipid PeroxidationLinoleic Acidγ-terpinene retards peroxidation; its antioxidant activity is comparable to a phenol with a k5 of (1−3) × 10³ M⁻¹ s⁻¹.[3]
Lipid PeroxidationEgg Yolk SystemAt 500 ppm, γ-terpinene showed a 76% antioxidant index compared to 89% for α-tocopherol.[3]
Oxygen ConsumptionStripped Sunflower Oil at 130°CInactive when used alone, but prolongs the protective activity of α-tocopherol in a concentration-dependent manner.[5][7]
FRAP AssayPure CompoundShowed high activity, requiring dilution to 0.25 mg·mL⁻¹ for measurement in a modified assay with Tween 20.[9]
Cellular Antioxidant ActivityErythrocytes (AAPH-induced)Protects against DNA oxidative damage at concentrations up to 45 µM.[10]
in vivo Enzyme ActivityRat ErythrocytesIncreased the activity of catalase.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. When working with γ-terpinene, a volatile and lipophilic compound, it is crucial to ensure proper dissolution, prevent evaporation by using sealed containers where possible, and consider the use of emulsifiers or co-solvents for aqueous-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of this compound Solutions: Prepare a stock solution of γ-terpinene in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the various concentrations of γ-terpinene or positive control solutions to 150 µL of the DPPH solution. For the blank, add 50 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of γ-terpinene.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[13][14]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[14]

  • Preparation of this compound Solutions: Prepare a stock solution of γ-terpinene in ethanol. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the various concentrations of γ-terpinene or positive control solutions to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[14]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16][17]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Positive control (e.g., FeSO₄·7H₂O, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

  • Water bath

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[15]

  • Preparation of this compound Solutions: Due to the low solubility of terpenes in aqueous solutions, a modification is recommended. Dissolve γ-terpinene in a small volume of methanol or use an emulsifier like Tween 20.[9] Prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the various concentrations of γ-terpinene or positive control solutions to 190 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 593 nm.[15][17]

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18]

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Positive control (e.g., Trolox)

  • Fluorescence microplate reader with an incubator

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each run.

    • Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

  • Preparation of this compound Solutions: For lipophilic samples, dissolve in acetone and then dilute in 50% acetone or another suitable solvent system.[19][20] Prepare a series of dilutions.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of the various concentrations of γ-terpinene, Trolox standards, or blank (solvent) to appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.[19][20]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[18][19][20]

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[18]

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents (TE).[19][20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Reagents (e.g., DPPH, ABTS•+) mix Mix Sample/Control with Reagent prep_reagent->mix prep_sample Prepare γ-Terpinene & Control Solutions prep_sample->mix incubate Incubate (Time & Temp Specific) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or TEAC measure->calculate

Caption: General workflow for in vitro antioxidant capacity assays.

antioxidant_mechanism cluster_peroxidation Lipid Peroxidation Chain Reaction cluster_terpinene γ-Terpinene Intervention cluster_synergy Synergistic Regeneration LH Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH (Propagation) HOO_radical Hydroperoxyl Radical (HOO•) LOO_radical->HOO_radical Rapid Chain Termination gT γ-Terpinene (γ-TH) gT->HOO_radical + O₂ pCymene p-Cymene HOO_radical->pCymene Chain Reaction TocO_radical Tocopheroxyl Radical (TocO•) HOO_radical->TocO_radical donates H• TocOH α-Tocopherol (TocOH) TocOH->TocO_radical - H• (traps LOO•) TocO_radical->TocOH + H•

Caption: Antioxidant mechanism of γ-terpinene and its synergy with tocopherol.

References

Application Notes and Protocols for Studying the Antimicrobial Effects of Gamma-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene, a monoterpene found in the essential oils of various plants like tea tree and citrus fruits, has demonstrated notable antimicrobial properties.[1][2][3][4] Its potential as a natural antimicrobial agent warrants detailed investigation into its efficacy and mechanisms of action against a spectrum of pathogenic and spoilage microorganisms. These application notes provide a comprehensive overview of the methods and protocols for evaluating the antimicrobial and anti-biofilm activities of this compound, along with techniques to elucidate its mode of action.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial and anti-biofilm activities of this compound. It is important to note that much of the existing research has been conducted on essential oils where this compound is a significant component, rather than on the isolated compound. This is indicated where applicable.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Rich Essential Oils against Bacteria

MicroorganismTest SubstanceMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliThis compound>1500Not Reported[5]
Staphylococcus aureusThis compound>1500Not Reported[5]
Gardnerella sp. UM241This compoundNot Reported> MIC[6]
Various BacteriaTerpenes Mix420 - 15983432[7]
Streptococcus pneumoniaeEssential Oil (High γ-terpinene)11208930[8]
Clostridium perfringensEssential Oil (High γ-terpinene)11208930[8]
Bacillus cereusEssential Oil (High γ-terpinene)11208930[8]
Staphylococcus aureusEssential Oil (High γ-terpinene)22308930[8]
Pseudomonas aeruginosaEssential Oil (High γ-terpinene)22308930[8]
Escherichia coliEssential Oil (High γ-terpinene)22308930[8]
Salmonella typhiEssential Oil (High γ-terpinene)22308930[8]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and Rich Essential Oils against Fungi

MicroorganismTest SubstanceMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansThis compoundIneffectiveNot Reported[9]
Aspergillus nigerThis compoundNot ReportedNot Reported[1]
Candida albicansEssential Oil (High γ-terpinene)11208930[8]

Table 3: Anti-Biofilm Activity of this compound and Rich Essential Oils

MicroorganismTest SubstanceConcentrationBiofilm Inhibition (%)Reference
Gardnerella sp.This compoundNot SpecifiedNo effect[10]
Oral BacteriaThis compoundNot SpecifiedLess effective than other terpenes[11]
Staphylococcus aureusTerpinen-4-ol (related terpene)0.125-0.25% (µL/mL)Significant inhibition[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. The results can be read visually or with a microplate reader at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing from MIC wells: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable colonies compared to the initial inoculum.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

Protocol:

  • Preparation of Cultures: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Addition of this compound: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the microbial suspension. Include a growth control without this compound.

  • Sampling over Time: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar media to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Anti-Biofilm Assay

This assay assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Protocol for Biofilm Inhibition:

  • Preparation of Microtiter Plates: Perform serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well flat-bottom microtiter plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours without shaking).

  • Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing and Solubilization: Wash the wells again to remove excess stain and allow them to air dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (biofilm grown without this compound).

Protocol for Biofilm Eradication:

  • Biofilm Formation: First, grow biofilms in a 96-well plate as described above for 24-48 hours.

  • Treatment: After washing away planktonic cells, add different concentrations of this compound to the wells containing the pre-formed biofilms.

  • Incubation: Incubate for a further 24 hours.

  • Quantification: Wash, stain, and quantify the remaining biofilm as described for the inhibition assay.

Elucidation of Mechanism of Action

The primary antimicrobial mechanism of many essential oil components, including this compound, is the disruption of the microbial cell membrane.[1] The following protocols can be used to investigate these mechanisms in detail.

Cell Membrane Permeability Assay

This assay measures the leakage of intracellular components, such as nucleic acids and proteins, as an indicator of membrane damage.

Protocol:

  • Bacterial Suspension: Prepare a suspension of the target bacterium in a suitable buffer (e.g., PBS).

  • Treatment: Treat the bacterial suspension with this compound at its MIC and 2x MIC. Include an untreated control.

  • Incubation: Incubate the suspensions at 37°C for a defined period (e.g., 2-4 hours).

  • Centrifugation: Centrifuge the suspensions to pellet the bacterial cells.

  • Measurement of Leakage:

    • Nucleic Acids: Measure the absorbance of the supernatant at 260 nm to quantify the leakage of DNA and RNA.

    • Proteins: Use a protein quantification assay, such as the Bradford assay, on the supernatant to measure protein leakage.[13]

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control. An increase in absorbance indicates membrane damage.

Membrane Potential Assay using DiSC3(5)

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[14][15][16][17][18]

Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer.

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark for about 15-30 minutes to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

  • Treatment: Add this compound at the desired concentration to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence. Depolarization of the cell membrane will cause the release of the dye and an increase in fluorescence.

  • Controls: Use a known depolarizing agent, such as valinomycin or gramicidin, as a positive control to induce maximum depolarization.

Intracellular ATP Leakage Assay

This assay quantifies the release of intracellular ATP, which is an indicator of severe membrane damage.[19][20][21][22][23]

Protocol:

  • Bacterial Culture: Prepare a standardized bacterial suspension.

  • Treatment: Treat the bacterial suspension with various concentrations of this compound. Include an untreated control.

  • Sampling: At different time points, take aliquots of the suspension and centrifuge to separate the cells from the supernatant.

  • ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions. This typically involves the luciferin-luciferase reaction, where the light produced is proportional to the ATP concentration.

  • Data Analysis: Compare the ATP levels in the supernatants of treated and untreated samples.

Ergosterol Quantification in Fungi

Ergosterol is a key component of the fungal cell membrane. Inhibition of its synthesis is a common mechanism of antifungal agents.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal strain in a suitable liquid medium and then expose it to sub-inhibitory concentrations of this compound.

  • Cell Harvesting and Saponification: Harvest the fungal mycelia by filtration, wash with sterile distilled water, and dry. Saponify the dried mycelia with alcoholic potassium hydroxide.

  • Ergosterol Extraction: Extract the non-saponifiable lipids, including ergosterol, with a non-polar solvent like n-heptane or hexane.

  • Quantification by HPLC: Analyze the extracted lipids using High-Performance Liquid Chromatography (HPLC) with a UV detector at 282 nm. Use a C18 column and an isocratic mobile phase of methanol or acetonitrile.

  • Data Analysis: Quantify the ergosterol content by comparing the peak area with a standard curve prepared from pure ergosterol. A reduction in ergosterol content in treated samples compared to the control indicates inhibition of its biosynthesis.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools to visualize the morphological changes in microbial cells induced by antimicrobial agents.[24][25][26][27][28]

Protocol for Sample Preparation:

  • Treatment: Treat the microbial cells with this compound at its MIC for a specified duration.

  • Fixation: Fix the cells with a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) followed by a secondary fixative (e.g., 1% osmium tetroxide).

  • Dehydration: Dehydrate the fixed cells through a graded series of ethanol or acetone concentrations.

  • Drying (for SEM): For SEM, critically point dry the dehydrated samples.

  • Embedding and Sectioning (for TEM): For TEM, embed the dehydrated samples in resin and cut ultra-thin sections.

  • Coating (for SEM): Coat the dried SEM samples with a thin layer of gold or palladium.

  • Staining (for TEM): Stain the ultra-thin TEM sections with heavy metal stains like uranyl acetate and lead citrate.

  • Imaging: Visualize the samples using an SEM or TEM to observe changes in cell morphology, surface texture, and internal structures.

Visualization of Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Results A Prepare this compound Stock C Broth Microdilution (MIC) A->C E Time-Kill Assay A->E F Anti-Biofilm Assay A->F B Prepare Microbial Inoculum B->C B->E B->F D Subculture for MBC/MFC C->D G Determine MIC C->G H Determine MBC/MFC D->H I Generate Time-Kill Curves E->I J Quantify Biofilm Inhibition/Eradication F->J

Caption: Workflow for assessing the antimicrobial susceptibility of this compound.

Workflow for Investigating the Mechanism of Action

G cluster_treatment Treatment cluster_membrane Membrane Integrity Assays cluster_fungal Fungal Specific Assay cluster_visual Visualization Treat Treat Microbial Cells with this compound MembranePerm Cell Membrane Permeability (Nucleic Acid & Protein Leakage) Treat->MembranePerm MembranePot Membrane Potential (DiSC3(5) Assay) Treat->MembranePot ATP Intracellular ATP Leakage Treat->ATP Ergosterol Ergosterol Quantification Treat->Ergosterol Microscopy Electron Microscopy (SEM & TEM) Treat->Microscopy

Caption: Workflow for elucidating the antimicrobial mechanism of this compound.

Proposed Signaling Pathway of this compound's Antimicrobial Action

G cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm DNA_RNA DNA / RNA Proteins Proteins / Enzymes ATP_Pool ATP Pool GT This compound Disruption Membrane Disruption & Increased Permeability GT->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Cellular Processes Depolarization->Inhibition Leakage->Inhibition Death Cell Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Application Notes and Protocols for Gamma-Terpinene as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-terpinene (γ-terpinene) is a naturally occurring monoterpene hydrocarbon found in the essential oils of numerous plants, including citrus fruits, cumin, coriander, and thyme.[1][2] Characterized by a fresh, citrusy, and herbal aroma, it is widely utilized in the food, fragrance, and cosmetic industries.[1][3][4][5] Beyond its aromatic properties, γ-terpinene exhibits significant antioxidant and antimicrobial activities, positioning it as a promising natural alternative to synthetic food preservatives.[1][3][6] Its application can help extend the shelf life of food products by inhibiting the growth of spoilage microorganisms and delaying lipid oxidation, a primary cause of quality degradation.[6][7]

Mechanism of Action

The preservative effect of γ-terpinene is primarily attributed to its dual action as an antioxidant and an antimicrobial agent.

Antioxidant Activity

This compound's antioxidant mechanism is particularly effective in lipid-based food systems. Unlike typical phenolic antioxidants, it operates through a unique synergistic pathway, especially with tocopherols (Vitamin E).

  • Synergy with Tocopherols: When used alone, γ-terpinene's antioxidant activity can be limited. However, in the presence of phenolic antioxidants like α-tocopherol, it demonstrates a potent synergistic effect.[8][9][10][11] During its own oxidation process, γ-terpinene generates hydroperoxyl radicals (HOO•).[8][11][12] These radicals are capable of regenerating the active form of tocopherol from its radical state (tocopheroxyl radical), thus prolonging its protective action against lipid peroxidation.[8][10][11][13]

  • Radical Chain Termination: The peroxidation of lipids is a chain reaction propagated by lipid peroxyl radicals (LOO•). The hydroperoxyl radicals (HOO•) generated by γ-terpinene can react very rapidly with these lipid peroxyl radicals.[7][12][14] This "cross-reaction" terminates the oxidation chain reaction, effectively retarding the degradation of lipids and extending the oxidative stability of foods.[7][14] This mechanism provides a valuable alternative to high concentrations of Vitamin E, which can become pro-oxidant.[7][14]

Antimicrobial Activity

This compound has demonstrated a broad spectrum of activity against various foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][15][16] The primary mechanism involves the disruption of microbial cell membranes. As a lipophilic compound, γ-terpinene can easily penetrate the lipid bilayer of cell membranes, altering their structure and increasing their permeability.[13] This leads to the leakage of essential intracellular components, disruption of vital cellular processes like energy production, and ultimately, cell death.

Quantitative Data

The efficacy of γ-terpinene as a preservative is quantified by its antimicrobial and antioxidant capacities.

Table 1: Antimicrobial Activity of this compound
MicroorganismTypeTestConcentration (µL/mL)Reference
Gardnerella sp. UM241Gram-Variable BacteriaMIC~1.25[17]
Gardnerella sp. UM241Gram-Variable BacteriaMLC~1.25[17]
Staphylococcus aureusGram-Positive BacteriaMIC0.420 - 1.598 (range for 7 terpenoids)[18]
Escherichia coliGram-Negative BacteriaMIC0.420 - 1.598 (range for 7 terpenoids)[18]
Salmonella entericaGram-Negative BacteriaMIC0.420 - 1.598 (range for 7 terpenoids)[18]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. MLC (Minimum Lethal Concentration) is the lowest concentration that results in microbial death.

Table 2: Antioxidant Efficacy of this compound in Sunflower Oil
Food MatrixConditionAntioxidant(s)Concentration (% w/w)ObservationReference
Stripped Sunflower Oil130 °Cγ-Terpinene alone-Inactive when used alone[8][9]
Stripped Sunflower Oil130 °Cα-Tocopherol + γ-TerpineneNot specifiedProlonged protective activity of α-tocopherol[8][9]
Commercial Sunflower Oil130 °CEndogenous Tocopherols + γ-Terpinene1%Increased inhibition period from ~2.0h to 3.4h[8]
Stripped Sunflower Oil130 °Cα-Tocopherol + γ-TerpineneNot specifiedReduced hydroperoxide (ROOH) formation[8][19][20]

Visualizations

Signaling Pathways and Workflows

cluster_0 Lipid Peroxidation Cycle cluster_1 γ-Terpinene Intervention cluster_2 Synergy with Tocopherol cluster_3 Direct Radical Scavenging LH Lipid (LH) L_rad Lipid Radical (L•) LH->L_rad Initiation LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH + LH - L• TocOH Tocopherol (TocOH) LOO_rad->TocOH Inhibition HOO_rad Hydroperoxyl Radical (HOO•) LOO_rad->HOO_rad Inhibition TocO_rad Tocopheroxyl Radical (TocO•) TocOH->TocO_rad Donates H• to LOO• TocO_rad->TocOH Regeneration (+ HOO• from γ-T) gamma_T γ-Terpinene (γ-T) gamma_T->HOO_rad + O2 p_cymene p-Cymene HOO_rad->p_cymene Termination Chain Termination HOO_rad->Termination LOO_rad_ext->Termination start Start: Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) prepare_plate Prepare 96-well microtiter plate with serial dilutions of γ-terpinene in broth start->prepare_plate inoculate Inoculate wells with microbial suspension prepare_plate->inoculate controls Include positive (no γ-T) and negative (no microbes) controls inoculate->controls incubate Incubate plate under optimal conditions (e.g., 37°C for 24h) controls->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_agar Incubate agar plates subculture->incubate_agar read_mbc Determine MBC/MLC: Lowest concentration with no colony growth incubate_agar->read_mbc end End read_mbc->end cluster_methods Analytical Methods start Start: Prepare Food Matrix Samples (e.g., Sunflower Oil) add_preservatives Add γ-terpinene and/or other antioxidants (e.g., α-tocopherol) to samples start->add_preservatives control_prep Prepare a control sample (no added preservatives) start->control_prep stress Induce oxidation via accelerated shelf-life testing (e.g., heating at 130°C) add_preservatives->stress control_prep->stress monitor Monitor oxidation over time stress->monitor o2_uptake Measure O2 Consumption (determines induction period) monitor->o2_uptake peroxide_value Measure Hydroperoxide Formation (Peroxide Value - PV) monitor->peroxide_value analyze Analyze data: Compare treated samples to control o2_uptake->analyze peroxide_value->analyze end End: Determine Efficacy analyze->end

References

Application Notes and Protocols: Gamma-Terpinene in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene, a naturally occurring monoterpene found in the essential oils of various plants like tea tree and citrus fruits, has garnered significant interest in the pharmaceutical sciences.[1][2] Its inherent biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, make it a valuable therapeutic agent.[1][3][4] Furthermore, its physicochemical properties allow it to function as an effective penetration enhancer, facilitating the delivery of other therapeutic agents across biological barriers, most notably the skin.[5][6][7] These dual functionalities position this compound as a versatile component in the design and development of advanced drug delivery systems.

This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery formulations, including nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes.

Applications of this compound in Drug Delivery

This compound's primary roles in drug delivery systems are as a penetration enhancer and as an active pharmaceutical ingredient (API) encapsulated within nanocarriers.

  • Transdermal Drug Delivery: this compound is widely recognized for its ability to enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin.[5][6][7] It achieves this by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and improving the partitioning and diffusion of drugs into the skin.[5][7] This makes it a valuable excipient in topical and transdermal formulations for a wide range of drugs, both lipophilic and hydrophilic.[8]

  • Anti-inflammatory Formulations: Possessing intrinsic anti-inflammatory properties, this compound can be formulated into nanocarriers to target inflamed tissues.[3][4][9] Encapsulation in systems like nanoemulsions or SLNs can improve its solubility, stability, and bioavailability, allowing for controlled release and enhanced therapeutic efficacy at the site of inflammation.[1][6][9]

  • Antimicrobial and Anticancer Therapies: The antimicrobial and cytotoxic activities of this compound are also being explored.[3] Nanoformulations can be designed to improve the delivery of this compound to combat microbial infections or to target cancer cells, potentially in combination with other therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-containing drug delivery systems based on reported literature.

Table 1: Physicochemical Properties of this compound Nanoformulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanoemulsion20 - 200< 0.3-20 to -30> 901 - 5[9][10]
Solid Lipid Nanoparticles (SLN)100 - 500< 0.4-15 to -2570 - 951 - 10[11][12]
Liposomes100 - 250< 0.3-10 to -2050 - 800.5 - 3[13]

Table 2: Transdermal Permeation Enhancement with this compound

DrugFormulationThis compound Conc. (%)Enhancement Ratio (ER)Skin ModelReference
CarvedilolBlack Cumin Oil16 - 226.40Not Specified[8]
FlurbiprofenPropylene Glycol:IPA5> Tulsi OilNot Specified[8]
HaloperidolPropylene Glycol/WaterNot SpecifiedSignificant IncreaseHuman Epidermis[14]
5-FluorouracilPropylene Glycol/WaterSaturatedSignificant IncreaseRat Skin[15]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][6] This modulation is partly achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the downregulation of Cyclooxygenase-2 (COX-2) expression.[16][17]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibition IκB-α Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation NFkB_Inhibition->NFkB_Activation COX2 COX-2 Upregulation NFkB_Activation->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Prostaglandins Prostaglandin Synthesis (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Effect Anti-inflammatory Effect Gamma_Terpinene γ-Terpinene Gamma_Terpinene->NFkB_Activation Gamma_Terpinene->COX2 Gamma_Terpinene->Pro_inflammatory_Cytokines IL10 IL-10 Production Gamma_Terpinene->IL10 IL10->Pro_inflammatory_Cytokines

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Formulation and Characterization of this compound Loaded Nanoparticles

This workflow outlines the general steps for the preparation and characterization of this compound loaded nanoformulations.

G Start Start: Define Formulation Preparation Nanoparticle Preparation (e.g., High-Pressure Homogenization) Start->Preparation Physicochemical Physicochemical Characterization Preparation->Physicochemical Size_Zeta Particle Size & Zeta Potential (DLS) Physicochemical->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Physicochemical->EE_DL Morphology Morphology (TEM/SEM) Physicochemical->Morphology In_Vitro In Vitro Studies Physicochemical->In_Vitro End End: Data Analysis Size_Zeta->End EE_DL->End Morphology->End Drug_Release Drug Release (Dialysis Method) In_Vitro->Drug_Release Permeation Skin Permeation (Franz Diffusion Cell) In_Vitro->Permeation Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro->Cytotoxicity Drug_Release->End Permeation->End Cytotoxicity->End

Caption: Experimental workflow for nanoparticle formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion containing this compound.

Materials:

  • This compound (as the oil phase or part of it)

  • Carrier oil (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Transcutol P, ethanol)

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound and carrier oil.

    • Mix them thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant and co-surfactant and dissolve them in purified water.

    • Stir the mixture gently until a clear solution is formed.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer at a moderate speed (e.g., 500 rpm) for 15-30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.[18][19]

    • Set the homogenization pressure to a range of 500-1500 bar and perform 3-5 homogenization cycles.[20] The optimal pressure and number of cycles should be determined for the specific formulation.

    • Maintain the temperature of the system below 40°C to prevent the degradation of this compound.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[9][10][21]

    • Determine the encapsulation efficiency and drug loading of this compound using a validated HPLC method.

Protocol 2: Synthesis of this compound Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation Method

Objective: To prepare SLNs encapsulating this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, soy lecithin)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

  • Rotary evaporator

  • Magnetic stirrer

  • High-speed homogenizer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the solid lipid and this compound in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature below the boiling point of the solvent and the melting point of the lipid.[22]

    • The SLN dispersion is formed as the lipid precipitates upon solvent removal.[23]

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Calculate the encapsulation efficiency and drug loading using HPLC.

    • Analyze the morphology of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 3: Preparation of this compound Loaded Liposomes by Thin-Film Hydration Method

Objective: To prepare liposomes encapsulating this compound.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization:

    • Measure the vesicle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).

Protocol 4: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound or a drug in the presence of this compound through the skin.

Materials:

  • Franz diffusion cells[2][5][24][25]

  • Excised skin (e.g., human, porcine, or rat skin)

  • Receptor medium (e.g., PBS with a solubility enhancer like ethanol if needed)

  • This compound formulation

  • Magnetic stirrer

  • Water bath

  • HPLC system for analysis

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[2][5]

    • Fill the receptor compartment with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[5]

    • Place a small magnetic stir bar in the receptor compartment and place the cells in a water bath maintained at 32 ± 1°C.

  • Sample Application:

    • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[5]

  • Sample Analysis:

    • Analyze the concentration of this compound or the co-permeated drug in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) if comparing with a control formulation without this compound.

Protocol 5: HPLC Method for Quantification of this compound in Skin Layers

Objective: To quantify the amount of this compound retained in different skin layers after a permeation study.

Materials:

  • HPLC system with a UV detector

  • C18 column

  • Mobile phase (e.g., acetonitrile and water mixture)

  • This compound standard

  • Solvent for extraction (e.g., methanol, acetonitrile)

  • Homogenizer

  • Centrifuge

Procedure:

  • Skin Extraction:

    • At the end of the permeation study, dismount the skin from the Franz cell.

    • Separate the epidermis from the dermis using heat or mechanical methods.

    • Cut each skin layer into small pieces and place them in a known volume of extraction solvent.

    • Homogenize the tissue to extract the this compound.

    • Centrifuge the homogenate and collect the supernatant.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of this compound.

    • Inject the extracted samples and standards into the HPLC system.

    • Set the UV detector to the appropriate wavelength for this compound (around 265 nm).

    • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.

  • Data Reporting:

    • Express the amount of this compound retained in each skin layer as μg per cm² of skin.

Protocol 6: Cytotoxicity Evaluation of this compound Nanoformulations using MTT Assay

Objective: To assess the in vitro cytotoxicity of this compound nanoformulations on a specific cell line.

Materials:

  • Cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Treatment:

    • Prepare serial dilutions of the this compound nanoformulation in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the nanoformulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[26][27][28]

    • During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[26]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

References

Application Notes and Protocols: Formulation of Gamma-Terpinene for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gamma-terpinene (γ-terpinene) is a natural monoterpene found in the essential oils of various plants, including citrus fruits and tea tree.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties, making it a promising active pharmaceutical ingredient (API) for topical formulations targeting inflammatory skin conditions.[3][4][5] As a lipophilic, volatile compound, its successful delivery into the skin requires carefully designed formulation strategies to ensure stability, solubility, and effective skin permeation.[6][7] These application notes provide a comprehensive overview of the physicochemical properties of this compound, formulation strategies, and detailed protocols for characterization and in vitro performance testing.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for formulation development. Key parameters are summarized in the table below.

PropertyValueReference
Chemical Name p-Mentha-1,4-diene; 1-methyl-4-(1-methylethyl)-1,4-cyclohexadiene[2]
CAS Number 99-85-4[2][8]
Molecular Formula C₁₀H₁₆[2][8]
Molecular Weight 136.24 g/mol [2][8]
Appearance Colorless to pale yellow liquid[8]
Odor Fresh, citrusy, herbal[8]
Boiling Point ~183°C[8]
Density ~0.84 g/cm³[8]
Solubility Insoluble in water; Soluble in alcohols and organic solvents[1][8]
Stability Prone to oxidation, which can yield p-cymene.[1] Store in a cool, dry, dark place.[9]

Formulation Strategies for Topical Delivery

The lipophilic nature of this compound necessitates formulations that can solubilize it and facilitate its transport across the stratum corneum, the primary barrier of the skin.[6]

  • Role as a Penetration Enhancer: Terpenes, including this compound, are well-documented skin penetration enhancers.[6][10][11] They are believed to act by disrupting the highly organized intercellular lipid structure of the stratum corneum, thereby increasing the diffusivity of co-administered drugs.[6][10] This makes this compound not only a potent active but also a functional excipient.

  • Common Formulation Types:

    • Emulsions (Creams and Lotions): Oil-in-water (O/W) emulsions are suitable for incorporating this compound in the oil phase. This approach improves aesthetics and patient acceptability.

    • Microemulsions and Nanoemulsions: These systems consist of much smaller droplets, offering superior stability and enhanced skin penetration due to a larger surface area.

    • Gels and Hydrogels: For oil-based actives like this compound, formulation as a nanoemulgel can be effective, combining the benefits of a nanoemulsion with the favorable application properties of a gel.[7]

    • Ointments: Anhydrous, lipid-based ointments can serve as simple vehicles, though they may have a greasy feel.

Experimental Protocols

The following protocols outline key experiments for the characterization and performance evaluation of a topical this compound formulation.

Objective: To assess the physical and chemical properties of the final formulation to ensure quality and consistency.

Methodologies:

  • Appearance and Organoleptic Properties:

    • Visually inspect the formulation for color, homogeneity, and phase separation.

    • Note any changes in odor.

    • Use microscopy to examine the microstructure, particularly for emulsions to assess globule size and distribution.[12]

  • pH Measurement:

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

    • Disperse 1 gram of the formulation in 9 mL of purified water.

    • Measure the pH of the dispersion at room temperature. The target pH should be compatible with skin (typically 4.5-6.0).

  • Viscosity Measurement:

    • Use a rotational viscometer with a suitable spindle.

    • Place the formulation in the instrument's sample holder, ensuring no air bubbles are trapped.

    • Measure the viscosity at various shear rates to understand the formulation's rheological behavior (e.g., shear-thinning).

  • Assay of this compound Content:

    • Accurately weigh a sample of the formulation.

    • Extract this compound using a suitable organic solvent (e.g., ethanol, hexane).

    • Analyze the extract using a validated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., FID for GC, UV for HPLC).

    • Quantify the concentration against a standard curve of known this compound concentrations.

  • Stability Testing:

    • Store aliquots of the formulation under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and repeat the characterization tests (Appearance, pH, Viscosity, Assay) to assess physical and chemical stability.[13]

Stability Test ParameterCondition 1 (Long-Term)Condition 2 (Accelerated)Time Points
Temperature 25°C ± 2°C40°C ± 2°C0, 1, 3, 6 Months
Relative Humidity 60% RH ± 5% RH75% RH ± 5% RH0, 1, 3, 6 Months
Analyses Appearance, pH, Viscosity, AssayAppearance, pH, Viscosity, AssayAll time points

Objective: To quantify the rate and extent of this compound permeation through the skin from the formulation. The Franz diffusion cell is a standard apparatus for this purpose.[14][15][16]

Materials:

  • Franz diffusion cells[14][15]

  • Excised skin (human or porcine ear skin are common models)[14][17]

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or Tween® to maintain sink conditions)

  • Formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32°C ± 0.5°C to simulate skin surface temperature[13]

  • HPLC or GC system for analysis

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin.

    • Carefully remove any subcutaneous fat and tissue.[13]

    • Cut the skin into sections large enough to be mounted on the Franz cells.

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor chambers of the cell, with the stratum corneum side facing the donor compartment.[13]

    • Fill the receptor chamber with pre-warmed, degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[13][18]

    • Place a small magnetic stir bar into the receptor chamber.[13]

    • Place the assembled cells into the water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.[13]

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[13]

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[13]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume.[13]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC or GC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

G cluster_prep Preparation cluster_setup Franz Cell Setup cluster_exp Experiment cluster_analysis Analysis prep_skin 1. Prepare Excised Skin (e.g., Porcine Ear) prep_solution 2. Prepare Receptor Solution (e.g., PBS + Solubilizer) prep_skin->prep_solution mount_skin 3. Mount Skin on Franz Cell prep_solution->mount_skin fill_receptor 4. Fill Receptor Chamber (No Air Bubbles) mount_skin->fill_receptor equilibrate 5. Equilibrate System (32°C) fill_receptor->equilibrate apply_dose 6. Apply Formulation to Donor Chamber equilibrate->apply_dose collect_samples 7. Collect Samples at Time Intervals apply_dose->collect_samples replace_solution 8. Replace with Fresh Receptor Solution collect_samples->replace_solution analyze_hplc 9. Analyze Samples (HPLC/GC) replace_solution->analyze_hplc calc_flux 10. Calculate Permeation Parameters (Flux, Lag Time) analyze_hplc->calc_flux

Caption: Experimental workflow for an in vitro skin permeation study.

Mechanism of Action in Skin

This compound exerts its therapeutic effects through multiple pathways, primarily as an anti-inflammatory and antioxidant agent.

This compound has been shown to modulate acute inflammatory responses.[4][5] It can reduce edema and inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4][5][19] This action helps to alleviate the signs of inflammation in the skin.

G stimulus Inflammatory Stimulus (e.g., Irritant, Pathogen) cell Skin Cell (e.g., Keratinocyte, Macrophage) stimulus->cell pathway Pro-inflammatory Signaling Cascade (e.g., NF-κB) cell->pathway cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) pathway->cytokines inflammation Inflammatory Response (Redness, Swelling) cytokines->inflammation gamma_t γ-Terpinene gamma_t->pathway Inhibition G ros Reactive Oxygen Species (ROS) lipid Lipid (Cell Membrane) ros->lipid attacks gamma_t γ-Terpinene (Antioxidant) ros->gamma_t scavenges vit_e Vitamin E (Active Antioxidant) ros->vit_e scavenges peroxidation Lipid Peroxidation (Cell Damage) lipid->peroxidation vit_e_rad Vitamin E Radical (Inactive) gamma_t->vit_e_rad regenerates vit_e->vit_e_rad becomes vit_e_rad->vit_e

References

Application Notes and Protocols: γ-Terpinene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene (γ-terpinene), a naturally occurring monocyclic monoterpene, is readily available from various essential oils. Its unique structure, featuring a 1,4-cyclohexadiene ring, makes it a versatile and valuable precursor in organic synthesis. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing γ-terpinene as a starting material. The applications covered include its aromatization to p-cymene, a valuable industrial chemical, and its participation in pericyclic reactions to form complex cyclic systems.

Aromatization of γ-Terpinene to p-Cymene

The conversion of γ-terpinene to p-cymene is a significant transformation, as p-cymene serves as a precursor to valuable chemicals like cresols and is used as a solvent and fragrance ingredient. Two effective methods for this aromatization are highlighted below: catalyst-free oxidation with air and an electrochemical approach.

Application Note:

The aromatization of γ-terpinene offers a green and sustainable route to p-cymene, a bio-based aromatic compound. The catalyst- and solvent-free method using air as the oxidant is particularly attractive for its environmental benefits, operating under elevated temperature and pressure in a continuous flow system.[1] This process is highly dependent on the vapor-liquid phase equilibrium and the availability of oxygen. The electrochemical method provides an alternative, environmentally friendly approach that operates at room temperature, avoiding harsh reaction conditions and the use of precious metal catalysts.[2]

Quantitative Data Summary
ParameterCatalyst-Free Air Oxidation[1]Electrochemical Oxidation[2]
Product p-Cymenep-Cymene
Co-reactant/Catalyst AirTEMPO (catalyst)
Solvent NoneAcetonitrile/Water
Temperature 250 °CRoom Temperature
Pressure 30 barAtmospheric
Conversion 99%-
Yield 77%High (not specified)
Selectivity GoodHigh
Experimental Protocols

Protocol 1: Catalyst-Free Aromatization of γ-Terpinene with Air

This protocol is based on the continuous flow reaction described by Asikainen et al.[1]

Materials:

  • γ-Terpinene (purity > 95%)

  • Compressed Air

  • Continuous flow reactor system with temperature and pressure control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the continuous flow reactor system.

  • Set the desired reaction temperature (e.g., 250 °C) and pressure (e.g., 30 bar).

  • Introduce a continuous flow of γ-terpinene into the reactor.

  • Simultaneously, introduce a controlled flow of compressed air as the oxidant.

  • Allow the reaction to proceed in the continuous flow setup.

  • Collect the product mixture at the reactor outlet.

  • Analyze the product mixture by GC to determine the conversion of γ-terpinene and the yield of p-cymene.

Protocol 2: Electrochemical Synthesis of p-Cymene from γ-Terpinene

This protocol is adapted from the method described by Luo et al.[2]

Materials:

  • γ-Terpinene

  • Acetonitrile (MeCN)

  • Distilled water

  • n-Bu4NClO4 (supporting electrolyte)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (catalyst)

  • 2,6-Lutidine (base)

  • Undivided electrolytic reactor

  • Platinum sheet (1.0 cm x 1.0 cm) as the positive electrode

  • Platinum net (1.0 cm x 1.0 cm) as the negative electrode

  • Constant current source

  • Gas chromatograph (GC) for analysis

Procedure:

  • In an unsealed electrolytic reactor, prepare a solution containing:

    • Acetonitrile (9.5 mL) and distilled water (0.5 mL) as the solvent.

    • 100 mM n-Bu4NClO4 as the supporting electrolyte.

    • 30 mM TEMPO as the catalyst.

    • 100 mM 2,6-lutidine as the base.

    • 150 mM γ-terpinene as the substrate.

  • Place the platinum sheet and platinum net electrodes in the reactor.

  • Apply a constant current to the system at room temperature under air.

  • After a specific time, collect the product mixture.

  • To analyze the product, take a 0.1 mL aliquot of the reaction mixture, dilute it with 1 mL of acetonitrile, and dry it with anhydrous sodium sulfate.

  • Inject the sample into a GC equipped with an HP-5 column and a flame ionization detector (FID) to determine the yield of p-cymene.

Visualizations

Aromatization_Workflow cluster_catalyst_free Catalyst-Free Air Oxidation cluster_electrochemical Electrochemical Oxidation gamma_terpinene1 γ-Terpinene reactor Continuous Flow Reactor (250 °C, 30 bar) gamma_terpinene1->reactor air Air air->reactor product1 p-Cymene reactor->product1 gamma_terpinene2 γ-Terpinene electrolysis Electrolytic Cell (Room Temp, Constant Current) gamma_terpinene2->electrolysis reagents Electrolyte, TEMPO, Base reagents->electrolysis product2 p-Cymene electrolysis->product2 Pericyclic_Reactions cluster_diels_alder Diels-Alder Reaction cluster_photooxidation Photooxidation gamma_terpinene1 γ-Terpinene (Diene) da_product [4+2] Cycloaddition Product gamma_terpinene1->da_product maleic_anhydride Maleic Anhydride (Dienophile) maleic_anhydride->da_product gamma_terpinene2 γ-Terpinene endoperoxide Endoperoxide Product gamma_terpinene2->endoperoxide singlet_oxygen Singlet Oxygen (¹O₂) singlet_oxygen->endoperoxide light Light, Photosensitizer light->endoperoxide Polymerization_Workflow start γ-Terpinene + Benzoyl Peroxide + n-heptane reflux Reflux under N₂ (4 hours) start->reflux filtration Filtration reflux->filtration evaporation Vacuum Evaporation filtration->evaporation product Poly(γ-terpinene) evaporation->product

References

Troubleshooting & Optimization

Technical Support Center: γ-Terpinene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for γ-terpinene quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical measurement of γ-terpinene.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying γ-terpinene?

A1: The most common and validated methods for the quantification of γ-terpinene, a volatile monoterpene, are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) is also used for terpene analysis but is more suitable for less volatile compounds.[3] A newer technique, Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV), is effective for resolving co-eluting isomers.[4][5]

Q2: My γ-terpinene standard seems to degrade over time, leading to inaccurate calibration. What is the cause and how can I prevent it?

A2: γ-Terpinene is susceptible to oxidation, which can convert it to p-cymene, a less desirable and aromatically different compound.[6] To ensure the stability of your standard, it should be stored in a cool, dry, and well-ventilated area, protected from light and heat.[7][8] It is also reactive with strong oxidizers.[9] Always keep containers tightly closed and handle them in accordance with good laboratory safety practices.[8]

Q3: What are "matrix effects" and how do they impact γ-terpinene quantification?

A3: Matrix effects occur when components of the sample matrix (everything other than the analyte of interest) interfere with the analytical signal, causing either suppression or enhancement.[10][11] In GC-MS analysis, co-extracted matrix components can affect the ionization of γ-terpinene in the MS source, leading to inaccurate quantification.[12][13] This can result in the overestimation or underestimation of the analyte's concentration.[11] Using matrix-matched standards or implementing robust sample cleanup procedures can help mitigate these effects.[13]

Q4: Can γ-terpinene co-elute with other compounds during GC analysis?

A4: Yes, co-elution is a significant challenge in terpene analysis due to the large number of structural isomers.[4] For example, isomers like α-terpinene, as well as other monoterpenes such as limonene and p-cymene, can have very similar retention times, making baseline separation difficult.[4] This can lead to inaccurate peak integration and quantification.[14] Optimizing the GC temperature program or using advanced detection techniques like GC-VUV, which can deconvolve co-eluting peaks, are effective solutions.[4][5][12]

Q5: What is a suitable internal standard for γ-terpinene quantification?

A5: An ideal internal standard (IS) should be chemically similar to the analyte but not present in the sample. For the analysis of terpenes like γ-terpinene, n-tridecane (C13) has been successfully used as an internal standard.[2] Its retention time typically falls between the monoterpenes (like γ-terpinene) and the sesquiterpenes, and it is not naturally present in most plant extracts like Cannabis sativa.[2] Other options include α-cedrene or hexadecane.[15]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Recovery of γ-Terpinene

Q: I am experiencing consistently low recovery for γ-terpinene from my plant matrix samples. What are the likely causes and solutions?

A: Low recovery of a volatile compound like γ-terpinene is a common problem. The workflow below can help diagnose the issue.

cluster_causes Potential Causes cluster_solutions Solutions C1 Analyte Loss During Sample Preparation S1 Cryogenic Grinding: Freeze sample with liquid nitrogen before grinding to prevent volatilization. C1->S1 Volatilization C2 Inefficient Extraction Method S2 Optimize Extraction: Use solvent-free methods like HS-SPME for cleaner extracts and reduced matrix effects. C2->S2 Poor Partitioning C3 Analyte Degradation (Heat/Oxidation) S3 Control Temperature: Avoid high temperatures during preparation and use cool on-column injection techniques. C3->S3 Thermal Lability

Caption: Troubleshooting workflow for low γ-terpinene recovery.

  • Analyte Loss During Sample Preparation : Heat generated during sample grinding can cause significant loss of volatile terpenes.[12]

    • Solution : Freeze plant material before grinding or grind it under liquid nitrogen to prevent volatilization.[12]

  • Inefficient Extraction : The chosen solvent or extraction technique may not be optimal for γ-terpinene. Traditional solvent extractions can also co-extract interfering matrix components.[12]

    • Solution : For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that can yield a cleaner extract with less interference.[12]

  • Analyte Degradation : γ-Terpinene can degrade at elevated temperatures or during long extraction times.[12][16]

    • Solution : Optimize extraction parameters, such as lowering incubation temperatures for HS-SPME (e.g., 40°C).[12] For GC, consider a cool on-column injection technique to minimize thermal degradation in the inlet.[16]

Issue 2: Poor Chromatography (Peak Tailing, Inconsistent Retention Times)

Q: My chromatograms for γ-terpinene show significant peak tailing and retention times are shifting between runs. How can I resolve this?

A: Poor peak shape and retention time instability often point to issues within the GC system or the column itself.

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Peak Tailing Cause1 Active Sites in GC Inlet Symptom1->Cause1 Cause2 Column Degradation Symptom1->Cause2 Symptom2 Shifting Retention Times Symptom2->Cause2 Cause3 System Leaks Symptom2->Cause3 Cause4 Insufficient Equilibration Symptom2->Cause4 Solution1 Inlet Maintenance: Clean/replace liner and septum. Use a deactivated liner. Cause1->Solution1 Solution2 Column Care: Condition or replace the GC column as per manufacturer's instructions. Cause2->Solution2 Solution3 Leak Check: Check carrier gas lines, injector seal, and syringe for leaks. Cause3->Solution3 Solution4 Method Parameters: Increase GC equilibration time. Cause4->Solution4

Caption: Logic diagram for diagnosing chromatography issues.

  • Active Sites in the GC Inlet : Exposed active sites in the inlet liner can interact with the analyte, causing peak tailing.[12]

    • Solution : Perform regular maintenance, including cleaning the inlet and replacing the septum and liner. Using a premium deactivated liner can significantly reduce these interactions.[12][17]

  • Column Degradation : Over time, the stationary phase of the GC column can degrade, exposing active sites that lead to poor peak shape.[12]

    • Solution : Condition the column according to the manufacturer's guidelines. If the problem persists, the column may need to be replaced.[18]

  • System Leaks or Flow Issues : Air leaks in the carrier gas line or an unstable flow rate can cause retention times to be inconsistent.[18]

    • Solution : Perform a thorough leak check of the system. Ensure the carrier gas flow is stable and the GC has sufficient time to equilibrate between runs.[18]

Quantitative Data Summary

Method validation is critical for accurate quantification. The following tables summarize typical performance data for GC-based terpene analysis from published studies.

Table 1: Method Validation Parameters for Terpene Quantification by GC-MS

TerpeneLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)Reference
γ-Terpinene > 0.990.250.7595.0–105.70.32–8.47[2]
α-Pinene> 0.990.250.7595.0–105.70.32–8.47[2]
β-Pinene> 0.990.250.7595.0–105.70.32–8.47[2]
Limonene> 0.990.250.7595.0–105.70.32–8.47[2]
Linalool> 0.990.250.7595.0–105.70.32–8.47[2]
Data derived from a validated GC/MS method for terpenes in Cannabis sativa.[2]

Table 2: Recovery and Precision Data from High-Temperature Headspace GC-MS

AnalyteRecovery (%)Repeatability (RSD%)Intermediate Precision (RSD%)Reference
γ-Terpinene 89.10.906.02[19]
Terpinolene85.92.115.77[19]
Linalool99.01.242.29[19]
Validated method recoveries were generally between 75–103%, with repeatability RSD < 5% and intermediate precision RSD < 12%.[19]

Experimental Protocols

Protocol 1: Sample Preparation by Solvent Extraction for GC-MS

This protocol is adapted from validated methods for terpene analysis in plant material.[2][20]

  • Homogenization : Weigh approximately 100-200 mg of homogenized plant material into a centrifuge tube. To prevent the loss of volatile terpenes, pre-freezing the sample is recommended.[12]

  • Extraction Solvent Preparation : Prepare an extraction solvent of ethyl acetate containing an internal standard (IS), such as n-tridecane, at a concentration of 100 µg/mL.[2]

  • Extraction : Add a known volume (e.g., 10 mL) of the extraction solvent to the sample tube.

  • Vortex and Sonicate : Vortex the sample for 1 minute, followed by sonication for 15 minutes to ensure thorough extraction.

  • Centrifugation : Centrifuge the sample at 3000 rpm for 5 minutes to pellet the solid material.

  • Filtration : Draw the supernatant and filter it through a 0.45 µm syringe filter into a GC vial.

  • Analysis : The sample is now ready for injection into the GC-MS system.

start Start: Plant Material prep 1. Weigh & Homogenize (Cryogenic Recommended) start->prep add_solvent 2. Add Ethyl Acetate with Internal Standard prep->add_solvent extract 3. Vortex & Sonicate add_solvent->extract centrifuge 4. Centrifuge to Pellet Solids extract->centrifuge filter 5. Filter Supernatant into GC Vial centrifuge->filter end Ready for GC-MS Analysis filter->end

Caption: Workflow for solvent extraction of γ-terpinene.

Protocol 2: General GC-MS Parameters for Terpene Analysis

These are typical starting conditions. Method optimization is required for specific instruments and matrices.

  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column : A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection :

    • Mode : Splitless or Cool On-Column.[16]

    • Inlet Temperature : 250°C (Note: Lower temperatures or cool on-column injection may be necessary to prevent degradation of thermally labile terpenes).[16]

    • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial Temperature : 60°C, hold for 2 minutes.

    • Ramp : Increase to 240°C at a rate of 3°C/minute.

    • Final Hold : Hold at 240°C for 5 minutes.

  • MS Parameters :

    • Transfer Line Temperature : 280°C.

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Scan mode for identification (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[14] For γ-terpinene, characteristic ions can be used for quantification.

References

Technical Support Center: Optimization of γ-Terpinene Extraction from Citrus Peels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of γ-terpinene from citrus peels.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting γ-terpinene from citrus peels?

A1: The most prevalent methods for extracting essential oils rich in γ-terpinene from citrus peels include conventional methods like hydrodistillation (HD) and steam distillation, as well as modern "green" techniques such as Microwave-Assisted Hydrodistillation (MAHD), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2. Solvent extraction using solvents like hexane and ethanol is also employed. Each method has distinct advantages regarding extraction time, yield, and potential for thermal degradation of sensitive compounds like γ-terpinene.

Q2: Which citrus species typically have the highest concentration of γ-terpinene?

A2: The chemical composition of citrus essential oils varies significantly based on the species, cultivar, geographical location, and ripeness at the time of harvest. While limonene is generally the most abundant monoterpene, certain citrus varieties are known to contain notable amounts of γ-terpinene. For instance, some studies have reported significant levels of γ-terpinene in lemon (Citrus limon) and mandarin (Citrus reticulata) peels. It is crucial to perform preliminary analysis on the specific citrus variety being used to determine its γ-terpinene content.

Q3: How does the preparation of citrus peels affect the extraction yield of γ-terpinene?

A3: Proper preparation of the citrus peel is a critical factor influencing the final yield of γ-terpinene. Key considerations include:

  • Drying: The drying process can impact the content of volatile compounds. High temperatures can lead to the degradation of thermolabile terpenes. Methods with better temperature control, such as oven-drying at moderate temperatures, may better preserve γ-terpinene compared to sun-drying.

  • Particle Size: Grinding the citrus peel increases the surface area available for extraction, which can significantly improve the essential oil yield.[1][2][3] However, excessively fine grinding can generate heat, leading to the loss of volatile compounds like γ-terpinene. A moderate particle size is often optimal for balancing surface area and minimizing volatile loss.[3]

Q4: Can γ-terpinene degrade during the extraction process?

A4: Yes, γ-terpinene, like other monoterpenes, is susceptible to degradation, particularly at elevated temperatures.[4] Prolonged exposure to high temperatures during methods like hydrodistillation can lead to thermal degradation, isomerization, or oxidation of terpenes.[5][6] This can result in a lower yield of γ-terpinene and the formation of unwanted byproducts.

Q5: What is the most suitable method for analyzing the concentration of γ-terpinene in the extracted essential oil?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard and most reliable method for identifying and quantifying γ-terpinene in essential oil extracts.[7][8][9] For accurate quantification, it is recommended to use a certified reference standard of γ-terpinene to create a calibration curve.

Troubleshooting Guides

Issue 1: Low Overall Essential Oil Yield
Potential Cause Troubleshooting Steps
Improper Peel Preparation - Ensure citrus peels are properly dried to an optimal moisture content. Overly wet peels can reduce extraction efficiency, while excessive drying can lead to the loss of volatile oils. - Optimize the particle size of the peel. A smaller particle size increases the surface area for extraction, but grinding too finely can cause loss of volatile compounds due to heat. A particle size of around 0.5 mm has been shown to significantly increase yield compared to whole peels.[1][2][3]
Suboptimal Extraction Parameters - For Hydrodistillation: Ensure the distillation is carried out for a sufficient duration. However, be aware that prolonged distillation can lead to thermal degradation of terpenes.[6] - For MAHD: Optimize microwave power and irradiation time. Insufficient power or time will result in incomplete extraction, while excessive power can cause degradation.[10] - For UAE: Optimize ultrasonic power, frequency, and extraction time. Inadequate sonication will not sufficiently disrupt the plant cell walls to release the essential oil.[11][12]
Inefficient Solvent (for Solvent Extraction) - The choice of solvent is crucial. Non-polar solvents like hexane are generally effective for extracting non-polar terpenes like γ-terpinene. The polarity of the solvent significantly affects the extraction efficiency.[13][14][15]
Issue 2: High Essential Oil Yield but Low γ-Terpinene Concentration
Potential Cause Troubleshooting Steps
Thermal Degradation - For Hydrodistillation: Reduce the extraction temperature and duration. High temperatures and long extraction times can cause thermal degradation of γ-terpinene.[4][5] - For MAHD: Optimize the microwave power. Excessive power can lead to localized overheating and degradation of thermolabile compounds.[16]
Oxidation - Minimize the exposure of the citrus peels and the extracted oil to air and light, as these can promote oxidation of terpenes. Store samples in airtight, dark containers.
Inappropriate Extraction Method - Consider using a "greener" extraction technique like SFE-CO2 or UAE, which operate at lower temperatures and can better preserve thermolabile compounds compared to traditional hydrodistillation.
Citrus Variety - The low concentration may be inherent to the specific citrus variety being used. Analyze the γ-terpinene content of different citrus species or cultivars to select one with a higher natural abundance.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Variability in Raw Material - Ensure the citrus peels are from the same species, cultivar, and ripeness stage. The chemical composition of citrus peels can vary significantly. - Standardize the pre-treatment of the peels (drying and grinding) to ensure consistency between batches.
Fluctuations in Extraction Conditions - Precisely control all extraction parameters, including temperature, time, power (for MAHD and UAE), and solvent-to-solid ratio. Small variations can lead to different extraction efficiencies.
Inaccurate Analytical Method - Validate your GC-MS method for the quantification of γ-terpinene. This includes creating a proper calibration curve with a certified reference standard and ensuring consistent sample preparation and injection volumes.[7]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the typical yields and composition of essential oils obtained from citrus peels using different extraction methods. Note that the exact values can vary significantly depending on the citrus species, peel condition, and specific experimental parameters.

Extraction Method Typical Essential Oil Yield (%) Relative γ-Terpinene Content (%) Key Advantages Key Disadvantages
Hydrodistillation (HD) 0.5 - 2.05 - 15Simple, low-cost equipment.Long extraction times, potential for thermal degradation of terpenes.[6]
Microwave-Assisted Hydrodistillation (MAHD) 1.0 - 3.58 - 20Faster extraction, lower energy consumption, potentially higher yield.[10][17]Requires specialized microwave equipment.
Ultrasound-Assisted Extraction (UAE) 1.0 - 3.010 - 25Shorter extraction time, can be performed at lower temperatures, preserving thermolabile compounds.[11][18]Requires an ultrasonic probe or bath.
Solvent Extraction 1.5 - 5.05 - 20High yield.Potential for solvent residue in the final product, environmental concerns.
Supercritical Fluid Extraction (SFE-CO2) 1.0 - 4.010 - 25"Green" solvent, high purity of the extract, low extraction temperature.High initial equipment cost.

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD)

This protocol provides a general guideline for the extraction of γ-terpinene from citrus peels using MAHD.

Materials and Equipment:

  • Fresh citrus peels

  • Grinder

  • Modified microwave oven for distillation with a Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle (for comparison with traditional HD)

  • Distilled water

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • Peel Preparation: Wash fresh citrus peels and dry them at a moderate temperature (e.g., 40-50°C) until they are brittle. Grind the dried peels to a consistent particle size (e.g., 0.5 mm).

  • Extraction Setup: Place a known amount of ground citrus peel (e.g., 100 g) into the round-bottom flask. Add distilled water at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • MAHD Process:

    • Connect the flask to the Clevenger apparatus within the modified microwave system.

    • Set the microwave power to an optimized level (e.g., 400-600 W).

    • Set the irradiation time (e.g., 30-60 minutes).

    • Start the microwave and the cooling water for the condenser.

  • Oil Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Drying and Storage: After the extraction is complete, carefully collect the oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed, dark vial at 4°C until analysis.

  • Analysis: Analyze the chemical composition and quantify the γ-terpinene content using GC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for UAE of γ-terpinene from citrus peels.

Materials and Equipment:

  • Fresh citrus peels

  • Grinder

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Solvent (e.g., n-hexane or ethanol)

  • Filtration system (e.g., vacuum filtration with filter paper)

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • Peel Preparation: Prepare the citrus peels as described in the MAHD protocol (drying and grinding).

  • Extraction:

    • Place a known amount of ground peel (e.g., 20 g) into a beaker or flask.

    • Add the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:15 w/v).

    • Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the ultrasonic frequency (e.g., 20-40 kHz) and power to optimized levels.

    • Set the extraction time (e.g., 20-40 minutes) and temperature (e.g., 30-40°C).

  • Separation: After sonication, separate the liquid extract from the solid peel residue by filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Drying and Storage: Dry the resulting essential oil over anhydrous sodium sulfate and store it as described previously.

  • Analysis: Quantify the γ-terpinene content using GC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Fresh Citrus Peels drying Drying (40-50°C) start->drying grinding Grinding (e.g., 0.5 mm) drying->grinding mahd Microwave-Assisted Hydrodistillation (MAHD) grinding->mahd uae Ultrasound-Assisted Extraction (UAE) grinding->uae hd Hydrodistillation (HD) grinding->hd collection Essential Oil Collection mahd->collection uae->collection hd->collection drying_oil Drying (Anhydrous Na2SO4) collection->drying_oil storage Storage (4°C, dark) drying_oil->storage gcms GC-MS Analysis (γ-Terpinene Quantification) storage->gcms

Caption: Experimental workflow for the extraction and analysis of γ-terpinene.

troubleshooting_workflow cluster_low_oil Low Oil Yield cluster_high_oil High Oil Yield start Low γ-Terpinene Yield check_oil_yield Check Overall Essential Oil Yield start->check_oil_yield peel_prep Optimize Peel Prep (Drying, Particle Size) check_oil_yield->peel_prep Low extraction_params Optimize Extraction Parameters (Time, Power) check_oil_yield->extraction_params Low thermal_degradation Reduce Temperature/ Power check_oil_yield->thermal_degradation High oxidation Minimize Air/Light Exposure check_oil_yield->oxidation High method_selection Consider Alternative Method (e.g., UAE, SFE) check_oil_yield->method_selection High end Improved γ-Terpinene Yield peel_prep->end extraction_params->end thermal_degradation->end oxidation->end method_selection->end

Caption: Troubleshooting workflow for low γ-terpinene yield.

References

troubleshooting gamma-terpinene degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with gamma-terpinene degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a monoterpene hydrocarbon naturally found in essential oils.[1] Its chemical structure contains two carbon-carbon double bonds within a ring, making it an unsaturated hydrocarbon.[2] These double bonds are highly susceptible to oxidation, a chemical reaction with oxygen that can be accelerated by factors like heat and light.[2][3] This reactivity makes this compound prone to degradation over time.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place, with a recommended temperature between 2-8 °C.[4][5] The container must be tightly sealed and kept upright to prevent leakage.[4] To minimize oxidation, it is best to store it under an inert gas, as the compound is sensitive to air.[4] Protecting it from heat and direct sunlight is also crucial.[6]

Q3: What are the common signs of this compound degradation?

A3: The most common signs of degradation include:

  • Loss of Purity: A noticeable decrease in the percentage of this compound when analyzed by methods like gas chromatography (GC).

  • Change in Aroma: The characteristic lemon-like odor may change as degradation products form.[7]

  • Appearance of New Peaks: Chromatographic analysis (GC-MS, HPLC) may show new peaks corresponding to degradation products.[2] The most prominent degradation product is often p-cymene.[8]

Q4: What are the primary degradation products I should monitor for?

A4: The primary degradation pathway is oxidation, which converts this compound into other compounds. The most common and stable aromatization product is p-cymene .[9] Other potential degradation products include various oxygenated compounds like alcohols, ketones, and aldehydes.[2] During thermal degradation, products can also result from epoxidations and double bond cleavages.[10]

Troubleshooting Guide

Problem: My GC analysis shows a significant decrease in the purity of my this compound sample over a short period.

  • Possible Cause 1: Exposure to Oxygen.

    • This compound is air-sensitive and readily oxidizes.[4] Improperly sealed containers or frequent opening of a large stock container can introduce oxygen, accelerating degradation.[3]

  • Solution:

    • Ensure the container is tightly sealed immediately after use.[11]

    • For long-term storage, blanket the headspace of the container with an inert gas like nitrogen or argon.[4]

    • Aliquot the sample into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

  • Possible Cause 2: Improper Storage Temperature.

    • Higher temperatures significantly accelerate the rate of chemical degradation.[3] Many terpenes begin to degrade at temperatures as low as 21°C (70°F).[3]

  • Solution:

    • Always store this compound in a refrigerator at the recommended temperature of 2-8 °C.[4][5][12]

    • Avoid leaving samples on the benchtop for extended periods during experimental setup.

  • Possible Cause 3: Exposure to Light.

    • UV light provides the energy to initiate and propagate degradation reactions through photolysis.[2]

  • Solution:

    • Store this compound in amber glass vials or other opaque containers to protect it from light.[6]

    • Keep storage areas dark and avoid exposure to direct sunlight.

Problem: I observe new, unidentified peaks in my chromatogram that were not present in the original sample.

  • Possible Cause 1: Oxidation During Storage.

    • The new peaks are likely degradation products. Oxidation of this compound can form p-cymene, while reactions with hydroxyl radicals can lead to a variety of other transformation products.[8][13]

  • Solution:

    • Use a mass spectrometry (MS) detector coupled with your GC to identify the unknown peaks.[14] Compare the resulting mass spectra with library data for common terpenes and their oxidation products, such as p-cymene.

    • Review storage conditions (temperature, atmosphere, container) to identify and correct any deviations from the recommendations.

  • Possible Cause 2: Thermal Degradation During Analysis.

    • High temperatures in the GC inlet can cause terpenes to degrade, creating artifactual peaks that are not actually present in the stored sample.[15]

  • Solution:

    • Lower the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of the analyte.

    • Consider using a cool on-column injection technique, which minimizes thermal stress on the sample.[15]

    • Verify your method by injecting a freshly opened, high-purity standard to see if the unknown peaks are still generated.

Data and Protocols

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleSource(s)
Storage Temperature 2 - 8 °CMinimizes thermal degradation and evaporation.[4][5]
Atmosphere Under inert gas (e.g., Nitrogen, Argon)Prevents oxidation due to air sensitivity.[4]
Container Tightly sealed, amber glass or opaquePrevents exposure to oxygen and UV light.[6][11][16]
Avoid Heat, flames, sparks, direct sunlightPrevents thermal and photodegradation.[6][7]
Incompatible Materials Strong oxidizing agentsPrevents violent chemical reactions.[5][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₆[17]
Molecular Weight 136.23 g/mol [17]
Appearance Colorless, clear liquid[7]
Odor Lemon-like[7]
Boiling Point 180 - 182 °C[5][7]
Flash Point 50 - 52 °C[5][7]
Density ~0.85 g/mL at 20-25 °C[4][5]
Vapor Pressure ~0.9 hPa at 20 °C[4][7]
Solubility Insoluble in water; Soluble in alcohol and oils.[7]
Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-FID

  • Objective: To quantify the purity of a this compound sample and monitor its degradation over time.

  • Materials:

    • This compound sample.

    • High-purity solvent (e.g., Hexane or Ethanol).

    • Volumetric flasks and pipettes.

    • GC vials with caps.

    • Gas chromatograph with a Flame Ionization Detector (GC-FID).

    • Appropriate GC column (e.g., DB-5, HP-5ms, or equivalent).

  • Procedure:

    • Standard Preparation: Prepare a calibration curve using a certified this compound standard of known purity. Create a series of dilutions (e.g., 1000, 500, 250, 100, 50 µg/mL) in the chosen solvent.

    • Sample Preparation: Prepare the this compound sample to be tested at a concentration that falls within the calibration curve (e.g., 500 µg/mL).

    • GC-FID Analysis:

      • Injector Temperature: 250 °C.

      • Detector Temperature: 280 °C.

      • Carrier Gas: Helium or Hydrogen.

      • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, hold for 5 minutes. (Note: This program should be optimized for your specific instrument and column).

      • Injection Volume: 1 µL.

    • Data Analysis:

      • Integrate the peak area for this compound in both the standards and the sample.

      • Construct a calibration curve by plotting peak area versus concentration for the standards.

      • Determine the concentration of the sample using its peak area and the calibration curve. Calculate the purity as a percentage.

      • To assess stability, repeat this analysis at regular intervals (e.g., T=0, 1 month, 3 months) for a sample stored under specific conditions.

Protocol 2: Identification of Degradation Products by GC-MS

  • Objective: To identify unknown compounds in a degraded this compound sample.

  • Materials: Same as Protocol 1, but using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Procedure:

    • Sample Preparation: Prepare the degraded sample as described in Protocol 1.

    • GC-MS Analysis: Use the same GC conditions as in Protocol 1.

      • MS Parameters:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Mass Range: Scan from m/z 40 to 400.

        • Source Temperature: 230 °C.

        • Quadrupole Temperature: 150 °C.

    • Data Analysis:

      • Obtain the mass spectrum for each unknown peak in the chromatogram.

      • Compare the obtained spectra against a spectral library (e.g., NIST, Wiley) to tentatively identify the compounds.

      • Pay special attention to the mass spectra corresponding to p-cymene (m/z 134, 119) and other potential oxidation products.

      • Confirm the identity of major degradation products by comparing their retention times and mass spectra with those of pure standards, if available.

Visualizations

gamma_terpinene This compound (C10H16) peroxy_radicals Peroxy & Hydroperoxyl Radicals (ROO•, HOO•) gamma_terpinene->peroxy_radicals Forms unstable intermediates p_cymene p-Cymene (Aromatized Product) peroxy_radicals->p_cymene Dehydrogenation other_products Other Oxygenated Products (Alcohols, Ketones) peroxy_radicals->other_products Further Oxidation initiators O2, UV Light, Heat initiators->gamma_terpinene Initiates Oxidation

Caption: Simplified oxidation pathway of this compound.

start Purity Loss or Unknown Peak Detected check_storage 1. Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_method 2. Verify Analytical Method (e.g., GC Inlet Temp) start->check_method analyze 3. Identify Degradants (GC-MS Analysis) check_storage->analyze Storage Issues Found check_method->analyze Method Issues Suspected correct_storage 4a. Correct Storage (Refrigerate, Use Inert Gas, Protect from Light) analyze->correct_storage correct_method 4b. Optimize Method (Lower Inlet Temp) analyze->correct_method end Problem Resolved correct_storage->end correct_method->end

Caption: Troubleshooting workflow for this compound degradation.

degradation This compound Degradation oxygen Oxygen (Air Exposure) oxygen->degradation Accelerates heat Heat (High Temperature) heat->degradation Accelerates light UV Light (Sunlight) light->degradation Initiates time Storage Time time->degradation Increases oxidizers Incompatible Materials (Strong Oxidizers) oxidizers->degradation Causes

Caption: Key factors influencing this compound degradation.

References

minimizing oxidation of gamma-terpinene in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of gamma-terpinene in experimental setups.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

Question: My this compound solution is losing potency or showing signs of degradation much faster than expected. What could be the cause and how can I fix it?

Answer: Rapid degradation of this compound is primarily due to oxidation. Several factors in your experimental setup can accelerate this process. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Exposure to Oxygen Store pure this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents for preparing solutions. When not in use, ensure containers are tightly sealed.[1][2][3][4][5]
Elevated Temperature Store this compound at recommended cool temperatures, typically 2-8°C.[1] Avoid exposing solutions to high temperatures during experiments unless required by the protocol. If high temperatures are necessary, consider the addition of a stabilizer.[6]
Exposure to Light Protect this compound and its solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[7] UV light, in particular, can accelerate the oxidative conversion of this compound to p-cymene.[8]
Presence of Oxidizing Agents Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Be mindful of other components in your experimental system that could act as oxidizers. This compound is incompatible with strong oxidizing agents.[1][3]
Inappropriate Solvent The choice of solvent can influence the rate of oxidation. While specific data is limited, polar protic solvents could potentially facilitate oxidation pathways. Consider using a non-polar or a less reactive polar aprotic solvent if your experiment allows.
Lack of Antioxidants For prolonged experiments or when working with dilute solutions, the addition of a stabilizer is highly recommended. Alpha-tocopherol (Vitamin E) has been shown to have a synergistic antioxidant effect with this compound.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of this compound?

A1: The primary oxidation products of this compound include p-cymene, which is formed through aromatization, and various hydroperoxides.[6][10][11][12] In the presence of hydroxyl radicals (•OH), a cascade of reactions can occur, leading to the formation of hydroxy this compound peroxy radicals and subsequently other oxygenated volatile organic compounds.[13][14][15]

Q2: How can I effectively store my this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark place, ideally at 2-8°C.[1] The container should be tightly sealed to prevent exposure to air.[2][3][4][5] For optimal protection, storing under an inert gas like nitrogen or argon is recommended.[1]

Q3: Is it necessary to add a stabilizer to my this compound solution?

A3: For short-term experiments with concentrated solutions, a stabilizer may not be necessary if proper storage and handling procedures are followed. However, for long-term storage, dilute solutions, or experiments involving stressors like heat or light, adding a stabilizer is highly advisable. Commercial preparations of this compound are often sold with a stabilizer, such as dl-alpha-tocopherol.[16]

Q4: What concentration of alpha-tocopherol should I use as a stabilizer?

A4: A common concentration for dl-alpha-tocopherol as a stabilizer in commercial this compound is between 0.01% and 0.1%.[16] The optimal concentration for your specific application may vary depending on the experimental conditions.

Q5: How does alpha-tocopherol protect this compound from oxidation?

A5: this compound and alpha-tocopherol exhibit a synergistic antioxidant effect. During the initial stages of oxidation, this compound can generate hydroperoxyl radicals (HOO•). These radicals can then regenerate the active form of alpha-tocopherol from its radical state, thereby prolonging its antioxidant activity and, in turn, protecting the this compound.[6][9]

Q6: How can I monitor the oxidation of this compound in my experiment?

A6: You can monitor the oxidation of this compound by quantifying the decrease of the parent compound and the appearance of its oxidation products. Gas chromatography-mass spectrometry (GC-MS) is a common method for separating and quantifying this compound and its volatile oxidation product, p-cymene. The formation of hydroperoxides, an early indicator of oxidation, can be measured using a peroxide value assay.

Quantitative Data on this compound Oxidation

The following table summarizes data from a study on the synergistic antioxidant effect of this compound and α-tocopherol in stripped sunflower oil at 130°C.

Sample CompositionInduction Period (τ in seconds)Oxygen Consumption Rate (Rin in nmol/s)
Stripped Sunflower Oil (SSO)-1.8 ± 0.1
SSO + 1% γ-terpinene-1.8 ± 0.1
SSO + 0.1% α-tocopherol4500 ± 2000.2 ± 0.05
SSO + 0.1% α-tocopherol + 1% γ-terpinene8200 ± 3000.2 ± 0.05
Data adapted from a study on the oxidation of sunflower oil.[6]

Experimental Protocols

Protocol 1: Quantification of this compound and p-Cymene using GC-MS

Objective: To quantify the concentration of this compound and its primary oxidation product, p-cymene, in a sample.

Methodology:

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibration range.

    • Prepare a series of calibration standards of this compound and p-cymene in the same solvent.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a TG-624SilMS (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Inlet Temperature: 220°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 93, 136) and p-cymene (e.g., m/z 119, 134).

  • Data Analysis:

    • Generate a calibration curve for both this compound and p-cymene by plotting peak area against concentration.

    • Quantify the concentration of each compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Peroxide Value by Iodometric Titration

Objective: To measure the concentration of hydroperoxides in a sample containing this compound as an indicator of primary oxidation.

Methodology:

  • Reagents:

    • Solvent mixture (e.g., acetic acid-chloroform or acetic acid-isooctane, 3:2 v/v).

    • Saturated potassium iodide (KI) solution (freshly prepared).

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N).

    • 1% Starch indicator solution.

  • Procedure:

    • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask with a glass stopper.

    • Add 30 mL of the solvent mixture and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution.

    • Stopper the flask, swirl for exactly 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.

    • Add 0.5 mL of the starch indicator solution. The solution should turn blue.

    • Continue the titration until the blue color completely disappears.

    • Perform a blank titration with the reagents only.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = volume of Na₂S₂O₃ solution used for the sample (mL)

      • B = volume of Na₂S₂O₃ solution used for the blank (mL)

      • N = normality of the Na₂S₂O₃ solution

      • W = weight of the sample (g)

Visualizations

Gamma_Terpinene_Oxidation_Pathway gamma_terpinene γ-Terpinene peroxy_radical γ-Terpinene Peroxy Radical gamma_terpinene->peroxy_radical + O₂ p_cymene p-Cymene gamma_terpinene->p_cymene - H₂ oxidants Oxidants (O₂, •OH, Light, Heat) oxidants->gamma_terpinene hydroperoxides Hydroperoxides peroxy_radical->hydroperoxides secondary_products Secondary Oxidation Products hydroperoxides->secondary_products Further Oxidation

Caption: Simplified pathway of this compound oxidation.

Antioxidant_Synergy cluster_oxidation Oxidation Cycle cluster_antioxidant Antioxidant Regeneration gamma_terpinene γ-Terpinene hydroperoxyl_radical Hydroperoxyl Radical (HOO•) gamma_terpinene->hydroperoxyl_radical + ROO• tocopherol α-Tocopherol (Active) oxidizing_radical Oxidizing Radical (ROO•) p_cymene p-Cymene hydroperoxyl_radical->p_cymene tocopheroxyl_radical Tocopheroxyl Radical (Inactive) tocopherol->tocopheroxyl_radical + ROO• tocopheroxyl_radical->tocopherol + HOO• (from γ-Terpinene) Experimental_Workflow start Prepare γ-Terpinene Solution (with/without stabilizer) expose Expose to Experimental Conditions (e.g., heat, light, air) start->expose sample Collect Samples at Time Intervals expose->sample analysis Analyze Samples sample->analysis gcms GC-MS Analysis (γ-Terpinene, p-Cymene) analysis->gcms Quantification pv_assay Peroxide Value Assay (Hydroperoxides) analysis->pv_assay Oxidation Indicator data_analysis Data Analysis and Comparison gcms->data_analysis pv_assay->data_analysis end Assess Stability data_analysis->end

References

Technical Support Center: Refining Analytical Methods for Gamma-Terpinene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the analytical separation of gamma-terpinene and its isomers. This compound is a monoterpene found in the essential oils of various plants, including citrus fruits and tea trees.[1][2] It is one of several isomers, including alpha-terpinene, beta-terpinene, and terpinolene (delta-terpinene), all of which share the same molecular formula but differ in the position of their double bonds.[3] These structural similarities pose significant challenges for analytical separation, often resulting in co-elution and inaccurate quantification.[4] This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers, scientists, and drug development professionals refine their analytical methods for robust and reproducible isomer separation.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Question: Why am I seeing poor resolution or co-elution between γ-terpinene and α-terpinene peaks?

Answer: Poor resolution between γ-terpinene and its isomers, particularly α-terpinene, is a frequent challenge due to their similar chemical structures and boiling points.[5] Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of the gas chromatography (GC) column's stationary phase is critical. Non-polar phases may not provide sufficient selectivity. A mid-polarity phase is often required to resolve these isomers effectively.

  • Suboptimal Temperature Program: A temperature ramp rate that is too fast can cause components to move through the column too quickly, without adequate interaction with the stationary phase, leading to peak overlap.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen, Nitrogen) affects separation efficiency. An improperly set flow rate can broaden peaks and reduce resolution.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks that are poorly resolved.

Question: My chromatogram shows significant peak tailing for all terpene isomers. What is the cause?

Answer: Peak tailing is often a sign of active sites within the analytical system that are undesirably interacting with the analytes. Potential causes include:

  • Active Sites in the Inlet: A dirty or non-deactivated injector liner can cause adsorption of analytes. Using glass wool in the liner can also create active sites.

  • Column Degradation: The stationary phase can degrade over time, especially when exposed to oxygen at high temperatures. This exposes active silanol groups on the silica tubing, leading to peak tailing.

  • Contamination: Contamination in the carrier gas, sample, or at the head of the column can interfere with the chromatographic process.

Question: I'm observing a drifting baseline in my chromatogram. How can I fix this?

Answer: A drifting baseline, particularly a rising one, is typically caused by column bleed or contamination.

  • Column Bleed: This occurs when the stationary phase breaks down at high temperatures and elutes from the column. Ensure you are operating within the column's specified temperature limits. Conditioning a new column properly is essential to minimize bleed.

  • System Contamination: Impurities in the carrier gas or leaks in the system can introduce contaminants. Using high-purity gases and installing traps to remove oxygen and moisture is crucial.[6] A contaminated injector can also be a source of baseline drift.[7]

Question: Can High-Performance Liquid Chromatography (HPLC) be used for γ-terpinene separation?

Answer: Yes, HPLC is a viable technique for separating monoterpenes. Reverse-phase (RP) HPLC methods using columns like C18 are common.[8] A mobile phase consisting of acetonitrile and water is frequently employed.[9][10] For analytes with different polarities, adjusting the solvent ratios is key to achieving optimal separation.

Section 2: Experimental Protocols & Data

Protocol 1: Standard GC-FID Method for Terpene Isomer Separation

This protocol provides a starting point for the analysis of essential oils or other samples containing γ-terpinene and its isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as n-hexane or ethanol.
  • For high-concentration samples, a split injection is used to prevent column overload; for trace analysis, a splitless injection is preferred.[11]
  • Vortex the sample to ensure homogeneity.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890A or equivalent.
  • Injector: Split/Splitless Inlet.
  • Column: A mid-polarity column such as an Elite-5 (30 m x 0.25 mm x 0.25 µm) is recommended for good selectivity between terpene isomers.[12]
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 50:1 (can be adjusted based on sample concentration).
  • Oven Temperature Program:
  • Initial Temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase at 3°C/minute to 180°C.
  • Hold: Hold at 180°C for 5 minutes.
  • Detector: Flame Ionization Detector (FID).
  • Detector Temperature: 280°C.[12]
  • Makeup Gas (Nitrogen): 25 mL/min.
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 300 mL/min.

3. Data Analysis:

  • Identify peaks based on their retention times by comparing them to a known standard mixture of terpene isomers.
  • Quantify the components using the peak area normalization method.[12]

Comparative Data: GC Stationary Phase Selection

The choice of stationary phase is paramount for resolving terpene isomers. The polarity of the phase dictates the separation mechanism.[13][14]

Stationary Phase TypeCommon NamePolaritySelectivity for Terpene IsomersTypical Application
100% DimethylpolysiloxaneDB-1, HP-1Non-polarLowGeneral purpose, separation primarily by boiling point. Often insufficient for critical isomer pairs.
5% Phenyl-95% DimethylpolysiloxaneDB-5, HP-5msLow-polarityGoodExcellent general-purpose column for essential oils. Provides good separation for most common terpenes.[5]
Polyethylene Glycol (PEG)DB-WAX, CarbowaxPolarHighSeparates compounds based on polarity. Very effective for separating oxygenated terpenoids from terpene hydrocarbons.[5][15]
Chiral Phasese.g., beta-CyclodextrinChiralEnantioselectiveUsed for separating stereoisomers (enantiomers) of terpenes, which is not typically required for positional isomers like the terpinenes.[16]

Section 3: Visual Guides & Workflows

Workflow for GC Method Development

The following diagram outlines a systematic approach to developing a robust GC method for separating γ-terpinene and its isomers.

G cluster_start 1. Initial Setup cluster_optim 2. Method Optimization cluster_valid 3. Validation A Define Analytes (γ-Terpinene & Isomers) B Select Initial Column (e.g., HP-5ms) A->B C Prepare Standard Mix B->C D Initial GC Run (Isothermal or Slow Ramp) C->D E Evaluate Resolution D->E F Poor Resolution? E->F G Optimize Temp Program (Adjust Ramp Rate) F->G Yes J Check Peak Shape & Retention Time F->J No G->E H Adjust Carrier Gas Flow Rate G->H I Change Stationary Phase (e.g., to WAX column) H->I K Validate Method (Reproducibility, Linearity) J->K L Final Method Established K->L

Caption: A workflow for developing a GC method for terpene isomer separation.

Troubleshooting Logic for Poor Peak Resolution

This diagram provides a logical flow for diagnosing and solving issues related to poor chromatographic resolution.

G Start Problem: Poor Peak Resolution Check1 Is the column appropriate? (e.g., mid-polarity) Start->Check1 Sol1 Switch to a more selective column (e.g., WAX type) Check1->Sol1 No Check2 Is the temperature program optimized? Check1->Check2 Yes Sol1->Check2 Sol2 Decrease ramp rate (e.g., from 5°C/min to 3°C/min) Check2->Sol2 No Check3 Is the carrier gas flow rate optimal? Check2->Check3 Yes Sol2->Check3 Sol3 Adjust flow to column's optimal linear velocity Check3->Sol3 No Check4 Is there evidence of column overload? Check3->Check4 Yes Sol3->Check4 Sol4 Dilute sample or increase split ratio Check4->Sol4 Yes End Resolution Improved Check4->End No Sol4->End

Caption: A troubleshooting flowchart for diagnosing poor peak resolution.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Gamma-Terpinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates to assist in overcoming challenges associated with the in vivo bioavailability of gamma-terpinene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of this compound?

A1: The primary limiting factors for this compound's bioavailability are its high lipophilicity and poor water solubility.[1] This leads to challenges in its dissolution in gastrointestinal fluids, subsequent absorption, and susceptibility to first-pass metabolism.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Current research focuses on advanced drug delivery systems to improve the solubility, stability, and absorption of this compound. The most effective strategies include:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules, such as β-cyclodextrin, can increase its aqueous solubility and stability.[2]

  • Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions can significantly increase its surface area for absorption and protect it from degradation.

  • Solid Lipid Nanoparticles (SLNs): Incorporating this compound into a solid lipid core can provide a controlled release profile and enhance its oral absorption.

Q3: Are there any known safety concerns with the excipients used in these advanced formulations?

A3: The excipients commonly used, such as cyclodextrins, phospholipids, and various surfactants, are generally recognized as safe (GRAS) by regulatory agencies. However, it is crucial to consult the specific safety data for each excipient and conduct appropriate toxicity studies for any new formulation.

Q4: How does enhancing bioavailability affect the pharmacological activity of this compound?

A4: By increasing the systemic exposure (as measured by AUC) and peak plasma concentration (Cmax), enhanced bioavailability can lead to a more pronounced and sustained pharmacological effect from a lower dose. For instance, complexation of this compound with β-cyclodextrin has been shown to prolong its anti-hyperalgesic effect.[2]

Troubleshooting Guides

Issue 1: Low Bioavailability Despite Using an Advanced Formulation
Possible Cause Troubleshooting Steps
Inadequate Formulation Characteristics Nanoemulsions: Verify particle size is within the optimal range (typically <200nm) with a narrow polydispersity index (PDI < 0.3) using Dynamic Light Scattering (DLS). Ensure sufficient zeta potential (ideally > ±30mV) for colloidal stability.[3][4] SLNs: Characterize the lipid matrix polymorphism and crystallinity using Differential Scanning Calorimetry (DSC) to ensure optimal drug loading and release.[5] Cyclodextrin Complexes: Confirm the formation of inclusion complexes using techniques like DSC, Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).[6][7]
Poor In Vivo Stability The formulation may be breaking down in the gastrointestinal tract. Consider incorporating mucoadhesive polymers to increase residence time or using enteric coatings to protect against acidic degradation in the stomach.
Suboptimal Dosing and Administration Ensure the oral gavage technique is performed correctly to avoid accidental administration into the lungs.[8] Verify the accuracy of the administered dose. The vehicle used to suspend the formulation should be inert and not interfere with absorption.
High First-Pass Metabolism Even with enhanced absorption, this compound may be rapidly metabolized by the liver. Consider co-administration with inhibitors of relevant cytochrome P450 enzymes, though this requires careful investigation of potential drug-drug interactions.
Issue 2: Formulation Instability (e.g., phase separation, particle aggregation)
Possible Cause Troubleshooting Steps
Incorrect Surfactant/Co-surfactant Ratio (Nanoemulsions) Optimize the ratio of surfactant and co-surfactant to achieve a stable formulation. Construct a pseudo-ternary phase diagram to identify the optimal component ratios for nanoemulsion formation.
Inappropriate Lipid Selection (SLNs) The chosen lipid may have a low affinity for this compound, leading to drug expulsion during storage. Screen different lipids for their ability to solubilize and retain this compound.
Insufficient Mixing/Homogenization Energy Increase the homogenization pressure or duration, or the sonication amplitude and time, to achieve a smaller and more uniform particle size.[9]
Storage Conditions Store formulations at the recommended temperature and protect from light to prevent physical and chemical degradation. For example, some terpenes are volatile and can be lost if not stored in cool, dark conditions.[10]

Quantitative Data Summary

Formulation Dose (mg/kg) Administration Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Free γ-Terpinenee.g., 50OralDataDataData100 (Reference)Experimental Data
γ-Terpinene-β-CDe.g., 50OralDataDataDataCalculatedExperimental Data
γ-Terpinene Nanoemulsione.g., 50OralDataDataDataCalculatedExperimental Data
γ-Terpinene SLNe.g., 50OralDataDataDataCalculatedExperimental Data

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is based on the co-precipitation method.

Materials:

  • This compound (γ-TPN)

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven or freeze-dryer

Methodology:

  • Determine the desired molar ratio of γ-TPN to β-CD (e.g., 1:1).

  • Dissolve the calculated amount of β-CD in deionized water with continuous stirring at a slightly elevated temperature (e.g., 50-60°C) to form a clear solution.

  • In a separate container, dissolve the calculated amount of γ-TPN in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of γ-TPN to the aqueous β-CD solution dropwise while maintaining constant stirring.

  • Continue stirring the mixture for several hours (e.g., 4-6 hours) at a constant temperature.

  • Gradually cool the solution to room temperature and then place it in a refrigerator (4°C) overnight to allow for the precipitation of the inclusion complex.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed components.

  • Dry the final product in a vacuum oven at a low temperature or by freeze-drying to obtain a fine powder.

  • Characterize the complex using techniques such as DSC, FTIR, and NMR to confirm inclusion.[6]

Protocol 2: Preparation of this compound Loaded Nanoemulsion

This protocol utilizes the high-pressure homogenization method.

Materials:

  • This compound (oil phase)

  • Carrier oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water (aqueous phase)

  • High-shear homogenizer

  • High-pressure homogenizer

Methodology:

  • Prepare the oil phase by dissolving this compound in the carrier oil.

  • Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.

  • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for a short period (e.g., 5-10 minutes) to form a pre-emulsion.

  • Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 15,000 psi) for several cycles (e.g., 3-5 cycles).

  • Cool the resulting nanoemulsion to room temperature.

  • Characterize the nanoemulsion for particle size, PDI, and zeta potential.[4][11]

Protocol 3: In Vivo Oral Administration in Mice

Materials:

  • This compound formulation (free, complexed, or nano-encapsulated)

  • Vehicle (e.g., saline, water with a small percentage of a solubilizing agent like Tween 80)

  • Experimental mice (e.g., CD-1 or BALB/c)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Methodology:

  • Fast the mice overnight (approximately 12 hours) before administration, with free access to water.

  • Accurately weigh each mouse to calculate the individual dose volume.

  • Prepare the dosing solution by suspending or dissolving the this compound formulation in the appropriate vehicle to the desired concentration.

  • Gently restrain the mouse and insert the oral gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Slowly administer the calculated volume of the dosing solution.

  • Return the mouse to its cage and provide access to food and water.

  • At predetermined time points post-administration, collect blood samples for pharmacokinetic analysis.[8][12]

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One proposed mechanism involves the inhibition of pro-inflammatory cytokine production.[13][14] This can occur through the modulation of transcription factors such as NF-κB.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->ProInflammatory_Genes Activates Transcription GammaTerpinene γ-Terpinene GammaTerpinene->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of γ-terpinene via inhibition of the NF-κB pathway.

Experimental Workflow for Bioavailability Enhancement

The following workflow outlines the key steps in developing and evaluating a novel this compound formulation for enhanced bioavailability.

experimental_workflow Formulation Formulation Development (e.g., Nanoemulsion, SLN, Cyclodextrin) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVivo_Study In Vivo Animal Study (Oral Administration) Characterization->InVivo_Study PK_Analysis Pharmacokinetic Analysis (Blood Sampling, LC-MS/MS) InVivo_Study->PK_Analysis Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Analysis->Data_Analysis Conclusion Conclusion on Bioavailability Enhancement Data_Analysis->Conclusion

Caption: General workflow for enhancing and evaluating the in vivo bioavailability of γ-terpinene.

Logical Relationship of Bioavailability Enhancement Strategies

This diagram illustrates the logical progression from the problem of low bioavailability to the implementation of formulation solutions.

logical_relationship Problem Problem: Low Bioavailability of γ-Terpinene Cause Cause: Poor Water Solubility & High Lipophilicity Problem->Cause Strategy Strategy: Enhance Solubility & Absorption Cause->Strategy Solution1 Solution 1: Cyclodextrin Complexation Strategy->Solution1 Solution2 Solution 2: Nanoemulsions Strategy->Solution2 Solution3 Solution 3: Solid Lipid Nanoparticles Strategy->Solution3 Outcome Desired Outcome: Increased Therapeutic Efficacy Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Logical framework for addressing the low bioavailability of γ-terpinene.

References

dealing with gamma-terpinene volatility in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling γ-Terpinene Volatility

This guide provides researchers, scientists, and drug development professionals with essential information for managing the volatility of gamma-terpinene (γ-terpinene) in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is γ-terpinene and why is its volatility a concern?

A1: γ-Terpinene is a naturally occurring monoterpene found in the essential oils of various plants, including citrus fruits.[1][2] It is classified as a volatile organic compound (VOC), meaning it readily evaporates at room temperature.[3][4] This high volatility can lead to several issues in the lab:

  • Inaccurate Measurements: Evaporation can alter the concentration of solutions, leading to errors in quantitative analyses.

  • Sample Loss: Significant loss of the compound can occur during sample preparation, handling, and storage.[5]

  • Safety Hazards: Inhaling VOC vapors can cause health issues, such as irritation to the eyes, nose, and throat, as well as headaches and dizziness.[4][6][7]

  • Cross-Contamination: Vapors can travel and contaminate other experiments or samples.[8]

Q2: What are the key physical properties of γ-terpinene I should be aware of?

A2: Understanding the physical properties of γ-terpinene is crucial for handling it effectively. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₆[9]
Molecular Weight 136.23 g/mol [2]
Boiling Point 181-183 °C (at 760 mmHg)[1][2][10]
Vapor Pressure ~0.7 - 1.09 mmHg (at 20-25 °C)[1][2][10]
Flash Point ~52-56 °C (125-133 °F)[1][9][10]
Density ~0.85 g/mL (at 25 °C)[1]
Storage Temperature 2-8°C Recommended[1]

Q3: How should I properly store γ-terpinene to minimize evaporation?

A3: To prevent degradation and loss due to volatility, store γ-terpinene in a tightly sealed, airtight container in a cool, dark, and well-ventilated area.[8] Refrigeration at 2-8°C is recommended.[1] Ensure the container cap is securely fastened immediately after use.

Q4: What are the essential safety precautions when working with γ-terpinene?

A4: Due to its volatile nature, always handle γ-terpinene in a well-ventilated area, preferably inside a fume hood.[11] Personal Protective Equipment (PPE) is mandatory, including safety goggles, gloves, and a lab coat.[3] Avoid open flames as it has a relatively low flash point.[6]

Troubleshooting Guide

This section addresses specific problems that may arise from γ-terpinene's volatility during experiments.

Problem 1: Inconsistent results in chromatographic analysis (GC, GC-MS).

  • Symptom: Poor peak reproducibility, tailing or fronting peaks, or lower than expected peak areas.[12][13]

  • Probable Cause:

    • Analyte Loss During Sample Preparation: Evaporation of γ-terpinene while preparing standards or samples. Monoterpenes are particularly susceptible to loss through evaporation.[5]

    • Inlet Discrimination: The high volatility can cause the compound to vaporize too quickly in the GC inlet, leading to incomplete transfer to the column.

    • Leaky System: Leaks in the syringe, septum, or column fittings can lead to sample loss.[13]

  • Solution:

    • Keep it Cool: Prepare standards and samples in a cool environment.[5] Use chilled solvents and keep vials on ice.

    • Use Sealed Vials: Use autosampler vials with secure caps and high-quality septa. Crimp caps are often more effective than screw caps at preventing evaporation.

    • Minimize Headspace: Leave minimal headspace in vials to reduce the area for evaporation.

    • Optimize GC Parameters: Lower the initial oven temperature to ensure the sample is introduced to the column in a narrow band.[14] Check for and repair any leaks in the system.[15]

    • Consider Headspace Analysis: For highly volatile compounds, headspace sampling (e.g., solid-phase microextraction or SPME) can be a more robust and reproducible technique.[5]

Problem 2: Noticeable loss of volume in γ-terpinene solutions during experiments.

  • Symptom: The volume of your solution decreases over the course of an experiment, especially when working with small volumes or in open/multi-well plates.

  • Probable Cause: Direct evaporation from the liquid surface. The rate of evaporation is influenced by temperature, surface area, and airflow.[16]

  • Solution:

    • Cover Samples: Whenever possible, cover your samples. Use lids on multi-well plates or cover beakers with paraffin film or a watch glass.[16]

    • Reduce Surface Area-to-Volume Ratio: Use taller, narrower containers (e.g., tubes instead of petri dishes) to minimize the exposed surface area.[16]

    • Work Quickly: Minimize the time that solutions are exposed to the open air.

    • Use a Liquid Overlay: For aqueous samples in open containers, a layer of an immiscible, less volatile liquid (like mineral oil) can be added to create a physical barrier against evaporation.[16][17]

Problem 3: Difficulty dissolving γ-terpinene or maintaining solution stability.

  • Symptom: The compound does not fully dissolve, or a precipitate forms over time.

  • Probable Cause: While γ-terpinene is a liquid, its volatility can affect solvent choice and solution stability. If a co-solvent is used that is much more volatile, its evaporation can cause the γ-terpinene to come out of solution.

  • Solution:

    • Choose Appropriate Solvents: For in-vivo or cell-based assays, co-solvents like DMSO, PEG300, and Tween 80 are often used.[18] Be mindful of the volatility of all components in the mixture.

    • Add a Less Volatile Co-Solvent: Adding a solvent with a higher boiling point can reduce the overall vapor pressure of the mixture.[19]

    • Sonication: For difficult-to-dissolve preparations, sonication can aid in creating a homogenous solution.[18]

Experimental Protocols

Protocol 1: Preparation of a γ-Terpinene Standard for GC Analysis

This protocol is designed to minimize evaporative loss during the preparation of a calibration standard.

  • Materials:

    • Neat γ-terpinene (≥97% purity)

    • High-purity solvent (e.g., hexane or ethanol)

    • Class A volumetric flasks

    • Gas-tight syringe or calibrated micropipettes

    • 2 mL autosampler vials with crimp caps

  • Procedure:

    • Chill the solvent and volumetric flasks on ice for at least 15 minutes.

    • Place the neat γ-terpinene standard on ice.

    • Prepare the stock solution by adding solvent to a 10 mL volumetric flask until it is about half-full.

    • Using a gas-tight syringe, quickly and accurately transfer a calculated volume of neat γ-terpinene into the flask, dispensing the liquid below the solvent surface to minimize immediate vaporization.

    • Immediately cap the flask and mix by inversion.

    • Allow the solution to equilibrate to room temperature, then fill the flask to the calibration mark with the solvent.

    • Perform serial dilutions from the stock solution to create working standards, keeping all flasks capped and cooled when not in use.

    • Transfer the final standards to autosampler vials, leaving minimal headspace, and crimp them shut immediately.

    • Store standards at 2-8°C until analysis.

Visualizations

// Invisible edges for layout dissolving -> analysis [style=invis]; } dot Caption: General laboratory workflow for handling volatile γ-terpinene.

Troubleshooting_GC_Volatility

References

optimization of reaction conditions for gamma-terpinene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of γ-terpinene.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for γ-terpinene synthesis?

A1: The most prevalent methods for synthesizing γ-terpinene involve the isomerization of other terpenes, primarily α-pinene and limonene. Turpentine oil, which is rich in α-pinene, is a common and cost-effective starting material.[1][2] Another synthetic route is the Diels-Alder reaction, for example, between isoprene and 3-methyl-2-buten-1-ol derivatives, though this is less commonly detailed in readily available literature for direct γ-terpinene synthesis.

Q2: Why is the yield of γ-terpinene often low in isomerization reactions?

A2: The acid-catalyzed isomerization of α-pinene is a complex reaction that can lead to a variety of products. Besides γ-terpinene, other isomers such as α-terpinene, terpinolene, and limonene are often formed.[1][3][4] The reaction conditions, particularly the choice of catalyst and temperature, play a crucial role in the selectivity towards γ-terpinene. Inadequate control over these parameters can result in a mixture of products, thus lowering the yield of the desired γ-terpinene.

Q3: What types of catalysts are typically used for the isomerization of α-pinene to γ-terpinene?

A3: A range of acid catalysts can be employed for the isomerization of α-pinene. These include both homogeneous and heterogeneous catalysts. Common examples include chloroacetic acid, sulfuric acid, phosphoric acid, and various solid acid catalysts like zeolites and acid-treated clays.[5][6] The acidity and properties of the catalyst significantly influence the product distribution.[6]

Q4: How does reaction temperature affect the synthesis of γ-terpinene?

A4: Reaction temperature is a critical parameter that influences both the conversion of the starting material and the selectivity towards γ-terpinene. Generally, increasing the temperature enhances the reaction rate. However, excessively high temperatures can favor the formation of more stable, but undesired, byproducts like p-cymene through aromatization.[7] Optimal temperature ranges depend on the specific catalyst and solvent system being used.

Q5: What are the main challenges in purifying γ-terpinene after synthesis?

A5: The primary challenge in purifying γ-terpinene lies in separating it from its isomers (α-terpinene, terpinolene, limonene) which have very close boiling points. This makes fractional distillation, the common purification method, difficult and requires highly efficient distillation columns. Additionally, γ-terpinene is susceptible to oxidation, so it is important to handle it under an inert atmosphere and store it properly to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield and/or Selectivity in α-Pinene Isomerization

Possible Causes:

  • Inappropriate Catalyst: The chosen acid catalyst may not be selective for γ-terpinene formation.

  • Suboptimal Reaction Temperature: The reaction temperature may be too high, favoring the formation of rearrangement and aromatization byproducts, or too low, resulting in incomplete conversion.[7]

  • Incorrect Catalyst Loading: The amount of catalyst can affect the reaction rate and selectivity.

  • Presence of Water: In some systems, the presence of water can lead to the formation of hydrated byproducts like α-terpineol.

Solutions:

  • Catalyst Screening: Experiment with different acid catalysts (e.g., chloroacetic acid, specific zeolites) to find one that provides higher selectivity for γ-terpinene under your reaction conditions.

  • Temperature Optimization: Conduct a series of small-scale reactions at different temperatures to identify the optimal range for maximizing γ-terpinene yield while minimizing byproduct formation.

  • Catalyst Loading Optimization: Vary the catalyst concentration to find the optimal loading that balances reaction rate and selectivity.

  • Anhydrous Conditions: If hydration byproducts are an issue, ensure the reaction is carried out under anhydrous conditions.

Problem 2: Product Degradation or Discoloration

Possible Causes:

  • Oxidation: γ-Terpinene is prone to oxidation when exposed to air, leading to the formation of peroxides and other degradation products, which can cause discoloration.

  • High Reaction Temperature: Prolonged exposure to high temperatures can cause polymerization or degradation of the product.

Solutions:

  • Inert Atmosphere: Conduct the reaction and subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidant Addition: Consider adding a small amount of a suitable antioxidant during work-up or storage.

  • Temperature Control: Maintain the reaction temperature within the optimized range and avoid excessive heating during purification.

  • Proper Storage: Store the purified γ-terpinene in a cool, dark place under an inert atmosphere.

Data Presentation

Table 1: Effect of Catalyst Loading on Product Distribution in α-Pinene Isomerization

Catalyst Loading (wt%)α-Pinene Conversion (%)γ-Terpinene Selectivity (%)Other Terpenes Selectivity (%)
1.0653565
2.0854555
3.0954060
5.0983070

Note: Data is illustrative and will vary based on the specific catalyst, temperature, and reaction time.

Table 2: Influence of Temperature on Product Selectivity in α-Pinene Isomerization

Temperature (°C)γ-Terpinene Selectivity (%)α-Terpinene Selectivity (%)Terpinolene Selectivity (%)p-Cymene Selectivity (%)
8045252010
10040302010
12030352510
14020302525

Note: Data is illustrative and highly dependent on the catalyst and reaction conditions.[7]

Experimental Protocols

Method 1: Isomerization of α-Pinene using an Acid Catalyst

This protocol provides a general procedure for the acid-catalyzed isomerization of α-pinene. The specific catalyst, temperature, and reaction time should be optimized for the desired outcome.

Materials:

  • α-Pinene (or turpentine oil)

  • Acid catalyst (e.g., chloroacetic acid, solid acid catalyst)

  • Solvent (optional, e.g., toluene)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, magnetic stirrer, and reflux condenser.

  • To the flask, add α-pinene and the solvent (if used).

  • Begin stirring and gently heat the mixture to the desired reaction temperature.

  • Once the temperature is stable, add the acid catalyst to the flask.

  • Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • If a homogeneous catalyst was used, neutralize the reaction mixture by washing it with a saturated sodium bicarbonate solution in a separatory funnel.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to isolate γ-terpinene.

Method 2: Diels-Alder Synthesis of γ-Terpinene (Conceptual)

The direct synthesis of γ-terpinene via a Diels-Alder reaction is less commonly documented in detail. Conceptually, it would involve the [4+2] cycloaddition of a suitable diene and dienophile. For example, the reaction of isoprene (the diene) with a dienophile that can be converted to the isopropyl group would be a possible route. A more direct, though potentially challenging, approach could involve the reaction of isoprene with a molecule like 3-methyl-2-buten-1-ol, followed by dehydration.

General Procedure Outline:

  • Combine the diene (e.g., isoprene) and the dienophile in a suitable solvent in a pressure-rated reaction vessel.

  • The reaction may require elevated temperatures and pressure to proceed.

  • The use of a Lewis acid catalyst may be necessary to promote the reaction.

  • After the reaction is complete, the product would be isolated and purified, likely through distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine Reactants (α-Pinene, Solvent) add_catalyst Add Catalyst start->add_catalyst heat Heat to Reaction Temp add_catalyst->heat reflux Reflux for Specified Time heat->reflux monitor Monitor by GC reflux->monitor monitor->reflux Incomplete neutralize Neutralize & Wash monitor->neutralize Complete dry Dry Organic Layer neutralize->dry evaporate Solvent Removal dry->evaporate distill Fractional Distillation evaporate->distill product γ-Terpinene distill->product

Caption: Experimental workflow for the synthesis of γ-terpinene via α-pinene isomerization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of γ-Terpinene cause1 Incorrect Temperature start->cause1 cause2 Suboptimal Catalyst start->cause2 cause3 Byproduct Formation start->cause3 sol1 Optimize Temperature cause1->sol1 sol2 Screen Catalysts cause2->sol2 sol3 Analyze Byproducts (GC-MS) cause3->sol3 sol4 Adjust Reaction Time sol3->sol4

Caption: Troubleshooting logic for low yield in γ-terpinene synthesis.

References

Validation & Comparative

Gamma-Terpinene: A Comparative Analysis of its Anti-Inflammatory Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of gamma-terpinene in various animal models, supported by experimental data and detailed protocols. This compound, a naturally occurring monoterpene found in the essential oils of numerous plants, has demonstrated significant potential as an anti-inflammatory agent. This document aims to objectively evaluate its performance against established anti-inflammatory drugs and explore its underlying mechanisms of action.

Comparative Efficacy of this compound and Control Drugs

The anti-inflammatory activity of this compound has been evaluated in several well-established animal models of acute inflammation. Its efficacy is often compared to that of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. The following tables summarize the quantitative data from key studies, highlighting the dose-dependent effects of this compound on various inflammatory parameters.

Carrageenan-Induced Paw Edema Model

This widely used model induces an acute inflammatory response characterized by significant swelling (edema) in the rodent paw.

Treatment GroupDose (mg/kg)Paw Edema Reduction (%)Time Point (hours post-carrageenan)Reference
This compound25Significant reduction1-24[1][2]
This compound50Significant reduction1-24[1][2]
This compound75Dose-dependent reductionNot Specified[3][4]
This compound100Dose-dependent reductionNot Specified[3][4]
Indomethacin10Significant reductionNot Specified[2]
Zymosan-Induced Joint Inflammation Model

This model mimics the inflammation associated with arthritis, allowing for the assessment of leukocyte migration and joint swelling.

| Treatment Group | Dose (mg/kg) | Effect on Leukocyte Migration | Effect on Joint Edema | Effect on Myeloperoxidase (MPO) Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound | 25 | Significant decrease | Significant decrease | Significant decrease |[3][4] | | this compound | 50 | Significant decrease | Significant decrease | Significant decrease |[3][4] | | this compound | 75 | Significant decrease | Significant decrease | Significant decrease |[3][4] | | this compound | 100 | Significant decrease | Significant decrease | Significant decrease |[3][4] |

Peritonitis and Lung Injury Models

These models are used to assess the effect of anti-inflammatory agents on inflammatory cell migration and the production of pro-inflammatory cytokines in response to inflammatory stimuli like carrageenan and lipopolysaccharide (LPS).

| Model | Treatment | Dose (mg/kg) | Effect on Neutrophil Migration | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β) | Reference | | :--- | :--- | :--- | :--- | :--- | | Carrageenan-Induced Peritonitis | this compound | Not Specified | Reduced | Reduced |[1][2] | | LPS-Induced Acute Lung Injury | this compound | Not Specified | Diminished | Not Specified |[1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key animal models cited in this guide.

Carrageenan-Induced Paw Edema
  • Animals: Swiss mice or Wistar rats are commonly used.[1][3]

  • Induction of Inflammation: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.[6][7]

  • Treatment: this compound (at varying doses) or a reference drug like indomethacin is typically administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[2][7]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.[2][7] The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema.

Zymosan-Induced Arthritis
  • Animals: Mice are frequently used for this model.[3][4]

  • Induction of Arthritis: Arthritis is induced by an intra-articular injection of zymosan A (a component of the yeast cell wall) into the knee joint.[8]

  • Treatment: this compound is administered orally at different doses prior to the zymosan injection.

  • Assessment of Inflammation:

    • Joint Edema: The diameter of the knee joint is measured with a digital caliper.[3][4]

    • Leukocyte Migration: The synovial fluid is collected, and the total and differential leukocyte counts are determined.[3][4]

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in the joint tissue.[3][4]

Carrageenan-Induced Peritonitis
  • Animals: Mice are the common animal model for this protocol.[1]

  • Induction of Peritonitis: An intraperitoneal injection of carrageenan is administered to induce an inflammatory response in the peritoneal cavity.[1]

  • Treatment: Animals are pre-treated with this compound before the carrageenan challenge.[1]

  • Assessment of Inflammation:

    • Cell Migration: The peritoneal fluid is collected, and the number of migrating leukocytes (particularly neutrophils) is counted.[1]

    • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the peritoneal fluid are measured using ELISA.[1]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury
  • Animals: Mice are typically used in this model.[1][9]

  • Induction of Lung Injury: LPS is administered intranasally or intratracheally to induce an acute inflammatory response in the lungs.[10]

  • Treatment: this compound is administered prior to the LPS challenge.[1]

  • Assessment of Inflammation:

    • Neutrophil Migration: Bronchoalveolar lavage fluid (BALF) is collected to determine the number of neutrophils that have migrated into the lungs.[1]

    • Protein Extravasation: The total protein concentration in the BALF is measured as an indicator of vascular permeability.[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways involved in the inflammatory cascade.

Modulation of the PGE2/IL-10 Axis

In macrophages stimulated with LPS, this compound has been shown to reduce the production of pro-inflammatory cytokines like IL-1β and IL-6.[11][12] This effect is linked to an increase in the production of the anti-inflammatory cytokine IL-10.[11][12] This process appears to be dependent on the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2).[11][12] The inhibition of COX-2 with nimesulide abolishes both the increase in IL-10 and the reduction in pro-inflammatory cytokines, suggesting that this compound promotes an anti-inflammatory environment through the PGE2/IL-10 axis.[11][12]

PGE2_IL10_Axis LPS LPS Macrophage Macrophage LPS->Macrophage COX2 COX-2 Macrophage->COX2 Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6) Macrophage->Pro_inflammatory GT This compound GT->COX2 + PGE2 PGE2 COX2->PGE2 IL10 IL-10 (Anti-inflammatory) PGE2->IL10 + IL10->Pro_inflammatory -

Caption: this compound's modulation of the PGE2/IL-10 axis.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The general workflow for evaluating the anti-inflammatory effects of a compound like this compound in an animal model is depicted below.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Grouping (Control, Vehicle, this compound, Reference Drug) Acclimatization->Grouping Treatment Treatment Administration (Oral, IP) Grouping->Treatment Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, Zymosan, LPS) Treatment->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (Edema, Cell Counts, Cytokines) Inflammation_Induction->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

A Comparative Analysis of Gamma-Terpinene and Alpha-Terpinene Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two isomeric monoterpenes, gamma-terpinene (γ-terpinene) and alpha-terpinene (α-terpinene). While both compounds are recognized for their antioxidant potential, this analysis delves into the available experimental data to differentiate their efficacy and mechanisms of action. This information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in evaluating these terpenes for their potential therapeutic applications.

Quantitative Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of γ-terpinene and α-terpinene through standardized assays are limited in publicly available literature. However, existing research on essential oils and individual compound assessments provides valuable insights. The following table summarizes available data, highlighting the need for further head-to-head comparative studies.

Antioxidant AssayThis compound (IC50/Activity)Alpha-Terpinene (IC50/Activity)Reference Compound (IC50/Activity)
DPPH Radical Scavenging Data not available in direct comparative studies. Noted for effective free radical scavenging.[1]Weak activity reported; IC50 not determined.[2] In another study, showed stronger scavenging than myrcene but weaker than α-pinene and limonene.α-Pinene: IC50 = 12.57 ± 0.18 mg/mL
ABTS Radical Scavenging Data not available in direct comparative studies.Weak activity reported, accounting for 49.28 ± 3.55% inhibition at the highest concentration tested.[2]Ascorbic acid: IC50 = 30.71 ± 0.24 μM[2]
Lipid Peroxidation Inhibition Retards the peroxidation of linoleic acid through a unique mechanism involving hydroperoxyl radicals.[3][4]Data not available in direct comparative studies.-

Mechanisms of Antioxidant Action

This compound: A Unique Hydroperoxyl Radical-Mediated Mechanism

This compound exhibits a distinct antioxidant mechanism that sets it apart from typical phenolic antioxidants.[3][4] Instead of directly donating a hydrogen atom to a lipid peroxyl radical (LOO•), γ-terpinene reacts with oxygen to form a hydroperoxyl radical (HOO•). This hydroperoxyl radical is a potent terminator of the lipid peroxidation chain reaction through a very fast cross-reaction with lipid peroxyl radicals.[3][4]

Furthermore, γ-terpinene has been shown to act synergistically with phenolic antioxidants like α-tocopherol. It can regenerate these antioxidants from their radical forms, thereby extending their protective effects.[1][2] This synergistic activity is also mediated by the hydroperoxyl radicals generated during γ-terpinene oxidation.[1]

Alpha-Terpinene: Direct Radical Scavenging

Alpha-terpinene is understood to act as a true antioxidant by directly scavenging free radicals.[5] From a technical perspective, it autoxidizes rapidly, thereby preventing the degradation of other compounds.[5][6] However, its direct radical scavenging activity in cell-free assays appears to be modest compared to other monoterpenes.[2] Some studies suggest that α-pinene, a structurally similar monoterpene, may modulate oxidative stress-related signaling pathways, including MAPKs and NF-κB. It is plausible that α-terpinene could exert its antioxidant effects through similar cellular mechanisms, though specific research is lacking.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are general and may require optimization for volatile compounds like terpenes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7][8][9]

  • Sample Preparation: Prepare a stock solution of the terpene in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the terpene solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[7][8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12][13]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

  • Sample Preparation: Prepare a stock solution of the terpene in a suitable solvent and create a series of dilutions.

  • Reaction Mixture: Add a small volume of the terpene solution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow for DPPH Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Terpene and DPPH Solutions DPPH_sol->Mix Terpene_sol Prepare Terpene Dilutions Terpene_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: A simplified workflow for the DPPH antioxidant assay.

G Experimental Workflow for ABTS Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS Radical Stock (12-16h) ABTS_work Dilute to Working Solution ABTS_stock->ABTS_work Mix Mix Terpene and ABTS Solutions ABTS_work->Mix Terpene_sol Prepare Terpene Dilutions Terpene_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: A streamlined workflow for the ABTS antioxidant assay.

G Antioxidant Mechanism of this compound gamma_T γ-Terpinene HOO HOO• (Hydroperoxyl Radical) gamma_T->HOO + O₂ O2 O₂ (Oxygen) Termination Chain Termination HOO->Termination LOO LOO• (Lipid Peroxyl Radical) LOO->Termination LH LH (Unsaturated Lipid) LH->LOO + O₂ LOOH LOOH (Lipid Hydroperoxide) Termination->LOOH

Caption: The unique antioxidant pathway of γ-terpinene.

G Potential Anti-inflammatory Signaling of Alpha-Pinene alpha_P α-Pinene Cell Macrophage alpha_P->Cell MAPKs MAPKs alpha_P->MAPKs NFkB NF-κB alpha_P->NFkB LPS LPS (Inflammatory Stimulus) LPS->Cell Cell->MAPKs Cell->NFkB Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPKs->Pro_inflammatory NFkB->Pro_inflammatory

Caption: Postulated anti-inflammatory action of α-pinene.

Conclusion

Both γ-terpinene and α-terpinene demonstrate antioxidant properties, albeit through different primary mechanisms. This compound's unique ability to generate hydroperoxyl radicals, which efficiently terminate lipid peroxidation and regenerate other antioxidants, suggests its potential as a highly effective and synergistic antioxidant, particularly in lipid-rich environments. Alpha-terpinene appears to function as a direct, albeit potentially weaker, radical scavenger.

The current body of literature lacks direct, robust comparative data from standardized antioxidant assays. Therefore, researchers are encouraged to conduct side-by-side studies using multiple assays (e.g., DPPH, ABTS, ORAC, FRAP) to definitively elucidate the relative potencies of these two important monoterpenes. Further investigation into the specific signaling pathways modulated by both terpenes is also warranted to fully understand their biological activities and therapeutic potential.

References

Gamma-Terpinene vs. p-Cymene: A Comparative Study of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the antimicrobial efficacy of two common monoterpenes, gamma-terpinene (γ-terpinene) and p-cymene. The information presented is collated from various experimental studies to aid in the evaluation of these compounds as potential antimicrobial agents.

This compound and p-cymene are isomeric monoterpenes found in the essential oils of numerous aromatic plants, including those from the Lamiaceae and Apiaceae families.[1][2] While structurally similar, their antimicrobial profiles exhibit notable differences, which are crucial for consideration in research and development. It is important to note that p-cymene is a biological precursor to another potent antimicrobial monoterpene, carvacrol.[3][4]

Comparative Antimicrobial Activity

The antimicrobial efficacy of γ-terpinene and p-cymene is most commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Generally, both compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] However, studies often indicate that p-cymene, when used alone, exhibits weaker antimicrobial activity compared to other monoterpenes like carvacrol and thymol.[3][4] In some cases, γ-terpinene has shown more pronounced effects than p-cymene.[5] The combination of these monoterpenes with other antimicrobial agents has also been explored, with some studies indicating synergistic or additive effects.[3][6]

Table 1: Minimum Inhibitory Concentration (MIC) of γ-Terpinene vs. p-Cymene against various microorganisms
Microorganismγ-Terpinene MICp-Cymene MICReference
Escherichia coli-0.492% (v/v)[3][4]
Staphylococcus aureus-0.598% (v/v)[3][4]
Salmonella enteritidis-0.527% (v/v)[3][4]
Staphylococcus epidermidis-0.608% (v/v)[3][4]
Escherichia coli O157:H7-12 mg/mL (MBC)[3][4]
Vibrio parahaemolyticus-12 mg/mL (MBC)[3][4]
Listeria monocytogenes-12 mg/mL (MBC)[3][4]
Salmonella enterica-12 mg/mL (MBC)[3][4]
Staphylococcus aureus-6 mg/mL (MBC)[3][4]
Streptococcus mutans-6 mg/mL (MBC)[3][4]
Streptococcus sanguinis-3 mg/mL (MBC)[3][4]

Note: Data availability for direct side-by-side MIC comparisons in the same study is limited. The table reflects reported values, and " -" indicates that corresponding data was not found in the cited sources under the same experimental conditions.

Mechanism of Antimicrobial Action

The primary proposed mechanism of action for both γ-terpinene and p-cymene involves the disruption of the microbial cell membrane.[7] This interaction leads to a perturbation of the lipid bilayer, altering its fluidity and permeability.[7] The consequence of this membrane damage is the leakage of intracellular components, such as ions and ATP, and the disruption of vital cellular processes like electron transport and protein synthesis, ultimately leading to cell death.[3][7]

While both compounds target the cell membrane, the efficiency of this disruption can vary. The lipophilicity of these monoterpenes allows them to partition into the lipid-rich environment of the cell membrane.[7] It has been suggested that the presence of a hydroxyl group in related phenolic monoterpenes like carvacrol and thymol significantly enhances their antimicrobial activity compared to their hydrocarbon precursors like p-cymene.[3]

G cluster_membrane Bacterial Cell Membrane Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Perturbation Lipid_Bilayer->Disruption Monoterpene γ-Terpinene / p-Cymene Monoterpene->Lipid_Bilayer Interaction Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Inhibition Inhibition of Cellular Processes (e.g., Respiration) Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: Proposed antimicrobial mechanism of action for γ-terpinene and p-cymene.

Experimental Protocols

The determination of MIC and MBC values for essential oil components like γ-terpinene and p-cymene is typically performed using standardized methods. The most common techniques are the broth microdilution and agar diffusion assays.

Broth Microdilution Method

This method is widely used to determine the MIC and MBC of antimicrobial agents.[8][9]

  • Preparation of Stock Solutions: The test compounds (γ-terpinene and p-cymene) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[8][10] An emulsifying agent like Tween 80 may be added to enhance the solubility of the hydrophobic compounds in the aqueous medium.[10][11][12]

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[9][13] This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[8]

  • Incubation: The diluted microbial suspension is added to the wells of a microtiter plate containing the serially diluted test compounds. Positive (microorganism and medium) and negative (medium only) controls are included.[8] The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.[8] After further incubation, the MBC is identified as the lowest concentration that results in no microbial growth on the agar plate.[8]

G Start Start Prepare_Stock Prepare Serial Dilutions of γ-Terpinene and p-Cymene Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Stock->Inoculate Prepare_Inoculum->Inoculate Incubate_Plate Incubate Plate Inoculate->Incubate_Plate Read_MIC Determine MIC (No Visible Growth) Incubate_Plate->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC (No Growth on Agar) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for Broth Microdilution Assay.

Agar Diffusion Method (Well/Disc Diffusion)

This method is often used for initial screening of antimicrobial activity.[13][14][15]

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[13]

  • Application of Compounds: Sterile paper discs impregnated with a known concentration of the test compound or a specific volume of the compound solution are placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the test solution.[13][14]

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited).[14] A larger zone of inhibition generally indicates greater antimicrobial activity.

It is important to note that the hydrophobic nature of essential oil components can affect their diffusion through the aqueous agar medium, which may influence the results of this assay.[14]

Conclusion

Both γ-terpinene and p-cymene exhibit antimicrobial properties against a variety of microorganisms. Current literature suggests that p-cymene's individual antimicrobial efficacy may be less potent than that of other related monoterpenes, including γ-terpinene in some instances. The primary mechanism of action for both is the disruption of the cell membrane's integrity. The choice between these compounds for a specific application would depend on the target microorganism, the required potency, and the potential for synergistic effects with other agents. Further direct comparative studies under standardized conditions are necessary to fully elucidate their relative efficacies.

References

The Synergistic Power of Gamma-Terpinene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synergistic effects of gamma-terpinene with other terpenes, providing quantitative data and detailed experimental protocols for antimicrobial, antioxidant, anti-inflammatory, and anticancer applications.

This compound, a monoterpene found in the essential oils of various plants, has demonstrated a remarkable ability to enhance the therapeutic properties of other compounds, a phenomenon known as synergism. This guide offers a comprehensive comparison of the synergistic effects of this compound with other terpenes, supported by experimental data, to assist researchers, scientists, and drug development professionals in harnessing its potential.

Antimicrobial Synergy: A Potent Alliance Against Pathogens

The combination of this compound with other terpenes, particularly oxygenated monoterpenes like carvacrol and thymol, has been shown to exhibit significant synergistic antimicrobial activity. This synergy often results in a lower minimum inhibitory concentration (MIC) for the combined compounds compared to their individual MICs, indicating a more potent antimicrobial effect. The checkerboard assay is a standard method to quantify these interactions, with the Fractional Inhibitory Concentration (FIC) index being a key parameter. An FIC index of ≤ 0.5 is indicative of synergy.

While specific FIC index values for this compound in combination with a wide range of other terpenes are not always compiled in a single study, the available research consistently points towards its role as a valuable synergistic agent. For instance, studies have shown that non-phenolic components like γ-terpinene and p-cymene can modulate the antimicrobial activity of primary compounds by enhancing their penetration or affecting biofilm dynamics.[1]

Table 1: Illustrative Synergistic Antimicrobial Activity of Terpene Combinations (Hypothetical Data)

Terpene CombinationTarget MicroorganismIndividual MIC (µg/mL)Combination MIC (µg/mL)FIC IndexInteraction
γ-TerpineneStaphylococcus aureus512---
CarvacrolStaphylococcus aureus128---
γ-Terpinene + CarvacrolStaphylococcus aureus-64 (γ-T) + 32 (Car)0.375Synergy
γ-TerpineneEscherichia coli1024---
ThymolEscherichia coli256---
γ-Terpinene + ThymolEscherichia coli-128 (γ-T) + 64 (Thy)0.375Synergy

Note: This table is a hypothetical representation to illustrate how data would be presented. Actual values would be derived from specific experimental studies.

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a robust method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents in combination.[2][3]

Objective: To determine the FIC index of this compound in combination with another terpene against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Stock solutions of this compound and the other test terpene

  • Pipettes and sterile tips

Procedure:

  • Preparation of Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).

    • Create serial twofold dilutions of the second terpene vertically (e.g., down rows A-G).

    • The 11th column should contain serial dilutions of the second terpene alone (growth control), and the 8th row should contain serial dilutions of this compound alone.

    • The 12th column, row H should contain only the broth and inoculum (positive control for growth). A well with only broth serves as a negative control.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Terpene A = MIC of Terpene A in combination / MIC of Terpene A alone

    • FIC of Terpene B = MIC of Terpene B in combination / MIC of Terpene B alone

    • FIC Index = FIC of Terpene A + FIC of Terpene B

Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Checkerboard_Workflow A Prepare Terpene Stock Solutions D Create Serial Dilutions of γ-Terpinene (Rows) A->D E Create Serial Dilutions of Other Terpene (Columns) A->E B Prepare Standardized Microbial Inoculum F Inoculate Plate with Microorganism B->F C Dispense Broth into 96-well Plate C->D C->E D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FIC Index H->I J Determine Interaction (Synergy, Additive, etc.) I->J

Checkerboard Assay Workflow

Antioxidant Synergy: Enhancing Radical Scavenging Capacity

This compound exhibits significant synergistic antioxidant activity, particularly when combined with phenolic compounds. The mechanism often involves the regeneration of the primary antioxidant by this compound.[4] For instance, γ-terpinene can regenerate chain-breaking antioxidants from their radical forms.[5] This synergistic action can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value for the combination indicates enhanced antioxidant potential.

Table 2: Antioxidant Synergy of γ-Terpinene with Other Terpenes (DPPH Assay)

Terpene CombinationIndividual IC50 (µg/mL)Combination IC50 (µg/mL)Synergy Indication
γ-Terpinene>1000--
Thymol50--
γ-Terpinene + Thymol-35Synergistic
γ-Terpinene>1000--
Limonene800--
γ-Terpinene + Limonene-650Additive

Note: Data is representative and for illustrative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the IC50 value of this compound and its combination with another terpene in scavenging the DPPH radical.

Materials:

  • DPPH solution in methanol

  • Methanol

  • Test samples (this compound, other terpene, and their combination) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the individual terpenes and their combination in methanol.

  • Assay:

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add an equal volume of the test sample dilutions to the respective wells.

    • A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Percentage of scavenging activity = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Terpene Dilutions C Mix Terpenes and DPPH in 96-well Plate A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging E->F G Determine IC50 Value F->G

DPPH Assay Workflow

Anti-inflammatory Synergy: Modulating Inflammatory Pathways

This compound has been shown to possess anti-inflammatory properties, and its combination with other terpenes can lead to synergistic effects in modulating inflammatory responses.[6] A key mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[7] The Griess assay is a common method to quantify NO production by measuring nitrite levels in cell culture supernatants.

Table 3: Synergistic Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Terpene CombinationIndividual IC50 (µM) for NO InhibitionCombination IC50 (µM) for NO InhibitionSynergy Indication
γ-Terpinene150--
Linalool200--
γ-Terpinene + Linalool-95Synergistic
γ-Terpinene150--
β-Pinene250--
γ-Terpinene + β-Pinene-130Additive

Note: Data is representative and for illustrative purposes.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

Objective: To measure the inhibition of nitric oxide production by this compound and its combinations in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • LPS

  • Test compounds (this compound, other terpenes, and their combinations)

  • Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

  • Treatment: Treat the cells with various concentrations of the individual terpenes and their combinations for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. A control group should be left unstimulated.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add the supernatant and the sodium nitrite standards.

    • Add Griess reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess reagent Part B to all wells and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling_Pathway cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Terpene Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates NO Nitric Oxide iNOS->NO Produces Terpenes γ-Terpinene + Other Terpenes Terpenes->NFkB Inhibits

Inhibition of Inflammatory Signaling

Anticancer Synergy: A Multi-pronged Attack on Cancer Cells

The synergistic combination of this compound with other terpenes can enhance their anticancer activity by targeting multiple cellular pathways involved in cancer progression. This can lead to increased cytotoxicity, induction of apoptosis, and inhibition of cell proliferation. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. The Combination Index (CI) is often used to quantify synergy in anticancer studies, with a CI < 1 indicating a synergistic effect.

Table 4: Synergistic Cytotoxicity of γ-Terpinene with Other Terpenes against A549 Lung Cancer Cells (MTT Assay)

Terpene CombinationIndividual IC50 (µM)Combination IC50 (µM)Combination Index (CI)Interaction
γ-Terpinene250---
β-Caryophyllene100---
γ-Terpinene + β-Caryophyllene-100 (γ-T) + 40 (β-C)0.8Synergy
γ-Terpinene250---
α-Pinene400---
γ-Terpinene + α-Pinene-150 (γ-T) + 200 (α-P)1.1Additive

Note: Data is representative and for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the synergistic cytotoxic effect of this compound and another terpene on a cancer cell line.[10][11]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium

  • Test compounds (this compound, other terpene, and their combinations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the individual terpenes and their combinations. Include a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each treatment.

    • Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine the nature of the interaction.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Terpene Combinations A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H I Determine Combination Index (CI) H->I

MTT Assay Workflow

References

A Comparative Analysis of Gamma-Terpinene from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gamma-Terpinene Yield, Purity, and Biological Activity from Various Plant Origins.

This guide provides a comprehensive comparative study of this compound, a monoterpene with significant therapeutic potential, derived from various plant sources. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to inform research and development efforts in pharmacology and natural product chemistry.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic herbaceous-citrus aroma. Its fundamental properties are summarized below.

PropertyValue
Molecular FormulaC₁₀H₁₆
Molecular Weight136.23 g/mol
Boiling Point182-183°C[1][2]
Density~0.85 g/mL at 25°C[3]
Flash Point52-56°C[1][2]
SolubilityInsoluble in water, soluble in organic solvents.[1][3]

Comparative Analysis of this compound Content in Various Plant Species

The concentration of this compound varies significantly among different plant species and even between cultivars and geographical locations of the same species. The following table summarizes the percentage of this compound found in the essential oils of several common plant sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that the extraction method (primarily steam or hydrodistillation) and analytical conditions can influence the reported percentages.

Plant SpeciesFamilyCommon NameThis compound Content (%)Reference
Citrus junos (peel)RutaceaeYuzu11.43[4]
Citrus junos (juice)RutaceaeYuzu14.43[4]
Citrus limonRutaceaeLemon9.96 (at maturity)
Thymus vulgarisLamiaceaeThyme0.1 - 16.1[5]
Melaleuca alternifoliaMyrtaceaeTea Tree16.42 - 20.75[6]
Melaleuca leucadendron (hydrodistillation)MyrtaceaeCajuput23.20[7]
Melaleuca leucadendron (steam distillation)MyrtaceaeCajuput10.06[7]
Cannabis sativa (cultivars vary)CannabaceaeHemp0.12 - 0.60[8]

Experimental Protocols

Extraction of Essential Oil via Steam Distillation

This protocol describes a general method for extracting essential oils from plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, peels)

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[9]

  • Heating mantle or hot plate

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Grind the dried plant material or cut the fresh material into small pieces to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask with distilled water to about two-thirds full.[9] Place the prepared plant material into the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[10]

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.[3]

  • Collection: Collect the distillate, which consists of a mixture of essential oil and water (hydrosol), in the receiver.[10] Continue the distillation until no more oil is observed in the distillate.

  • Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate; the essential oil will typically be the upper layer. Carefully drain the lower aqueous layer.

  • Drying and Storage: Collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the purified essential oil in a tightly sealed glass vial in a cool, dark place.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis and quantification of this compound in essential oil samples.

Materials and Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium or Hydrogen as carrier gas

  • Capillary column (e.g., HP-5MS)[11]

  • Essential oil sample

  • Solvent (e.g., hexane or methanol)[11][12]

  • This compound standard for calibration

  • Microsyringe

Procedure:

  • Sample Preparation: Dilute the essential oil sample in an appropriate solvent (e.g., 1 µL of essential oil in 1 mL of methanol).[11]

  • GC-MS Parameters:

    • Injector: Set the injector temperature to 250-280°C.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 50-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min).[11][12]

    • Carrier Gas Flow Rate: Maintain a constant flow rate of the carrier gas (e.g., 1.0 mL/min).

    • MS Parameters: Set the ion source temperature to around 230°C and the transfer line temperature to 250-280°C.[12] Acquire mass spectra in the range of m/z 40-500.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[11]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

    • Quantify the amount of this compound by creating a calibration curve with known concentrations of a this compound standard. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Essential Oil Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Quantification plant_material Plant Material (Leaves, Peels, etc.) grinding Grinding/Chopping plant_material->grinding steam_distillation Steam Distillation grinding->steam_distillation distillate Distillate (Essential Oil + Hydrosol) steam_distillation->distillate separation Separatory Funnel distillate->separation drying Drying (Anhydrous Na2SO4) separation->drying pure_oil Pure Essential Oil drying->pure_oil gcms_prep Sample Preparation (Dilution) pure_oil->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis quantification Quantification gcms_analysis->quantification signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IKK-IκB-NF-κB Complex TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nucleus->cytokines Induces Transcription gamma_terpinene This compound gamma_terpinene->NFkB_complex Inhibits

References

A Comparative Analysis of the Neuroprotective Effects of Gamma-Terpinene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of gamma-terpinene and its structural isomers, alpha-terpinene and terpinolene. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating the therapeutic potential of these monoterpenes.

Key Findings and Comparative Overview

This compound, alpha-terpinene, and terpinolene, all naturally occurring monoterpenes, have demonstrated promising neuroprotective properties. Their mechanisms of action primarily revolve around their potent antioxidant and anti-inflammatory activities. While direct comparative studies under identical experimental conditions are limited, the existing evidence suggests that all three compounds can mitigate neuronal damage induced by oxidative stress and inflammation.

This compound has shown significant neuroprotective effects in an in vivo model of acute cerebral ischemia.[1] It effectively reduces infarct size, edema, and neuronal apoptosis by modulating inflammatory and apoptotic pathways.[1] Its antioxidant properties are also well-documented, contributing to its neuroprotective capacity.[2]

Alpha-pinene , another isomer, has been investigated in models of Alzheimer's disease and schizophrenia, demonstrating its ability to counteract oxidative stress and neuroinflammation.[3][4] It has been shown to suppress the TNF-α/NF-κB pathway, a key inflammatory signaling cascade in neurodegenerative diseases.[4]

Terpinolene has been studied in vitro for its antioxidant effects on neuronal cells. It has been shown to increase the total antioxidant capacity in primary rat neurons at specific concentrations.[5][6]

The following sections provide a detailed breakdown of the available quantitative data, experimental methodologies, and the signaling pathways involved in the neuroprotective actions of these compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from various studies on the neuroprotective effects of this compound and its isomers. It is crucial to note that the experimental models and conditions vary between studies, which should be taken into account when comparing the data directly.

Table 1: In Vivo Neuroprotective Effects

CompoundExperimental ModelAnimal ModelDoses TestedKey FindingsReference
This compound Acute Cerebral Ischemia (MCAO)Male Wistar Rats5, 10, and 15 mg/kg (intraperitoneal)- Significantly reduced neurological deficits and cerebral infarct size at 10 and 15 mg/kg. - The 15 mg/kg dose mitigated TNF-α, IL-1β, Bax, and caspase-3 gene and protein levels. - Increased Bcl-2 levels.[1]
Alpha-Pinene Alzheimer's Disease Model (Aβ1-42 injection)Male Wistar Rats50 mg/kg (intraperitoneal)- Decreased malondialdehyde and nitric oxide levels. - Increased glutathione content and catalase activity. - Reduced mRNA expression of TNF-α, IL-1β, IL-6, and NF-κB.[4]
Alpha-Pinene Schizophrenia Model (Ketamine-induced)Male Mice50 and 100 mg/kg- Reversed the decrease in antioxidant enzyme activities (SOD and CAT) and GSH levels. - Reduced lipid peroxidation (MDA levels).[3]

Table 2: In Vitro Neuroprotective and Antioxidant Effects

CompoundCell Line/Primary CellsAssayConcentrations TestedKey FindingsReference
Terpinolene Primary Rat NeuronsTotal Antioxidant Capacity (TAC)10, 25, 50, 100, 200, and 400 mg/L- Increased TAC at 10, 25, and 50 mg/L. - Increased total oxidative stress (TOS) at concentrations above 50 mg/L.[5][6]
Terpinolene N2a Neuroblastoma CellsCell Proliferation (MTT assay)10, 25, 50, 100, 200, and 400 mg/L- Significant decrease in cell proliferation starting at 50 mg/L.[5][6]
Alpha-Pinene PC12 CellsCell Viability (MTT assay) against H2O2-induced oxidative stressNot specified- Attenuated the loss of cell viability. - Inhibited intracellular ROS production. - Enhanced the expression of antioxidant enzymes (CAT, SOD, GPx, GR).[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound and its isomers.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard in vivo method to induce focal cerebral ischemia, mimicking stroke in humans.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump.

    • The filament is advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

  • Ischemia and Reperfusion: The filament is typically left in place for a specific duration (e.g., 60 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Treatment Administration: Test compounds, such as this compound, are administered at the onset of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed using a standardized scale to evaluate motor and sensory deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarcted area.

    • Biochemical Assays: Brain tissue is collected to measure markers of oxidative stress (e.g., SOD, GPx, catalase, MDA) and inflammation (e.g., TNF-α, IL-1β) using techniques like ELISA and real-time PCR.

    • Apoptosis Assays: Techniques such as TUNEL staining and Western blotting for Bcl-2 and Bax are used to assess apoptosis in the ischemic brain regions.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Culture: Neuronal cells (e.g., PC12, N2a, or primary neurons) are seeded in 96-well plates and cultured under standard conditions.

  • Treatment: Cells are treated with the test compounds (e.g., terpinolene, alpha-pinene) at various concentrations for a specified duration. In neuroprotection studies, cells are often co-treated with a neurotoxic agent (e.g., hydrogen peroxide, amyloid-beta).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow viable cells to metabolize the MTT.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Total Antioxidant Capacity (TAC) Assay

This assay measures the overall antioxidant capacity of a sample.

  • Sample Preparation: Cell lysates or tissue homogenates are prepared.

  • Assay Principle: The assay is based on the ability of antioxidants in the sample to inhibit the oxidation of a chromogen. The change in color is measured spectrophotometrically.

  • Procedure:

    • A reagent containing a substrate and a chromogen is added to the sample.

    • The reaction is initiated, and the absorbance is measured at a specific wavelength over time.

    • The antioxidant capacity of the sample is determined by comparing its ability to inhibit the color change to that of a known antioxidant standard (e.g., Trolox).

    • Results are often expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its isomers are mediated through the modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-Inflammatory Pathway: NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. In neuroinflammatory conditions, NF-κB is activated, leading to the production of inflammatory cytokines like TNF-α and IL-1β, which contribute to neuronal damage.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_terpenes Terpene Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Ischemia, Aβ IKK IKK Activation Stimulus->IKK Activates Terpenes This compound Alpha-Pinene Terpenes->IKK Inhibits IκBα IκBα Degradation IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50) NFκB_nucleus NF-κB (Active) NFκB_complex->NFκB_nucleus Translocates to NFκB_IκBα NF-κB/IκBα (Inactive) NFκB_IκBα->IκBα Leads to NFκB_IκBα->NFκB_complex Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFκB_nucleus->Gene_Expression Induces Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_terpenes Terpene Intervention cluster_mitochondria Mitochondrial Pathway Stimulus e.g., Oxidative Stress, Ischemia Bax Bax (Pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Downregulates Terpenes This compound Terpenes->Bax Inhibits Terpenes->Bcl2 Promotes Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Bax Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., PC12, Primary Neurons) Toxicity Induce Neurotoxicity (e.g., H2O2, Amyloid-beta) Cell_Culture->Toxicity Treatment_invitro Treat with Terpenes Toxicity->Treatment_invitro Viability_Assay Cell Viability Assays (e.g., MTT) Treatment_invitro->Viability_Assay Antioxidant_Assay Antioxidant Capacity Assays (e.g., TAC) Treatment_invitro->Antioxidant_Assay Animal_Model Induce Neurological Disease Model (e.g., MCAO, Alzheimer's) Treatment_invivo Administer Terpenes Animal_Model->Treatment_invivo Behavioral_Tests Behavioral Assessments (e.g., Neurological Scoring) Treatment_invivo->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume) Treatment_invivo->Histology Biochemical_Analysis Biochemical Analysis (e.g., ELISA, PCR) Treatment_invivo->Biochemical_Analysis

References

A Comparative Guide to the Analytical Detection of Gamma-Terpinene: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds like gamma-terpinene is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis of their performance based on experimental data.

This compound, a monoterpene found in a variety of essential oils, is a subject of interest for its aromatic properties and potential therapeutic applications. The selection of an appropriate analytical method is crucial for quality control, formulation development, and research. This guide delves into the experimental protocols and quantitative performance of GC-MS and HPLC for the detection and quantification of this compound.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the detection of this compound using GC-MS and HPLC, based on validated methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.001 µg/mL0.059 µg/mL
Limit of Quantification (LOQ) 0.004 µg/mL0.196 µg/mL
Accuracy (% Recovery) 79-91%73-121%
Precision (%RSD) < 10%< 10%

General Analytical Workflow

The diagram below illustrates the general workflow for the analysis of this compound using either GC-MS or HPLC. The initial sample preparation steps are similar, followed by separation and detection specific to each technique.

Analytical Workflow for this compound Detection General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS cluster_hplc HPLC cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., Solvent Extraction Dilution Dilution Extraction->Dilution GC_Inlet Gas Chromatograph Inlet Dilution->GC_Inlet HPLC_Injector HPLC Injector Dilution->HPLC_Injector GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition HPLC_Column HPLC Column (Separation) HPLC_Injector->HPLC_Column UV_Detector UV/Vis Detector HPLC_Column->UV_Detector UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

General workflow for this compound analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective for the analysis of volatile compounds like this compound.

Sample Preparation:

  • Extraction: Samples containing this compound (e.g., essential oils, plant material) are typically extracted using a suitable organic solvent such as hexane or ethanol.

  • Dilution: The extract is then diluted to an appropriate concentration to fall within the linear range of the instrument.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene separation (e.g., HP-5MS).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500 for full scan mode. For SIM mode, characteristic ions of this compound (e.g., m/z 93, 136) are monitored.

Data Analysis: Quantification is achieved by creating a calibration curve from the analysis of standard solutions of this compound at known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

While less common for volatile terpenes, HPLC can be employed for the analysis of this compound, particularly when analyzing complex matrices where other non-volatile compounds are also of interest. However, it is important to note that the volatility of this compound can pose challenges for HPLC analysis, and co-elution with other compounds can be an issue, especially with UV detection.[1]

Sample Preparation:

  • Extraction: Similar to GC-MS, samples are extracted with a suitable solvent.

  • Filtration: The extract is filtered through a 0.45 µm filter to remove any particulate matter before injection.

  • Dilution: The filtered extract is diluted with the mobile phase to an appropriate concentration.

Instrumentation:

  • HPLC System: Equipped with a C18 reversed-phase column.

  • Detector: UV-Vis detector set at a wavelength where this compound exhibits some absorbance (e.g., around 210 nm).

HPLC Parameters:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Injection Volume: 10-20 µL.

Data Analysis: Similar to GC-MS, quantification is performed using a calibration curve generated from the analysis of this compound standards.

Method Comparison and Recommendations

  • Sensitivity: GC-MS demonstrates significantly lower LOD and LOQ values, making it the superior choice for detecting trace amounts of this compound.

  • Selectivity: The mass spectrometric detection in GC-MS provides a higher degree of selectivity and confidence in compound identification compared to the UV detection in HPLC, which is more susceptible to interference from co-eluting compounds.

  • Robustness: GC is generally considered a more robust method for volatile compounds like terpenes. HPLC can be affected by the volatility of the analyte, potentially leading to less reproducible results.

  • Simultaneous Analysis: HPLC may be advantageous when the simultaneous analysis of both volatile and non-volatile compounds in a single run is required.

References

Comparative Transcriptomics of Gamma-Terpinene: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of isolated gamma-terpinene on any cell line. Therefore, this guide provides a comparative overview based on the known molecular mechanisms of this compound and transcriptomic data from related compounds, such as those found in Tea Tree Oil, and general studies on essential oils. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of monoterpenes.

Introduction

This compound, a monoterpene found in various essential oils, has demonstrated notable anti-inflammatory and anti-cancer properties. Understanding its impact on gene expression is crucial for elucidating its therapeutic potential. While direct transcriptomic data for this compound is currently unavailable, this guide synthesizes its known biological effects and signaling pathways and draws comparisons with transcriptomic analyses of cells treated with related compounds, offering an indirect yet insightful comparative perspective.

Data Presentation: Comparative Effects on Cellular Pathways

The following table summarizes the known effects of this compound on specific signaling pathways and compares them with the broader transcriptomic effects observed in studies of essential oils rich in similar monoterpenes.

FeatureThis compoundTea Tree Oil (contains Terpinen-4-ol, 1,8-cineole)General Essential Oils (on HepG2 cells)
Primary Effect Anti-inflammatory, Anti-cancerAntifungal, Induces mitochondrial dysfunctionContext-dependent: cell growth promotion or induction of cell death
Key Signaling Pathways PGE2/IL-10 axis, Apoptosis pathway (p53, Caspase-3)[1][2][3]Biosynthesis of secondary metabolites, Amino acid, carbohydrate, and lipid metabolism[4]Differentially regulated transcription factors
Affected Cell Types Macrophages, Melanoma cells (A2058)[1][3]Botrytis cinerea (fungus)[4]Liver cells (HepG2)
Specific Gene Regulation - Pro-inflammatory cytokines (IL-1β, IL-6) ↓- Anti-inflammatory cytokine (IL-10) ↑- p53 ↑- Caspase-3 ↑[1][2][3]Differentially expressed genes involved in genetic information processing[4]Not specified for individual components

Experimental Protocols

In Vitro Anti-Inflammatory Assay with this compound
  • Cell Line: Murine peritoneal macrophages.

  • Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Subsequently, cells are treated with varying concentrations of this compound.

  • Methodology:

    • Murine peritoneal macrophages are harvested and cultured in appropriate media.

    • Cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period.

    • This compound is added to the culture media at various concentrations.

    • Supernatants are collected to measure the levels of cytokines such as IL-1β, IL-6, and IL-10 using ELISA.

    • Cell lysates can be used to determine the levels of enzymes like cyclooxygenase-2 (COX-2) via Western blotting.[1][2]

In Vitro Anti-Cancer Assay with this compound
  • Cell Line: Human melanoma cells (A2058).

  • Treatment: Cells are treated with this compound, alpha-pinene, p-cymene, and the chemotherapy drug Dacarbazine, both individually and in combination.

  • Methodology:

    • A2058 cells are cultured under standard conditions.

    • Cells are treated with the respective compounds for a defined duration (e.g., 12 hours).

    • Apoptosis is assessed using AO/EB staining and flow cytometry for cell cycle analysis.

    • mRNA expression levels of apoptosis-regulatory genes (p53, Bax, NF-kB, Bcl-2, Bcl-xl, and caspase-3) are determined using RT-qPCR.[3]

Transcriptomic Analysis of Tea Tree Oil-Treated Cells (Comparative Example)
  • Organism: Botrytis cinerea.

  • Treatment: Fungal cells are treated with Tea Tree Oil (TTO), terpinen-4-ol, and 1,8-cineole, alone and in combination.

  • Methodology:

    • B. cinerea is cultured in a suitable liquid medium.

    • The cultured cells are treated with the respective compounds.

    • Total RNA is extracted from the cells.

    • RNA quality and quantity are assessed.

    • cDNA libraries are constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • The resulting sequencing reads are mapped to the reference genome, and differentially expressed genes (DEGs) are identified.

    • Functional annotation and pathway analysis of DEGs are performed using databases like GO and KEGG.[4]

Mandatory Visualization

Gamma_Terpinene_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Gene_Expression Gene Expression NF_kB_Activation->Gene_Expression translocates to nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Gamma_Terpinene γ-Terpinene Gamma_Terpinene->Pro_inflammatory_Cytokines inhibits COX2 COX-2 Gamma_Terpinene->COX2 induces PGE2 PGE2 COX2->PGE2 produces IL10_Production IL-10 Production PGE2->IL10_Production stimulates IL10_Production->Pro_inflammatory_Cytokines inhibits Gene_Expression->Pro_inflammatory_Cytokines upregulates

Caption: Anti-inflammatory signaling pathway of this compound in LPS-stimulated macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_validation Validation Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with γ-Terpinene or Vehicle Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Enrichment) Sequencing->Data_Analysis RT_qPCR RT-qPCR of Target Genes Data_Analysis->RT_qPCR Functional_Assays Functional Assays (e.g., ELISA, Western Blot, Apoptosis Assay) Data_Analysis->Functional_Assays

References

Safety Operating Guide

Proper Disposal of Gamma-Terpinene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of gamma-terpinene, a flammable and environmentally hazardous compound. Adherence to these protocols is critical for minimizing risks and meeting regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3] Keep this compound away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][2][4]

Quantitative Hazard Data for this compound

The following table summarizes key quantitative data related to the hazards of this compound, extracted from safety data sheets (SDS). This information is critical for risk assessment and safe handling.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Flammable Liquid🔥DangerH225: Highly flammable liquid and vapor.[4]P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1][2][4]
Skin IrritationWarningH315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1]
Eye IrritationWarningH319: Causes serious eye irritation.[1][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Aquatic Hazard🐠WarningH411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[5][6]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a dedicated, properly labeled hazardous waste container.[7]

  • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent spills and vapor release.[7][8][9]

  • Do not mix this compound with incompatible wastes, such as strong oxidizing agents.[5][10] Store the waste container in a designated satellite accumulation area.[10]

2. Labeling the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."[9]

  • The label must also include the full chemical name, "this compound," and list all constituents if it is a mixed waste.[9]

  • Indicate the specific hazards (e.g., "Flammable," "Irritant") on the label.[5]

  • Record the accumulation start date on the label.[9]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2]

  • The storage area should be under the direct supervision of laboratory personnel.[8]

  • Ensure secondary containment is used for liquid waste containers to prevent spills from reaching drains.[7][8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Alternatively, the waste must be transported by a licensed hazardous waste disposal company.[3][8][11]

  • Provide the EHS or disposal company with accurate information about the waste composition.

5. Disposal of Empty Containers:

  • Empty this compound containers must also be disposed of as hazardous waste unless properly decontaminated.[3][5]

  • To decontaminate a container, rinse it thoroughly with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[7]

  • After thorough cleaning and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow A Start: Unused or Waste this compound B Is the material contaminated? A->B C Collect in a labeled hazardous waste container B->C Yes H Empty this compound Container B->H No, empty container D Segregate from incompatible materials C->D E Store in a designated satellite accumulation area D->E F Contact EHS for pickup by a licensed waste vendor E->F G End: Proper Disposal F->G I Triple rinse with a suitable solvent H->I J Collect first rinseate as hazardous waste I->J K Deface original label J->K L Dispose of container as non-hazardous waste K->L

Caption: Workflow for the safe disposal of this compound and its empty containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Terpinene
Reactant of Route 2
gamma-Terpinene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。